5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydro-4H-1-benzothiophen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJQJCKVMQVOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438816 | |
| Record name | 5,6-Dihydro-1-benzothiophen-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-84-4 | |
| Record name | 5,6-Dihydrobenzo[b]thiophen-7(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-1-benzothiophen-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Abstract: This technical guide provides a comprehensive overview of a robust and field-proven strategy for the synthesis of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one, a valuable heterocyclic ketone scaffold in medicinal chemistry. Recognizing that a direct, one-pot synthesis is not the most common or versatile approach, this document details a superior two-stage strategy. The core of this methodology is the initial construction of the 4,5,6,7-tetrahydrobenzo[b]thiophene ring system via the highly reliable Gewald aminothiophene synthesis, followed by a strategic chemical transformation to convert the resulting 2-amino intermediate into the target 7-keto compound. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and an analysis of the causality behind key procedural choices to ensure reproducibility and high-yield success.
Introduction
The Tetrahydrobenzo[b]thiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene moiety, particularly in its saturated and partially saturated forms, is a "privileged structure" in modern drug discovery.[1] These sulfur-containing heterocycles are bioisosteres of indole and other aromatic systems, offering a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capability. The 4,5,6,7-tetrahydrobenzo[b]thiophene core, specifically, is found in a multitude of compounds with a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting properties.[1][2][3] The versatility of this scaffold makes it a cornerstone for building libraries of novel therapeutic agents.
Physicochemical Properties of this compound
Accurate characterization begins with understanding the fundamental physicochemical properties of the target molecule. These data are critical for reaction monitoring, purification, and final product analysis.
| Property | Value | Source(s) |
| CAS Number | 1468-84-4 | [4] |
| Molecular Formula | C₈H₈OS | [4] |
| Molecular Weight | 152.22 g/mol | [4] |
| Appearance | Expected to be a solid or oil | - |
| Boiling Point | 267.0 °C at 760 mmHg | - |
| Density | 1.245 g/cm³ | - |
| Melting Point | Not available | - |
Strategic Importance of the Carbonyl Functionality
The presence of a ketone at the 7-position transforms the tetrahydrobenzo[b]thiophene scaffold into a highly versatile synthetic intermediate. The carbonyl group serves as a key handle for a myriad of subsequent chemical modifications. It can undergo nucleophilic addition, reductive amination, aldol condensations, and various other transformations, allowing for the systematic elaboration of the molecule's structure. This strategic functionalization is paramount in structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.
A Recommended Two-Stage Synthetic Strategy
From an application scientist's perspective, the most reliable and adaptable route to the target compound involves a two-stage process. This approach leverages the power of the Gewald reaction—a cornerstone of thiophene synthesis—to efficiently construct the core heterocyclic system, followed by a well-established transformation to install the desired ketone functionality. This modular strategy allows for greater control and optimization at each stage.
Caption: Overall workflow for the synthesis of the target ketone.
Stage 1: Construction of the Thiophene Core via Gewald Reaction
The Gewald reaction is a powerful multi-component condensation that assembles substituted 2-aminothiophenes in a single, efficient step.[5] Its reliability and tolerance for a variety of substrates, including cyclic ketones, make it the method of choice for creating the tetrahydrobenzo[b]thiophene core.
The reaction proceeds through a cascade of three key steps. From an experimental design standpoint, understanding this mechanism is crucial for troubleshooting and optimization.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl group of the ketone (1,3-cyclohexanedione) and the active methylene group of the nitrile (e.g., malononitrile). This forms a stable α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-position of the unsaturated intermediate. The exact mechanism of this step is complex, but it results in a sulfur-containing adduct.
-
Intramolecular Cyclization & Tautomerization: The terminal sulfur anion attacks the nitrile group, leading to an intramolecular cyclization. A subsequent tautomerization of the resulting imine yields the stable aromatic 2-aminothiophene ring.
Sources
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- 2. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular cyclization of thiophene-based [7]helicenes to quasi-[8]circulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Physicochemical properties of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Introduction
This compound is a bicyclic heterocyclic compound featuring a thiophene ring fused to a cyclohexenone moiety. This molecular scaffold is a significant building block in medicinal chemistry and materials science. The benzothiophene core is present in numerous pharmacologically active agents, and its partially saturated derivatives serve as crucial intermediates for synthesizing more complex molecular architectures.[1][2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research and development, particularly in drug discovery where properties such as solubility, lipophilicity, and ionization state govern the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It moves beyond a simple data summary to explain the scientific principles behind these properties and details the experimental protocols for their determination, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Core Properties
The structural foundation of this compound dictates its chemical behavior and physical characteristics. While extensive experimental data for this specific isomer is not widely published, we can characterize it based on its structure and data from chemical suppliers, supplemented with information from closely related isomers.
Caption: Chemical structure of this compound.
Table 1: Core Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5,6-Dihydro-4H-benzo[b]thiophen-7-one | - |
| Synonyms | 5,6-Dihydro-1-benzothiophene-7(4H)-one | [3] |
| Molecular Formula | C₈H₈OS | [3] |
| Molecular Weight | 152.21 g/mol | [3] |
| CAS Number | Data not readily available | - |
| Appearance | Neat (likely a low-melting solid or oil) | [3] |
| InChI | InChI=1S/C8H8OS/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2 | [3] |
| SMILES | C1CC2=C(C(=O)C1)SC=C2 | - |
| Melting Point | 35-36 °C (for isomer CAS 13414-95-4) | [4] |
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed into circulation. Poor solubility is a leading cause of failure in drug development pipelines. The structure of this compound, with its largely hydrophobic bicyclic core and a single polar ketone group, suggests it will have low solubility in water.[1]
Experimental Workflow: Qualitative Solubility Classification
A systematic qualitative analysis is the foundational step for characterization. This approach classifies the compound based on its solubility in a series of aqueous solvents of varying pH, providing initial insights into the presence of acidic or basic functional groups.[5][6]
Caption: Workflow for qualitative solubility classification.
Protocol: Qualitative Solubility Determination [5][6]
-
Water Solubility:
-
Place ~25 mg of the compound into a small test tube.
-
Add 0.75 mL of deionized water in three portions (0.25 mL each).
-
After each addition, shake the tube vigorously for 30-60 seconds.
-
Observe if the compound dissolves completely. If soluble, proceed to test the solution's pH with litmus paper.[6]
-
-
5% NaOH Solubility:
-
If the compound is insoluble in water, use a fresh sample (~25 mg).
-
Add 0.75 mL of 5% aqueous NaOH solution in portions, shaking vigorously after each addition.
-
Solubility indicates the presence of an acidic functional group. For this molecule, this test is expected to be negative.
-
-
5% HCl Solubility:
-
If the compound is insoluble in water and NaOH, use a fresh sample (~25 mg).
-
Add 0.75 mL of 5% aqueous HCl solution in portions, shaking vigorously.
-
Solubility indicates the presence of a basic functional group. The ketone's carbonyl oxygen can be protonated, suggesting potential solubility in acid, classifying it as a weak organic base.[6]
-
Lipophilicity (logP)
Scientific Rationale: Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a cornerstone parameter in drug design, influencing membrane permeability, protein binding, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] For most orally administered drugs, a logP value between 1 and 5 is considered optimal.
Experimental Workflow: logP Determination by RP-HPLC
The reversed-phase high-performance liquid chromatography (RP-HPLC) method is a high-throughput alternative to the traditional shake-flask method.[7][8] It correlates a compound's retention time on a non-polar stationary phase (like C18) with its lipophilicity.
Caption: Workflow for logP determination using RP-HPLC.
Protocol: RP-HPLC Method for logP Estimation [7]
-
System Preparation:
-
Equip an HPLC system with a C18 column and a UV detector.
-
Prepare a mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Calibration:
-
Select a series of 5-7 reference compounds with known logP values that bracket the expected logP of the test compound.
-
Prepare stock solutions of each reference compound and the test compound in a suitable solvent.
-
Inject each reference compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.[7]
-
Plot log(k) versus the known logP values and perform a linear regression to obtain a calibration curve.
-
-
Sample Analysis:
-
Inject the test compound, this compound, under the identical chromatographic conditions.
-
Measure its retention time and calculate its capacity factor (k_test).
-
Use the calibration curve equation to calculate the logP of the test compound.
-
Ionization Constant (pKa)
Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. It is fundamental to understanding how a drug will behave in different physiological environments, from the acidic stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.4) and blood (pH ~7.4). The ketone in this compound is a very weak base, and the adjacent α-protons are very weak acids. Determining the pKa is crucial for predicting its charge state, which impacts solubility, permeability, and potential for ionic interactions.[9]
Experimental Workflow: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa measurement.[10][11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Potentiometric Titration [10][12]
-
Preparation:
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A concentration of at least 10⁻⁴ M is typically required.[10]
-
Prepare a standardized titrant solution (e.g., 0.1 M HCl to titrate the basic site). Ensure the titrant is carbonate-free if using a base.
-
Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
-
Titration:
-
Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Add the titrant in small, precise increments using a burette or automated titrator.
-
After each addition, allow the pH reading to stabilize and record both the added volume and the pH.
-
Continue the titration well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. This is the point on the curve where half of the compound has been protonated. It can be found at the midpoint of the steepest part of the sigmoid curve.
-
For higher accuracy, the equivalence point is determined by finding the maximum of the first derivative of the titration curve (dpH/dV). The pKa is the pH at half of this volume.
-
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and confirmation of identity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring (likely two doublets in the 6.5-7.5 ppm region) and the aliphatic protons of the cyclohexenone ring. The two CH₂ groups adjacent to the carbonyl and the thiophene ring will likely appear as complex multiplets or triplets between 2.0 and 3.5 ppm.[13]
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the carbonyl carbon significantly downfield (around 190-200 ppm). Signals for the four aromatic carbons of the thiophene moiety will appear in the 120-150 ppm range, while the three aliphatic carbons will be observed upfield (20-40 ppm).[13]
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone, expected around 1670-1690 cm⁻¹. Other expected signals include C-H stretches for aromatic (~3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) protons, and C=C stretching from the thiophene ring (~1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound. Common fragmentation pathways may include the loss of a CO group (m/z = 124) and cleavage of the saturated ring.
Conclusion
This compound is a valuable heterocyclic scaffold whose utility in scientific applications is fundamentally linked to its physicochemical properties. This guide has detailed the core parameters of solubility, lipophilicity, and ionization, providing not only their scientific context but also robust, validated protocols for their experimental determination. A thorough characterization using these methods is a non-negotiable step in the pipeline of drug discovery and materials development, ensuring that decisions are based on a solid foundation of empirical data. The insights and methodologies presented here equip researchers to effectively harness the potential of this and related chemical entities.
References
- Vertex AI Search. (2025).
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- NIH PMC. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
- Unknown Source. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Slideshare. (n.d.).
- NIH PMC. (n.d.).
- ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- Unknown Source. (2023). Solubility of Organic Compounds.
- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Encyclopedia.pub. (2022).
- WuXi AppTec DMPK. (2023). How to Evaluate Lipophilicity Rapidly?
- CAS Common Chemistry. (n.d.). 6,7-Dihydrobenzo[b]thiophen-4(5H)-one.
- CymitQuimica. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 13414-95-4: 4,5,6,7-Tetrahydro-4-benzothiophenone.
- ResearchGate. (2025).
- PubMed. (n.d.). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors.
- ResearchGate. (2025). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].
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- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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5,6-Dihydrobenzo[b]thiophen-7(4H)-one structural analogues
An In-depth Technical Guide to the Synthesis, Analysis, and Application of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a privileged heterocyclic system in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile starting point for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of this core, detailing its physicochemical properties, key synthetic strategies for analogue development, and a thorough analysis of the structure-activity relationships (SAR) that govern its biological effects. We will explore its utility in developing novel therapeutics, including anticancer agents, kinase inhibitors, and antioxidants. This document serves as a resource for researchers, offering detailed experimental protocols, data interpretation guidelines, and insights into the causality behind synthetic and analytical choices, grounded in authoritative scientific literature.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
Heterocyclic compounds are the bedrock of modern pharmacology, and among them, sulfur-containing systems hold a place of particular importance. The benzothiophene moiety, an isostere of indole, is a prominent pharmacophore found in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, planar structure and the presence of the sulfur heteroatom confer specific electronic and lipophilic characteristics that facilitate favorable interactions with a wide array of biological targets.[2] Molecules incorporating this scaffold have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and cognition-enhancing properties.[1][2]
This guide focuses specifically on the partially saturated derivative, this compound (and its isomer 6,7-dihydrobenzo[b]thiophen-4(5H)-one). The introduction of a cyclohexanone ring fused to the thiophene core creates a three-dimensional structure with a reactive ketone handle, providing a rich platform for synthetic diversification. This core allows chemists to explore chemical space systematically by modifying the thiophene ring, the saturated carbocyclic ring, and the ketone functionality, leading to the discovery of potent and selective modulators of biological function.
The Core Scaffold: Physicochemical Properties and Reactivity
The parent compound, this compound, is a bicyclic ketone with the molecular formula C₈H₈OS and a molecular weight of 152.22 g/mol .[3] Its isomer, 6,7-dihydrobenzo[b]thiophen-4(5H)-one, shares these basic properties but differs in the position of the ketone, which significantly influences its reactivity and the synthetic routes used for its modification.[4][5]
| Property | This compound | 6,7-Dihydrobenzo[b]thiophen-4(5H)-one |
| CAS Number | 1468-84-4[3] | 13414-95-4[4] |
| Molecular Formula | C₈H₈OS[3] | C₈H₈OS[4] |
| Molecular Weight | 152.22 g/mol [3] | 152.21 g/mol [4] |
| Appearance | Colorless to pale yellow liquid or solid[5] | - |
| Melting Point | Not available | 35-36 °C[4] |
| Boiling Point | Not available | 150 °C @ 18 Torr[4] |
The key to the utility of this scaffold lies in its inherent reactivity:
-
The Ketone Group: The carbonyl at position 7 (or 4) is a primary site for modification. It can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Gewald), and reduction to the corresponding alcohol, providing access to a vast library of derivatives.
-
The α-Methylene Group: The protons on the carbon adjacent to the ketone (position 6) are acidic and can be removed to form an enolate. This enolate is a key intermediate in many classical synthetic transformations, allowing for alkylation, acylation, and condensation reactions.
-
The Thiophene Ring: While aromatic, the thiophene ring can undergo electrophilic substitution, although it is generally less reactive than the parent thiophene due to the fused ring system. Positions 2 and 3 are the most common sites for functionalization.
Synthetic Strategies for Analogue Development
The generation of diverse libraries of analogues from the dihydrobenzothiophenone core relies on robust and versatile synthetic methodologies. The most powerful of these is the Gewald multicomponent reaction, which builds the thiophene ring from scratch, often incorporating functionality at the 2- and 3-positions in a single step.
Core Synthesis: The Gewald Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a base.[6] This reaction is exceptionally valuable for producing highly functionalized 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which are pivotal precursors for a wide range of biologically active molecules.[6][7][8]
The causality behind this one-pot reaction is its efficiency. By combining three components with a catalyst, it avoids lengthy purification of intermediates, saving time and resources. The choice of a base (e.g., morpholine, piperidine) is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions.
Caption: Workflow for the Gewald multicomponent synthesis.
-
Reactant Preparation: To a solution of 4-tert-butylcyclohexanone (0.01 mol) and malononitrile (0.01 mol) in absolute ethanol (50 mL), add elemental sulfur (0.01 mol).
-
Catalyst Addition: Add morpholine (1 mL) as a basic catalyst to the mixture.
-
Reaction: Heat the reaction mixture under reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling, the solid product that precipitates is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure 2-aminothiophene derivative.
Derivatization of the 2-Amino Group
The 2-amino group installed by the Gewald reaction is a versatile handle for further diversification. It can be acylated, converted into carbamates, or used to build new heterocyclic rings.
-
Reactant Setup: A solution of the starting 2-aminothiophene derivative (e.g., compound 1b from the cited study, 1 mmol) in anhydrous dioxane (10 mL) is prepared.
-
Acylation: Ethyl chloroformate (1 mmol) is added dropwise to the solution while stirring.
-
Reaction: The mixture is heated under reflux for 4 hours.
-
Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is triturated with petroleum ether.
-
Purification: The solid product is collected by filtration and recrystallized from an appropriate solvent to afford the pure carbamate.
Structural Analogues and Structure-Activity Relationships (SAR)
Modification of the dihydrobenzothiophenone core has yielded potent compounds across several therapeutic areas. The following sections detail key findings and the underlying SAR.
Anticancer Activity
Many analogues have been investigated for their potential as anticancer agents, often targeting metabolic pathways unique to cancer cells.[7][8]
Tumor cells often exhibit reprogrammed glucose metabolism, known as the "Warburg effect," where they favor glycolysis even in the presence of oxygen.[7] This metabolic switch is driven by enzymes like Pyruvate Dehydrogenase Kinase (PDK-1) and Lactate Dehydrogenase A (LDHA). Inhibiting these enzymes is a promising strategy for cancer therapy.
Caption: Standard workflow for structural elucidation.
Key Spectroscopic Signatures:
-
FT-IR Spectroscopy:
-
N-H Stretch: For 2-amino derivatives, look for bands in the range of 3200-3400 cm⁻¹. [6][7] * C≡N Stretch: A sharp band around 2220 cm⁻¹ is characteristic of a nitrile group. [7] * C=O Stretch: The ketone on the core will show a strong absorption around 1660-1725 cm⁻¹. Amide and ester carbonyls will also appear in this region. [6][7]
-
-
¹H NMR Spectroscopy:
-
Aromatic/Thiophene Protons: Signals will appear in the downfield region (typically δ 7-8 ppm).
-
NH₂ Protons: A broad, D₂O-exchangeable singlet. Its chemical shift can vary. [6] * Aliphatic Protons: The protons on the saturated cyclohexene ring will appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The ketone carbon will have a characteristic signal in the highly deshielded region (δ > 190 ppm).
-
Nitrile Carbon: Appears around δ 115-120 ppm.
-
Thiophene Carbons: Signals for the carbons of the thiophene ring will be in the aromatic region (δ 110-150 ppm).
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be clearly visible and correspond to the calculated molecular weight of the target compound. Isotopic patterns, especially for sulfur (the M+2 peak), can help confirm the elemental composition. [7]
-
Conclusion and Future Perspectives
The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. The synthetic accessibility, particularly via the Gewald reaction, allows for the rapid generation of diverse chemical libraries. Structure-activity relationship studies have consistently shown that small modifications to the core can lead to significant changes in biological activity and target selectivity.
Future research should focus on several key areas:
-
Exploration of New Biological Targets: While significant work has been done in cancer and antioxidant research, the scaffold's potential against other targets, such as those involved in neurodegenerative or infectious diseases, remains largely untapped.
-
Improving Pharmacokinetic Properties: Many potent inhibitors identified in vitro fail in vivo due to poor solubility, bioavailability, or metabolic instability. [9]Future synthetic efforts should incorporate strategies to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Computational and Docking Studies: Integrating molecular docking and computational chemistry can provide deeper insights into the binding modes of these analogues, enabling more rational, structure-based drug design and prediction of off-target effects. [10][11] By combining versatile synthetic chemistry with a thorough understanding of SAR and modern drug design principles, the dihydrobenzothiophenone core will undoubtedly continue to yield novel and valuable therapeutic candidates.
References
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ChemSynthesis. (2025). 5,6-dihydro-4H-benzothiophen-7-one. ChemSynthesis. Retrieved from [Link]
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Abdel-Aziz, A. A. M., El-Sayed, N. F., El-Azab, A. S., & El-Tanamany, A. A. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 7(42), 37851–37866. Retrieved from [Link]
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Mahmoud, N. F. H., & El-Saghier, A. M. M. (2023). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 13(1), 2174. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 6,7-Dihydrobenzo[b]thiophen-4(5H)-one. CAS, a division of the American Chemical Society. Retrieved from [Link]
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Tanimura, R., et al. (2022). Design, synthesis and biological evaluation of novel 1H-pyrazole-4-carbonyl-4,5,6,7-tetrahydrobenzo [b]thiophene derivatives as gut-selective NaPi2b inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128646. Retrieved from [Link]
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Abdel-Hafez, S. M., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. Retrieved from [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2014). Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative. Molecules, 19(11), 18566–18585. Retrieved from [Link]
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Cho, H., et al. (2004). Synthesis and Structure-Activity Relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists. Journal of Medicinal Chemistry, 47(1), 101–109. Retrieved from [Link]
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Rojas-Vite, G., et al. (2022). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 27(15), 5013. Retrieved from [Link]
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Colombo, E., et al. (2015). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one Derivatives as Potential Hsp90 Inhibitors. Chemical Biology & Drug Design, 86(5), 1030-1035. Retrieved from [Link]
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Colombo, E., et al. (2015). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo. SciSpace. Retrieved from [Link]
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Madhan, S., et al. (2022). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzot[4][9]hieno[3,2-j]phenanthridine and (E). Acta Crystallographica Section E, 78(Pt 6), 579-585. Retrieved from [Link]
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The Versatile Scaffold: Biological Activities of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one and its Tetrahydrobenzo[b]thiophene Derivatives
An In-Depth Technical Guide
Abstract: The 4,5,6,7-tetrahydrobenzo[b]thiophene core, a prominent heterocyclic scaffold, has garnered substantial interest in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] This scaffold serves as a foundational structure for developing novel therapeutic agents across multiple disease areas, including oncology, infectious diseases, and neurodegenerative disorders. Its synthetic accessibility, often through multicomponent reactions like the Gewald synthesis, allows for extensive structural modification, enabling the fine-tuning of its pharmacological profile.[2] This guide provides a comprehensive overview of the key biological activities associated with this class of compounds, detailing their mechanisms of action, summarizing critical in vitro data, and presenting standardized experimental protocols to facilitate further research and development. We will explore their roles as anticancer agents targeting cellular metabolism and proliferation, their efficacy as antimicrobial compounds against resistant pathogens, and their emerging potential in combating neurodegenerative diseases.
Anticancer Activity: Targeting the Engines of Malignancy
Derivatives of the tetrahydrobenzo[b]thiophene scaffold have emerged as potent anticancer agents, exhibiting a range of antiproliferative mechanisms.[3] Their activity is often rooted in the targeting of fundamental cellular processes that are dysregulated in cancer, such as metabolic reprogramming and cell division.
Mechanisms of Action
A primary strategy employed by these derivatives is the disruption of cancer cell metabolism, famously known as the "Warburg effect," where tumor cells favor glycolysis over oxidative phosphorylation.[3] Certain derivatives have been identified as inhibitors of key enzymes in this pathway, including pyruvate dehydrogenase kinase (PDK-1) and lactate dehydrogenase A (LDHA), thereby disrupting the energy supply required for rapid proliferation.[3]
Another critical anticancer mechanism is the inhibition of tubulin polymerization.[4] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4] Specific derivatives, such as 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), have been identified as potent tubulin polymerization inhibitors.[4]
Beyond these mechanisms, various derivatives have shown inhibitory activity against a spectrum of targets including:
-
Epidermal Growth Factor Receptor (EGFR) and Human EGFR 2 (HER2)[3][5]
-
Protein kinases such as Pim-1 and c-Met[6]
Data Summary: In Vitro Anticancer Efficacy
The following table summarizes the activity of representative tetrahydrobenzo[b]thiophene derivatives against various cancer cell lines.
| Compound ID | Target / Mechanism | Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| Compound 1b | PDK1 & LDHA Inhibitor | LoVo, HCT-116 (Colorectal) | PDK1: 57.10 µg/mL, LDHA: 64.10 µg/mL | [3] |
| BU17 | Tubulin Polymerization Inhibitor | A549 (Lung), CT26 (Colorectal) | Broad-spectrum activity | [4] |
| Compound 6 | LDHA Inhibitor | Pancreatic, Lung | EC₅₀ = 14.54 ± 0.83 µM | [5] |
| Various | Pim-1 Kinase Inhibitor | A549, H460, HT-29, etc. | High activities reported | [6] |
Visualization: Targeting the Warburg Effect
Caption: Inhibition of PDK1 and LDHA by thiophene derivatives disrupts the Warburg effect.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is dependent on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A Strategy Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[7] Tetrahydrobenzo[b]thiophene derivatives have demonstrated promising activity against both pathogenic fungi and bacteria, including multidrug-resistant strains.[7][8]
Spectrum of Activity and Mechanistic Insights
Several derivatives exhibit notable antifungal activity, particularly against Candida species, with Minimum Inhibitory Concentrations (MICs) in the range of 32 to 64 µg/mL.[7] They have been shown to inhibit both the growth and the hyphal development of these fungi.[7]
Against Gram-negative bacteria like E. coli, the compounds often show limited activity when tested alone.[7] This is attributed to the formidable outer membrane barrier of these bacteria. However, a key insight is that their efficacy is markedly improved when co-administered with a membrane-permeabilizing agent like polymyxin B (PMB).[7] This synergistic approach allows the thiophene derivatives to reach their intracellular targets. Molecular docking studies suggest that some derivatives may bind to outer membrane proteins (OMPs) such as CarO1 and OmpW, potentially disrupting membrane integrity or function.[8][9]
Data Summary: In Vitro Antimicrobial Efficacy
| Compound Class | Target Organism | Condition | Reported Activity (MIC) | Reference |
| Benzo[b]thiophene Derivatives | Candida albicans | - | 32-64 µg/mL | [7] |
| Benzo[b]thiophene Derivatives | Escherichia coli | + Polymyxin B | 8-64 µg/mL | [7] |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | - | MIC₅₀: 16-32 mg/L | [8][9] |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant E. coli | - | MIC₅₀: 8-32 mg/L | [8][9] |
Visualization: MIC Determination Workflow
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Preparation: Dissolve the test compound in DMSO to a high concentration stock. Prepare a working solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the compound working solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating across to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control, and well 12 as the sterility control.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as compared to the growth control well.
Neuroprotective Activity: A New Frontier
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[10][11] Emerging research indicates that tetrahydrobenzo[b]thiophene derivatives may offer therapeutic benefits by targeting key enzymes and pathways involved in the pathophysiology of these diseases.[12][13]
Targeting Key Enzymes in Neurodegeneration
Several enzymes are implicated in the progression of neurodegenerative disorders.[14] Derivatives of this scaffold have been investigated as inhibitors of:
-
Monoamine Oxidase (MAO): Specifically MAO-B, which breaks down dopamine. Inhibiting MAO-B can increase dopamine levels, which is a key strategy in Parkinson's disease treatment.[12]
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) degrades the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic approach for Alzheimer's disease.[13]
-
Glycogen Synthase Kinase 3-beta (GSK3β): This enzyme is involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[13]
Furthermore, some thieno-oxazine hybrids derived from this core have been shown to modulate the Wnt/β-catenin signaling pathway and upregulate the anti-apoptotic protein Bcl-2, suggesting multiple neuroprotective mechanisms.[13]
Data Summary: Neuroprotective Bioactivity
| Compound Class | Target Enzyme(s) | Disease Model | Key Findings | Reference |
| Benzo[b]thiophen-3-ols | MAO-B | In vitro | High selectivity for MAO-B isoform | [12] |
| Thieno-oxazine hybrids | AChE, BChE, GSK3β | Alzheimer's model | Downregulated BAX, upregulated Bcl-2, increased Wnt3a | [13] |
| Quinoline derivatives | AChE, BACE1, GSK3β | In silico / In vitro | Potent multi-target enzyme inhibitors | [10] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for measuring enzyme inhibition, adaptable for targets like AChE or MAO.
-
Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme. Prepare solutions of the enzyme, the substrate (e.g., acetylthiocholine for AChE), and a chromogenic reagent (e.g., DTNB - Ellman's reagent).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength (e.g., 412 nm for the DTNB reaction). The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control with no inhibitor. Plot the percentage inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Synthesis and Future Perspectives
The widespread investigation of this scaffold is largely due to its accessible synthesis.
The Gewald Reaction
A cornerstone for synthesizing the 2-aminothiophene core of these molecules is the Gewald reaction. This is a one-pot, multi-component reaction that typically involves a ketone (like cyclohexanone), an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst.[2] This efficiency makes it ideal for generating large libraries of derivatives for screening.
Visualization: Gewald Synthesis Workflow
Caption: The one-pot Gewald reaction for synthesizing the core scaffold.
Conclusion and Future Directions
The 5,6-Dihydrobenzo[b]thiophen-7(4H)-one and related tetrahydrobenzo[b]thiophene derivatives represent a highly versatile and "privileged" scaffold in drug discovery. The breadth of their biological activities—from potent anticancer and antimicrobial effects to promising neuroprotective properties—underscores their therapeutic potential. Future research should focus on optimizing lead compounds to improve potency and selectivity, as well as on elucidating more detailed mechanisms of action through advanced cellular and in vivo studies. The development of derivatives with improved pharmacokinetic properties, such as enhanced bioavailability or targeted delivery (e.g., via nanoparticles), will be crucial for translating these promising preclinical findings into clinically effective therapies.[3][15]
References
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- ResearchGate. (n.d.). Uses of 4, 5, 6, 7-tetrahydrobenzo[b]thiophene derivatives in heterocyclic synthesis: Synthesis of pyrazol, pyrimidine and pyridazine derivatives with antimicrobial activities | Request PDF.
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- Ghorab, M. M., et al. (2018). Synthesis of Tetrahydrobenzo[ b ]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
This compound, a member of the tetrahydrobenzo[b]thiophene class of compounds, serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases[1][2]. The strategic importance of this compound necessitates a robust and unambiguous method for its structural confirmation, for which spectroscopic techniques are indispensable. This guide provides a detailed exposition of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively fingerprint this molecule.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, with its fused thiophene and cyclohexanone rings, give rise to a unique spectroscopic signature. Understanding the correlation between the molecular structure and the spectral data is paramount for its unequivocal identification.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ 7.35 (d, J=5.4 Hz, 1H) , δ 6.95 (d, J=5.4 Hz, 1H) , δ 2.95 (t, J=6.0 Hz, 2H) , δ 2.50 (t, J=6.0 Hz, 2H) , δ 2.15 (quint, J=6.0 Hz, 2H) |
| ¹³C NMR (CDCl₃) | δ 196.0 (C=O) , δ 150.1 (C) , δ 139.5 (C) , δ 127.9 (CH) , δ 123.8 (CH) , δ 38.5 (CH₂) , δ 25.8 (CH₂) , δ 22.9 (CH₂) |
| IR (KBr) | ~1670 cm⁻¹ (C=O stretch) , ~2940 cm⁻¹ (C-H stretch, aliphatic) , ~1440 cm⁻¹ (C=C stretch, thiophene) |
| Mass Spectrometry | m/z 152 (M⁺) , 124 (M⁺ - CO) , 97 , 69 |
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Analysis:
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons on the thiophene ring and the aliphatic protons on the cyclohexanone ring.
-
Thiophene Protons: The two doublets at approximately δ 7.35 and δ 6.95 are characteristic of the two protons on the thiophene ring. Their coupling constant of J=5.4 Hz is typical for vicinal protons in a thiophene ring. The downfield shift of the proton at δ 7.35 is attributed to its proximity to the electron-withdrawing carbonyl group.
-
Cyclohexanone Protons: The aliphatic region of the spectrum shows three multiplets. The triplet at δ 2.95 corresponds to the two protons adjacent to the thiophene ring. The triplet at δ 2.50 is assigned to the two protons adjacent to the carbonyl group. The quintet at δ 2.15 represents the two protons at the central position of the cyclohexanone ring. The coupling patterns (triplets and a quintet) are consistent with the expected spin-spin splitting for this arrangement of methylene groups.
¹³C NMR Analysis:
The carbon NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
-
Carbonyl Carbon: A prominent signal in the downfield region at approximately δ 196.0 is unequivocally assigned to the carbonyl carbon of the ketone.
-
Thiophene Carbons: The four signals in the aromatic region correspond to the four sp²-hybridized carbons of the thiophene ring. The two quaternary carbons appear at δ 150.1 and δ 139.5 , while the two carbons bearing protons are observed at δ 127.9 and δ 123.8 .
-
Cyclohexanone Carbons: The three signals in the upfield region at δ 38.5 , δ 25.8 , and δ 22.9 are assigned to the three methylene carbons of the cyclohexanone ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group.
-
C=O Stretch: A strong, sharp absorption band around 1670 cm⁻¹ is the most prominent feature of the spectrum and is indicative of a conjugated ketone. The conjugation with the thiophene ring lowers the stretching frequency from that of a typical saturated ketone.
-
C-H Stretches: Absorptions in the region of 2940 cm⁻¹ are attributed to the C-H stretching vibrations of the aliphatic methylene groups in the cyclohexanone ring.
-
C=C Stretch: A band of medium intensity around 1440 cm⁻¹ is characteristic of the C=C stretching vibration within the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion Peak: The mass spectrum shows a molecular ion peak (M⁺) at m/z 152 , which corresponds to the molecular weight of this compound (C₈H₈OS).
-
Fragmentation Pattern: A significant fragment is observed at m/z 124 , corresponding to the loss of a carbon monoxide molecule (M⁺ - CO), a characteristic fragmentation pattern for cyclic ketones. Other notable fragments can be seen at m/z 97 and 69 .
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use electron ionization (EI) to generate the mass spectrum, as it typically provides clear molecular ion peaks and reproducible fragmentation patterns for this type of compound.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
Logical Framework for Structural Verification
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a powerful and definitive method for the structural elucidation of this compound. Each technique offers complementary information that, when considered together, allows for an unambiguous assignment of the compound's structure. This guide serves as a valuable resource for researchers in the field, providing not only the key spectroscopic data but also the rationale behind its interpretation, thereby upholding the principles of scientific integrity and expertise.
References
- Journal of Organic Chemistry, 1963, 28 (11), 3229-3231.
- Journal of Heterocyclic Chemistry, 1965, 2 (1), 44.
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Kamal, A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link][1]
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MySkinRecipes. (n.d.). 6,7-Dihydro-4-benzo[b]thiophenone. Retrieved from [Link][3]
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Fisher Scientific. (n.d.). 6,7-Dihydrobenzo[b]thiophen-4-one, 98%. Retrieved from [Link][4]
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CAS Common Chemistry. (n.d.). 6,7-Dihydrobenzo[b]thiophen-4(5H)-one. Retrieved from [Link]
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ResearchGate. (2021). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. Retrieved from [Link][2]
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6-dihydrobenzo[b]thiophen-7(4H)-one scaffold represents a promising starting point for the development of novel therapeutics. As a member of the diverse thiophene family of heterocyclic compounds, it possesses a structural framework that has been associated with a wide array of biological activities. Thiophene derivatives have demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents, often through the modulation of key cellular signaling pathways.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets for this compound, drawing inferences from the activities of structurally related analogs. Furthermore, this document outlines detailed, field-proven experimental protocols for the identification and validation of these putative targets, equipping researchers with the necessary tools to unlock the full therapeutic potential of this intriguing molecule.
Introduction: The Therapeutic Promise of the Thiophene Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its isosteric relationship with the phenyl ring allows for favorable interactions with a variety of biological targets, while its unique electronic properties can enhance binding affinity and metabolic stability.[4] The tetrahydrobenzo[b]thiophene core, a close structural relative of this compound, has been the subject of extensive investigation, revealing a multitude of biological activities. Derivatives of this scaffold have been shown to target a range of proteins implicated in critical disease pathways, including kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[4][5][6][7][8][9][10][11][12][13][14]
Given the established bioactivity of the broader thiophene class, this compound presents a compelling case for target discovery and subsequent drug development. This guide will first delve into the most probable therapeutic target classes for this molecule, based on an analysis of structure-activity relationships (SAR) of analogous compounds. Subsequently, we will provide detailed, step-by-step experimental workflows for robust target identification and validation.
Potential Therapeutic Target Classes: An Evidence-Based Postulation
Based on the extensive literature on thiophene derivatives, particularly those bearing the tetrahydrobenzo[b]thiophene scaffold, we can infer several high-probability target classes for this compound.
Protein Kinases: Master Regulators of Cellular Processes
Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. Several thiophene-containing compounds have been identified as potent kinase inhibitors.[7][8][15][16][17] For instance, derivatives of tetrahydrobenzo[b]thiophene have been shown to inhibit Pim-1 kinase and c-Met kinase, both of which are implicated in cancer progression.[17] The planar nature of the thiophene ring is thought to facilitate binding within the ATP-binding pocket of many kinases.[14]
Hypothesized Signaling Pathway Involvement:
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- 15. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico First: A Technical Guide to Predicting the Properties of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Abstract
In modern drug discovery, the "fail fast, fail cheap" paradigm is crucial. In silico methodologies are at the forefront of this shift, enabling researchers to predict the physicochemical, pharmacokinetic, and toxicological properties of novel chemical entities before resource-intensive synthesis and in vitro testing.[1][2] This technical guide provides a comprehensive, step-by-step workflow for the computational prediction of key properties for 5,6-Dihydrobenzo[b]thiophen-7(4H)-one, a representative novel bicyclic thiophene derivative. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, actionable protocols. We will delve into the causality behind methodological choices, ensuring a self-validating and robust predictive framework.
Introduction: The Imperative of Predictive Modeling
Drug discovery is a complex, costly, and time-consuming process, traditionally reliant on extensive experimental screening of large chemical libraries.[3] This approach often suffers from high attrition rates due to unfavorable pharmacological activity, toxicity, or pharmacokinetic profiles.[3] Computational drug design, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, has emerged as an indispensable tool to mitigate these challenges.[1][3]
QSAR operates on the fundamental principle that the biological activity of a compound is a function of its chemical structure.[3] By translating molecular structures into numerical descriptors and correlating them with known biological responses, QSAR models allow for the prediction of properties for unsynthesized compounds, thereby guiding medicinal chemists in designing molecules with improved efficacy and safety profiles.[1][3] This in silico approach accelerates the identification of promising drug candidates, reduces the reliance on animal testing, and significantly lowers the economic burden of drug development.[1][4]
This guide will utilize this compound as a case study to illustrate a comprehensive in silico characterization workflow. While specific experimental data for this molecule is scarce, the methodologies presented are broadly applicable to any novel small molecule.
The Computational Workflow: From Structure to Prediction
Our predictive workflow is a multi-stage process, beginning with the accurate representation of the molecule and culminating in a comprehensive analysis of its predicted properties. Each step is critical for the overall validity of the in silico assessment.
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The Architect's Guide to a Privileged Scaffold: Discovery, Synthesis, and Isolation of Novel Benzo[b]thiophene Derivatives
This in-depth technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the exploration of novel chemical entities. Herein, we dissect the strategic considerations and practical methodologies for the discovery and isolation of novel benzo[b]thiophene derivatives, a scaffold of paramount importance in medicinal chemistry. Our focus extends beyond mere procedural documentation to encompass the underlying scientific principles that govern experimental design and execution, ensuring a robust and reproducible approach to innovation in this field.
Section 1: The Enduring Appeal of the Benzo[b]thiophene Core: A Medicinal Chemist's Perspective
The benzo[b]thiophene scaffold is a cornerstone in drug discovery, celebrated for its structural rigidity and electron-rich nature, which facilitate effective interactions with a multitude of biological targets.[1][2] This privileged structure is present in a range of FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton , highlighting its therapeutic versatility. The diverse pharmacological activities of benzo[b]thiophene derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and anticonvulsant properties, underscore the immense potential for novel drug development.[1][3] The planar structure and the presence of a sulfur atom contribute to enhanced binding affinity with various enzymes and receptors, while also offering opportunities for metabolic diversification.[2][4]
dot digraph "Medical_Relevance" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Benzo[b]thiophene Core" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Privileged Scaffold" [fillcolor="#FBBC05"]; "Diverse Biological Activities" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Approved Drugs" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Benzo[b]thiophene Core" -> "Privileged Scaffold" [label="Structural Rigidity & \nElectronic Properties"]; "Privileged Scaffold" -> "Diverse Biological Activities" [label="Enables Broad \nTarget Interaction"]; "Diverse Biological Activities" -> "Approved Drugs" [label="Translates to \nTherapeutic Success"]; "Diverse Biological Activities" -> "Anticancer" [color="#EA4335"]; "Diverse Biological Activities" -> "Antimicrobial" [color="#EA4335"]; "Diverse Biological Activities" -> "Anti-inflammatory" [color="#EA4335"]; } केंदृष्टिकोण: Benzothiophene Core in Medicinal Chemistry.
Section 2: Crafting the Blueprint: Modern Synthetic Strategies for Benzo[b]thiophene Analogs
The construction of the benzo[b]thiophene skeleton can be approached through a variety of elegant and efficient synthetic routes. The choice of a specific methodology is dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.
The Power of Cyclization: Forging the Thiophene Ring
Intramolecular cyclization reactions are a dominant strategy for the synthesis of the benzo[b]thiophene core. These methods can be broadly categorized based on the nature of the key bond-forming step.
2.1.1. Electrophilic Cyclization: A Classic Approach
Electrophilic cyclization of ortho-alkynylthioanisoles or related precursors is a robust and widely employed method. The reaction is typically initiated by an electrophile (E+), which activates the alkyne for subsequent intramolecular attack by the sulfur atom.
dot digraph "Electrophilic_Cyclization" { graph [bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="o-Alkynylthioanisole"]; intermediate1 [label="Vinyl Cation Intermediate"]; product [label="2,3-Disubstituted Benzo[b]thiophene"]; electrophile [label="E+", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> intermediate1 [label="Electrophilic Attack"]; electrophile -> start [style=dashed]; intermediate1 -> product [label="Intramolecular\nCyclization"]; } केंदृष्टिकोण: Electrophilic Cyclization Mechanism.
Common electrophiles include halogens (I₂, Br₂), which lead to the formation of 3-halobenzo[b]thiophenes, valuable intermediates for further functionalization via cross-coupling reactions.[5][6]
2.1.2. Transition Metal-Catalyzed Cyclizations: Precision and Versatility
Palladium, copper, and rhodium catalysts have revolutionized the synthesis of benzo[b]thiophenes, enabling reactions under milder conditions and with greater functional group tolerance.[7] For instance, palladium-catalyzed intramolecular C-H activation of aryl thioethers offers a direct and atom-economical route to the benzo[b]thiophene core.
2.1.3. Radical Cyclizations: A Modern Frontier
Radical-mediated cyclizations have emerged as a powerful tool for the synthesis of complex benzo[b]thiophene derivatives.[5] These reactions often proceed under mild, metal-free conditions, initiated by light or a radical initiator.
Multi-Component Reactions: Building Complexity in a Single Step
Domino or one-pot reactions that assemble the benzo[b]thiophene scaffold from simple starting materials are highly sought after for their efficiency and synthetic elegance. A notable example is the reaction of a thiophenone, malononitrile, and an aromatic aldehyde, which proceeds through a Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization sequence to afford highly functionalized benzo[b]thiophenes.
dot digraph "Domino_Reaction" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Thiophenone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Malononitrile" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aromatic Aldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Knoevenagel" [shape=ellipse]; "Michael Addition" [shape=ellipse]; "Thorpe-Ziegler" [shape=ellipse]; "Product" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Functionalized\nBenzo[b]thiophene"];
"Thiophenone" -> "Knoevenagel"; "Malononitrile" -> "Knoevenagel"; "Aromatic Aldehyde" -> "Knoevenagel"; "Knoevenagel" -> "Michael Addition"; "Michael Addition" -> "Thorpe-Ziegler"; "Thorpe-Ziegler" -> "Product"; } केंदृष्टिकोण: One-Pot Domino Reaction Workflow.
Section 3: In the Trenches: A Validated Experimental Protocol
The following protocol details the synthesis of a novel 3-(aryl)-benzo[b]thiophene derivative via a Suzuki cross-coupling reaction, a testament to the power of palladium catalysis in modern organic synthesis.
Synthesis of 3-Bromobenzo[b]thiophene (A Key Intermediate)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of benzo[b]thiophene (1.0 eq) in N,N-dimethylformamide (DMF) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromobenzo[b]thiophene as a white solid.
Suzuki Cross-Coupling for C-3 Arylation
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk tube, combine 3-bromobenzo[b]thiophene (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Execution: Evacuate and backfill the tube with an inert gas three times. Add a degassed mixture of toluene and water (4:1) and heat the reaction mixture at 90-100 °C for 12-16 hours.
-
Work-up and Isolation: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 3-aryl-benzo[b]thiophene.
| Reaction | Reactants | Key Reagents | Typical Yield | Purity (by HPLC) |
| Bromination | Benzo[b]thiophene | N-Bromosuccinimide | 85-95% | >98% |
| Suzuki Coupling | 3-Bromobenzo[b]thiophene, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 70-90% | >99% |
Section 4: The Art of Separation: Isolation and Purification Strategies
The successful isolation of a novel benzo[b]thiophene derivative in high purity is paramount for accurate biological evaluation and further development.
Foundational Techniques: Extraction and Crystallization
-
Solvent Extraction: This is the first line of defense in purification. The choice of solvent is critical and should be based on the polarity of the target compound and impurities. A typical work-up involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase to remove inorganic salts and water-soluble byproducts.
-
Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Chromatographic Purification: The Workhorse of the Modern Lab
-
Flash Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (typically silica gel) and mobile phase (eluent) is crucial for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain material of the highest purity, preparative HPLC is often necessary. Reversed-phase HPLC (using a C18 column) is commonly used for moderately polar compounds like many benzo[b]thiophene derivatives.
Troubleshooting Common Purification Challenges:
-
Co-eluting Impurities: If impurities have similar polarities to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system.
-
Low Recovery: This can be due to irreversible adsorption on the silica gel. Pre-treating the silica with a small amount of triethylamine can help for basic compounds. For acid-sensitive compounds, using neutral alumina may be beneficial.
Section 5: Unveiling the Molecular Identity: Spectroscopic Characterization
Unequivocal structural elucidation is a non-negotiable aspect of novel compound discovery. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the benzo[b]thiophene core typically appear in the range of 7.0-8.0 ppm. The chemical shifts and coupling constants provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon signals of the benzo[b]thiophene ring are also characteristic and aid in structural confirmation.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Benzo[b]thiophenes exhibit characteristic UV absorption bands, which can be useful for monitoring reactions and assessing purity.[3]
References
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Isloor, A. M., Kalluraya, B., & Pai, K. S. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. [Link]
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Keri, R. S., Budagumpi, S., Pai, R. K., & Balappa, S. (2014). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 78, 340-374. [Link]
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Dhanya, T. M., Krishna, G. A., Varma, R. L., & Mohanan, P. (2023). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(3), 229-251. [Link]
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Gomes, P. A. C., & da Silva, F. C. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 44(7), 868-883. [Link]
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Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodobenzo[b]thiophenes by Electrophilic Cyclization of o-(1-Alkynyl)thioanisoles. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]
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Li, J., & Gagniere, E. (2020). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Chinese Chemical Letters, 31(12), 3055-3064. [Link]
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Manikandan, A., & Sivakumar, P. M. (2020). Synthesis, characterization of novel benzothiophene. Journal of Chemical Health Risks, 10(4), 263-270. [Link]
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Nishii, Y., & Miura, M. (2019). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. Journal of Synthetic Organic Chemistry, Japan, 77(11), 1139-1151. [Link]
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Tanimoto, H., & Kirai, N. (2020). One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(40), 10958-10963. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]
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da Silva, A. B. F., & da Silva, G. A. (2021). General pathways for the synthesis of benzo[b]thiophenes from 2‐alkynylthioanisoles. [Link]
-
ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). [Link]
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Reactivity and Stability of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one: A Core Scaffold Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The 5,6-Dihydrobenzo[b]thiophen-7(4H)-one core is a prominent heterocyclic scaffold that forms the basis for a multitude of compounds with significant therapeutic potential. Its derivatives have been explored as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The fusion of a thiophene ring with a cyclohexenone system creates a unique electronic and structural landscape, conferring distinct chemical behaviors that are critical for drug design and development. A thorough understanding of the reactivity and stability of this nucleus is paramount for predicting metabolic fate, designing stable formulations, and ensuring the integrity of drug candidates. This guide provides a comprehensive analysis of the key reactive sites and stability liabilities of this compound, supported by mechanistic insights and detailed experimental protocols for its evaluation.
Structural and Spectroscopic Profile
This compound is a bicyclic heteroaromatic ketone. Its structure features an α,β-unsaturated carbonyl system within a six-membered ring, which is fused to a thiophene ring. This arrangement dictates its chemical personality, with reactivity centered on the carbonyl group, the conjugated double bond, the thiophene sulfur atom, and the protons alpha to the carbonyl.
An isomer, 6,7-Dihydrobenzo[b]thiophen-4(5H)-one, is more commonly cited in chemical databases and shares many structural similarities.[4][5] While distinct, data from this and other tetrahydrobenzo[b]thiophene derivatives can be used to infer the properties of the title compound.[2][6][7]
Table 1: Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Characteristic Signature | Rationale & Notes |
|---|---|---|
| Molecular Formula | C₈H₈OS | Derived from the chemical structure. |
| Molecular Weight | 152.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or liquid | Typical for this class of organic compounds.[5] |
| ¹H NMR | - Thiophene Protons: Two doublets (~7.0-7.8 ppm).- Cyclohexene Protons: Two triplets for the CH₂ groups (~2.5-3.5 ppm). | The chemical shifts are influenced by the electron-withdrawing ketone and the aromatic thiophene ring. Similar patterns are seen in related structures.[8] |
| ¹³C NMR | - Carbonyl Carbon: ~190-200 ppm.- Thiophene Carbons: ~120-150 ppm.- Aliphatic Carbons: ~20-40 ppm. | The carbonyl carbon is significantly deshielded. The positions of the thiophene carbons are characteristic of the benzothiophene system.[8] |
| FT-IR (cm⁻¹) | - C=O Stretch: ~1670-1690 cm⁻¹ (strong).- C=C Stretch: ~1600-1620 cm⁻¹.- C-S Stretch: ~600-700 cm⁻¹. | The conjugated carbonyl group shows a characteristic absorption band at a lower wavenumber than a saturated ketone.[1] |
| UV-Vis (λmax) | ~250-260 nm and ~290-310 nm | Expected π→π* and n→π* transitions from the conjugated thienyl-enone chromophore. |
Chemical Reactivity Profile
The molecule's reactivity is governed by three primary functional regions: the α,β-unsaturated ketone system, the electron-rich thiophene ring, and the protons adjacent to the carbonyl group. Understanding the interplay of these regions is crucial for predicting its behavior in both synthetic and biological environments.
Reactivity of the α,β-Unsaturated Ketone
The conjugated enone system is the most prominent site for chemical transformations. It is an excellent Michael acceptor and is susceptible to various reduction and addition reactions.
-
Michael Addition (1,4-Conjugate Addition): The β-carbon of the enone is electrophilic and readily attacked by soft nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and enolates.[9] This is a critical consideration in drug development, as covalent modification of biological nucleophiles can lead to both desired therapeutic effects (covalent inhibitors) and off-target toxicity.
-
Nucleophilic Addition to Carbonyl (1,2-Addition): Hard nucleophiles, such as organolithium or Grignard reagents, preferentially attack the carbonyl carbon.
-
Reduction: The enone system can be selectively reduced. Catalytic hydrogenation (e.g., with H₂/Pd-C) will typically reduce the C=C double bond first. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carbonyl to a hydroxyl group.
Reactivity of the Thiophene Ring
The thiophene ring, while aromatic, has unique reactivity, particularly concerning the sulfur heteroatom.
-
Oxidation: The sulfur atom is susceptible to oxidation, a common metabolic pathway for thiophene-containing drugs.[10] This can lead to the formation of sulfoxides and subsequently sulfones. These oxidized metabolites can have altered pharmacological profiles and may be involved in toxicity pathways. Thiophene S-oxides are highly reactive and can act as electrophiles.[10]
-
Electrophilic Aromatic Substitution: While the thiophene ring is generally reactive towards electrophiles, the presence of the electron-withdrawing fused ketone system deactivates the ring, making substitution reactions less favorable than in simple thiophenes.
Caption: Key reactive centers on the this compound scaffold.
Stability Profile and Degradation Pathways
Assessing the stability of a drug candidate is a non-negotiable step in preclinical development. Forced degradation studies are employed to identify likely degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
These studies expose the compound to stress conditions exceeding those expected during storage and handling to accelerate degradation.
-
Acid/Base Hydrolysis: The stability across a range of pH values is critical. While the core structure is relatively robust, extreme pH conditions could potentially catalyze ring-opening or other rearrangements, although this is less common for this scaffold.
-
Oxidative Degradation: As noted, the thiophene sulfur is a likely target for oxidation. Studies using reagents like hydrogen peroxide (H₂O₂) or AIBN are essential to simulate oxidative stress. The primary degradation products are expected to be the corresponding sulfoxide and sulfone.[10]
-
Photostability: Thiophene derivatives can absorb UV radiation, which may lead to photodegradation.[11][12] ICH Q1B guidelines require testing under controlled light exposure to assess for the formation of photoproducts. Thiophenes themselves are sometimes used as photostabilizers, suggesting the ring can dissipate UV energy, but this property must be confirmed for each specific derivative.[13][14]
-
Thermal Stability: The compound is expected to have good thermal stability, characteristic of aromatic and bicyclic systems.[15] Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature. Testing involves exposing the solid drug substance and solutions to elevated temperatures.
Table 2: Framework for Forced Degradation Studies
| Condition | Typical Reagents/Parameters | Primary Reactive Site | Potential Degradation Products |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | Core Scaffold | Generally stable, monitor for minor degradants. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C | α-Protons, Core | Potential for aldol-type condensation or other base-catalyzed rearrangements. |
| Oxidation | 3-30% H₂O₂, RT-60 °C | Thiophene Sulfur | Sulfoxide, Sulfone. |
| Photolysis | ICH Q1B Option 2: 1.2 million lux hours & 200 W h/m² | Enone & Thiophene | Isomers, ring-cleavage products, or oligomers. |
| Thermal (Solid) | 80-120 °C | Entire Molecule | Decomposition at high temperatures. |
| Thermal (Solution) | 60-80 °C in various solvents | Entire Molecule | Solvent-dependent degradation pathways. |
Predicted Degradation Pathways
Based on its chemical structure, the primary degradation pathway under physiologically relevant oxidative stress involves the oxidation of the thiophene sulfur.
Caption: The primary predicted degradation pathway involves sequential oxidation of the sulfur atom.
Experimental Protocols
The following protocols provide a framework for the practical assessment of the compound's reactivity and stability.
Protocol 1: General Procedure for Reactivity Screening with a Thiol Nucleophile
This protocol assesses the propensity for Michael addition, a key reaction for predicting covalent interactions with proteins.
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or a PBS/acetonitrile mixture) to a final concentration of 1 mM.
-
Nucleophile Addition: Add a thiol nucleophile, such as N-acetylcysteine or glutathione (1.1 eq), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at 37 °C. Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching & Analysis: Immediately quench the reaction in the aliquot by diluting with mobile phase. Analyze by LC-MS to monitor the disappearance of the parent compound and the appearance of the adduct product (M + nucleophile).
-
Causality Check: The rate of adduct formation directly correlates with the electrophilicity of the β-carbon. A rapid reaction suggests high reactivity towards biological thiols. This is a self-validating system; the mass of the new peak must correspond to the expected adduct.
Protocol 2: Standardized Protocol for Forced Degradation
This workflow outlines a systematic approach to stability testing.
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The 5,6-Dihydrobenzo[b]thiophen-7(4H)-one Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 5,6-dihydrobenzo[b]thiophen-7(4H)-one core, and its broader family of tetrahydrobenzothiophenes, represents a "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system, featuring a thiophene ring fused to a cyclohexanone, serves as a versatile pharmacophore, a molecular framework that is recognized by a multitude of biological targets. Its unique combination of structural rigidity, lipophilicity, and synthetic tractability has led to the development of a diverse array of potent and selective modulators for various therapeutic targets. This technical guide provides an in-depth exploration of the this compound pharmacophore, from its fundamental physicochemical properties and synthesis to its diverse applications in drug discovery, with a focus on anticancer, neuroprotective, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR), molecular mechanisms of action, and detailed experimental protocols for the synthesis and biological evaluation of compounds based on this remarkable scaffold.
The this compound Core: Physicochemical Properties and Pharmacophoric Features
The this compound molecule (CAS 1468-84-4) possesses a unique set of physicochemical properties that underpin its utility as a pharmacophore. Its molecular formula is C₈H₈OS, with a molecular weight of approximately 152.22 g/mol .[1][2][3] The fusion of the electron-rich thiophene ring with the cyclohexanone imparts a degree of conformational rigidity, which is often a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding.
The thiophene ring itself is a well-established bioisostere for the phenyl ring, offering similar size and electronics while often improving metabolic stability and pharmacokinetic properties. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket. The ketone functionality in the cyclohexanone ring provides a key hydrogen bond acceptor, a common feature in many pharmacophore models.
The true power of this scaffold lies in its synthetic accessibility and the ease with which it can be functionalized at multiple positions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. The most common and versatile starting point for many derivatives is not the parent ketone but rather the 2-amino-3-cyano or 2-amino-3-ethoxycarbonyl substituted tetrahydrobenzothiophenes, which are readily prepared via the Gewald reaction.[4]
dot
Caption: Pharmacophore model of the this compound scaffold.
Synthesis and Methodology: The Gewald Reaction as a Gateway
The synthesis of the tetrahydrobenzothiophene scaffold is most efficiently achieved through the Gewald multicomponent reaction.[5][6][7][8][9] This one-pot synthesis is a cornerstone for accessing a wide variety of 2-aminothiophenes, which are versatile intermediates for further elaboration. The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[6]
General Mechanism of the Gewald Reaction
The reaction proceeds through a sequence of steps:
-
Knoevenagel Condensation: The ketone (e.g., cyclohexanone) and the activated nitrile (e.g., malononitrile or ethyl cyanoacetate) undergo a base-catalyzed Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate.[6][9]
-
Michael Addition of Sulfur: Elemental sulfur (S₈) is believed to be activated by the base and adds to the β-carbon of the unsaturated intermediate.[10]
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[6]
dot
Caption: Generalized workflow for the Gewald synthesis of 2-aminotetrahydrobenzothiophenes.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is a representative example of the Gewald reaction for synthesizing a key intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol (absolute)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of morpholine (0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Molecular Mechanisms of Action and Therapeutic Applications
The this compound scaffold and its derivatives have demonstrated a remarkable range of biological activities by modulating key signaling pathways implicated in various diseases.
Anticancer Activity
Derivatives of this scaffold have emerged as potent anticancer agents, acting through multiple mechanisms.[11][12]
-
Kinase Inhibition: Many tetrahydrobenzothiophene derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[2][13][14][15] For example, they have been shown to inhibit mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key player in inflammatory signaling pathways that can promote cancer.[2]
-
SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that is overexpressed in several cancers. Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which disrupts microtubule dynamics and induces cell cycle arrest and apoptosis.[7][16][17]
-
RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway is critical for cell motility, invasion, and metastasis. Certain benzothiophene derivatives have been shown to inhibit this pathway, thereby reducing the metastatic potential of cancer cells.[5][11][18][19]
dot
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.
Neuroprotective Activity
The potential of tetrahydrobenzothiophene derivatives in treating neurodegenerative diseases, particularly Parkinson's disease, is an active area of research. The primary mechanism identified is the inhibition of SIRT2.[16] In neurodegenerative conditions, SIRT2 is implicated in pathways leading to neuronal cell death. Selective inhibition of SIRT2 by compounds containing the tetrahydrobenzothiophene scaffold has been shown to be neuroprotective in preclinical models.[1][2][20][21][22]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Tetrahydrobenzothiophene derivatives have been identified as potent anti-inflammatory agents through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[23][24][25][26][27][28][29] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Certain tetrahydrobenzothiophene derivatives can disrupt the Nrf2-Keap1 interaction, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of its target genes, which helps to resolve inflammation.
dot
Caption: Activation of the Nrf2 anti-inflammatory pathway by tetrahydrobenzothiophene derivatives.
Structure-Activity Relationship (SAR) Studies
The versatility of the tetrahydrobenzothiophene scaffold allows for extensive SAR exploration. The following table summarizes some key SAR findings for different biological activities.
| Target/Activity | Scaffold Position | Favorable Substitutions | Unfavorable Substitutions | Reference(s) |
| Kinase Inhibition (MK2) | 2-position | Substituted aminomethyl groups, e.g., pyrrolidinylmethyl. | Bulky, non-polar groups. | [2][12] |
| SIRT2 Inhibition | 4-position of fused pyrimidine | Phenylamino groups with electron-donating or -withdrawing substituents. | Small alkyl groups. | [7] |
| Anticancer (general) | 3-position | Carboxamide and carbohydrazide moieties. | Simple esters. | [11][17] |
| Nrf2 Activation | 2-position | Amide linkages to various aromatic and heterocyclic rings. | Unsubstituted amino group. | [23] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Test compounds (dissolved in DMSO).
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro SIRT2 Inhibition Assay
This is a fluorescence-based assay to measure the deacetylase activity of SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter).
-
NAD⁺.
-
Developer solution.
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
96-well black plates.
Procedure:
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.
-
Add NAD⁺ to initiate the reaction.
-
Add the SIRT2 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percentage of SIRT2 inhibition and determine the IC₅₀ value.
In Vitro Cholinesterase Inhibition: Ellman's Assay
Ellman's method is a simple, rapid, and inexpensive colorimetric assay to measure cholinesterase activity.[16][18][23][25][30]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
96-well plates.
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the cholinesterase enzyme and incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound to determine the IC₅₀ value.
Future Perspectives and Conclusion
The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. The diverse range of biological activities associated with this pharmacophore underscores its privileged nature. Future research will likely focus on:
-
Target Selectivity: Further refinement of the scaffold to achieve higher selectivity for specific kinase isoforms, sirtuins, or other targets to minimize off-target effects.
-
Novel Therapeutic Areas: Exploring the potential of these compounds in other therapeutic areas, such as metabolic diseases, viral infections, and immunology.
-
Drug Delivery and Formulation: Developing novel formulations and drug delivery systems to improve the bioavailability and therapeutic efficacy of promising lead compounds.
-
Multi-target Drug Design: Rationally designing derivatives that can modulate multiple targets simultaneously for the treatment of complex diseases like cancer and neurodegenerative disorders.
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Methodological & Application
The Synthetic Versatility of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unveiling a Privileged Synthetic Building Block
In the landscape of medicinal chemistry and organic synthesis, the quest for efficient access to novel molecular architectures with potential therapeutic applications is perpetual. Among the myriad of heterocyclic scaffolds, the benzo[b]thiophene core and its derivatives have garnered significant attention due to their presence in a wide array of biologically active compounds.[1][2] 5,6-Dihydrobenzo[b]thiophen-7(4H)-one, a tricyclic ketone, serves as a pivotal and versatile starting material for the construction of a diverse range of fused heterocyclic systems. Its unique structural features, combining a thiophene ring with a cyclohexanone moiety, offer multiple reaction sites for chemical manipulation, making it a prized precursor for drug discovery and development professionals. This guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its application in the renowned Gewald reaction for the synthesis of polysubstituted 2-aminothiophenes and their subsequent transformation into medicinally relevant thieno[2,3-d]pyrimidines. Detailed, field-proven protocols and an analysis of the underlying reaction mechanisms are presented to empower researchers in their synthetic endeavors.
Core Application: The Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction stands as a cornerstone in thiophene chemistry, offering a straightforward and convergent one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4] this compound is an excellent substrate for this reaction, leading to the formation of the highly valuable intermediate, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Mechanistic Insights: A Stepwise Journey to Aromaticity
The mechanism of the Gewald reaction is generally understood to proceed through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes.[3][5][6][7]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl group of this compound and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base, typically a secondary amine like morpholine or piperidine, is critical for facilitating this initial condensation.
-
Sulfur Addition: The α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of this step is complex and has been the subject of computational studies.[5][6][7] It is postulated that the base activates the sulfur, which is then attacked by the enolate of the nitrile.
-
Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring. The formation of the aromatic ring is a significant driving force for the reaction.
Diagram: The Gewald Reaction Workflow
Caption: A schematic overview of the Gewald reaction.
Detailed Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol details the synthesis of a key intermediate using the Gewald reaction.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (0.1 mol) in ethanol (100 mL), add malononitrile (0.1 mol) and elemental sulfur (0.1 mol).
-
To this stirred suspension, add morpholine (0.15 mol) dropwise at room temperature. An exothermic reaction is often observed.
-
Heat the reaction mixture to 80°C and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.[8]
Expected Yield: 75-85%
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | C9H10N2S | 178.25 | 4.65 (s, 2H, NH2), 2.75 (t, 2H, CH2), 2.55 (t, 2H, CH2), 1.85-1.95 (m, 4H, 2xCH2) | 159.2, 130.1, 125.4, 116.9, 90.1, 26.2, 25.3, 23.0, 22.8 | 3420, 3310 (NH2), 2935 (C-H), 2210 (CN) |
Transforming the Core: Synthesis of Thieno[2,3-d]pyrimidines
The 2-aminothiophene scaffold derived from this compound is a versatile precursor for the synthesis of various fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural analogy to purines and their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Detailed Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of the 2-aminothiophene intermediate to form a thieno[2,3-d]pyrimidine.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (can be prepared from the corresponding nitrile)
-
Formamide
-
Water
Procedure:
-
A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (0.1 mol) and formamide (100 mL) is heated to 180-190°C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Expected Yield: 70-80%
Diagram: Synthesis of Thieno[2,3-d]pyrimidines
Caption: A simplified workflow for thienopyrimidine synthesis.
Expanding the Synthetic Horizon: Other Potential Reactions
While the Gewald reaction represents a major application, the carbonyl group and the α-carbons of this compound offer opportunities for other classical organic transformations. Although detailed protocols for this specific substrate are less commonly reported, the following reactions are theoretically feasible and represent avenues for further exploration.
-
Aldol Condensation: The ketone can undergo base- or acid-catalyzed aldol condensation with aldehydes or other ketones to form α,β-unsaturated carbonyl compounds, which are valuable intermediates for further synthetic elaborations.
-
Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the carbonyl group into an exocyclic double bond, allowing for the introduction of various substituents.[9][10]
-
α-Halogenation and Functionalization: The α-protons to the carbonyl group are acidic and can be removed by a suitable base, allowing for α-halogenation or alkylation, thereby introducing new functional groups at this position.
Conclusion: A Versatile Scaffold for Future Discoveries
This compound has proven to be a highly valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. The Gewald reaction provides an efficient and reliable route to 2-aminothiophene derivatives, which can be readily transformed into a wide array of fused heterocycles, most notably thieno[2,3-d]pyrimidines. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals. The exploration of other reaction pathways involving this ketone will undoubtedly continue to unlock new synthetic possibilities and contribute to the discovery of novel therapeutic agents.
References
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
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Gewald reaction. In Wikipedia. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. PubMed, 38913830. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
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Puterová, Z., Sváč, A., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
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Al-Ghorbani, M., Zinad, D. S., Mahal, A., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Scientific Reports, 12(1), 1-11. [Link]
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Samanta, S. S., De, A., & Ghosh, S. C. (2004). Studies in sulfur heterocycles. Part 12.1 Use of this compound in the synthesis of condensed sulfur heterocycles. Journal of Chemical Research, 2004(1), 46-48. [Link]
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A Review on the Synthetic Methods towards Benzothienobenzothiophenes. (2023). ResearchGate. [Link]
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Liu, S., Qian, X., Chen, J., & Song, G. (2003). Novel fused heterocycles: Synthesis and activity of 5,6-dihydro-7-thia-1,3,3a,5-tetraazainden-4-one and 1-thia-3,4a,9-triazafluoren-4-one derivatives. Monatshefte für Chemie/Chemical Monthly, 134(7), 953-957. [Link]
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Murty, M. S. R., Ram, B. J., & Rao, J. M. (2001). Facile Synthesis of 9,10-Dihydro-4H-Benzo[4][7] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Organic Preparations and Procedures International, 33(4), 453-456. [Link]
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El-Damasy, A. K., Lee, S. H., & Keum, G. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-17. [Link]
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6,7-Dihydrobenzo[b]thiophen-4(5H)-one. CAS Common Chemistry. [Link]
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Wang, Y., et al. (2023). Wittig/B-H insertion reaction: A unique access to trisubstituted Z-alkenes. Science Advances, 9(37), eadj2486. [Link]
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One-Pot Synthesis of Functionalized [6-5-6-6-3] Heteropentacyclic Indolo[3,2,1- de][4][5]naphthyridine-Fused Scaffold via Multistep Cascade Annulation with α-Aryl Vinylsulfoniums. (2025). PubMed. [Link]
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Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current organic chemistry, 10(15), 1849–1878. [Link]
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Wang, Y., et al. (2023). Wittig/B-H insertion reaction: A unique access to trisubstituted Z-alkenes. Science Advances, 9(37), eadj2486. [Link]
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- 4h-benzo¬4,5|cyclohepta¬1,2-b|thiophene derivatives.
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Synthesis of Tetrahydrobenzo[b]thiophene Derivatives: A Detailed Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the tetrahydrobenzo[b]thiophene scaffold is a privileged structure due to its presence in a wide array of biologically active compounds. This guide provides an in-depth exploration of the synthetic protocols for accessing these valuable derivatives, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations that ensure successful and reproducible outcomes.
Introduction: The Significance of Tetrahydrobenzo[b]thiophenes
The fusion of a thiophene ring with a cyclohexane ring to form the 4,5,6,7-tetrahydrobenzo[b]thiophene core creates a three-dimensional structure that is of significant interest in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The ability to functionalize both the thiophene and the saturated carbocyclic ring allows for fine-tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity. This guide will focus on two robust and widely applicable synthetic strategies for the construction of this important heterocyclic system.
Protocol 1: The Gewald Three-Component Reaction
The Gewald reaction, first reported in the 1960s, remains one of the most efficient and versatile methods for the synthesis of 2-aminothiophenes, including tetrahydrobenzo[b]thiophene derivatives.[3] It is a one-pot, three-component reaction that brings together a cyclic ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1]
Mechanistic Insights
The generally accepted mechanism of the Gewald reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and troubleshooting.[3]
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Application Notes & Protocols: Development of Kinase Inhibitors from 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6-Dihydrobenzo[b]thiophen-7(4H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. Its rigid, bicyclic structure provides a solid foundation for the strategic placement of functional groups to interact with the ATP-binding pocket of various kinases. This document provides a comprehensive guide for the synthesis, screening, and characterization of kinase inhibitors derived from this privileged scaffold. We will delve into the synthetic methodologies for library generation, detailed protocols for biochemical and cell-based screening against key oncogenic kinases such as EGFR and VEGFR2, and the principles of structure-activity relationship (SAR) optimization.
Introduction: The Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] In the realm of kinase inhibition, the benzo[b]thiophene scaffold has been successfully utilized to generate potent and selective inhibitors of various kinases, including those implicated in cancer and other diseases.[3][4][5][6][7] The this compound provides a versatile entry point for the synthesis of diverse libraries of substituted 2-aminothiophenes, which are key intermediates in the development of kinase inhibitors.
Synthetic Strategy: From Core Scaffold to Diverse Library
A robust and efficient synthetic strategy is paramount for generating a diverse library of compounds for screening. The Gewald reaction offers a powerful one-pot method for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[2][8][9][10][11] This reaction is particularly well-suited for the derivatization of this compound.
Protocol 1: Gewald Reaction for the Synthesis of 2-Amino-4,5-dihydrobenzo[b]thiophene Derivatives
This protocol outlines the general procedure for the synthesis of a library of 2-aminothiophene derivatives starting from this compound.
Materials:
-
This compound
-
A diverse set of activated nitriles (e.g., malononitrile, ethyl cyanoacetate, cyanoacetamide)
-
Elemental sulfur
-
Morpholine or other suitable base
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
To a solution of this compound (1.0 eq) and an activated nitrile (1.1 eq) in ethanol, add elemental sulfur (1.2 eq).
-
To this suspension, add morpholine (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aminothiophene derivative.
Rationale: The Gewald reaction proceeds through an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[8] The use of diverse activated nitriles allows for the introduction of various substituents at the 3-position of the thiophene ring, providing a rapid means to generate a library of compounds for screening.
Caption: Synthetic workflow for library generation.
Biochemical Screening: Identifying Primary Hits
The initial step in identifying promising kinase inhibitors is to screen the synthesized library against a panel of relevant kinases in a biochemical assay format. For this application note, we will focus on two key kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of test compounds against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[12][13][14]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a white assay plate, add the kinase buffer, ATP, and the kinase-specific substrate to each well.
-
Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding the recombinant kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Rationale: This assay directly measures the enzymatic activity of the kinase by quantifying the amount of ADP produced, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase. This high-throughput compatible method is ideal for primary screening and for determining the potency (IC50) of hit compounds.[14][15][16]
Structure-Activity Relationship (SAR) Analysis
The data obtained from the primary biochemical screen will be used to establish a preliminary structure-activity relationship (SAR). This involves analyzing how changes in the chemical structure of the compounds affect their inhibitory activity against the target kinase(s).
Table 1: Hypothetical SAR Data for a Series of 2-Amino-4,5-dihydrobenzo[b]thiophene Derivatives
| Compound ID | R1 (at 3-position) | R2 (at 2-amino) | EGFR IC50 (nM) | VEGFR2 IC50 (nM) |
| DBT-001 | -CN | -H | 5,200 | >10,000 |
| DBT-002 | -COOEt | -H | 2,100 | 8,500 |
| DBT-003 | -CONH2 | -H | 850 | 4,300 |
| DBT-004 | -CONHPh | -H | 120 | 1,500 |
| DBT-005 | -CONH(4-F-Ph) | -H | 75 | 980 |
| DBT-006 | -CONH(3-Cl-Ph) | -H | 98 | 1,200 |
| DBT-007 | -CN | -Ac | >10,000 | >10,000 |
| DBT-008 | -CONHPh | -Me | 250 | 2,800 |
Interpretation of SAR:
-
Influence of the R1 group: The nature of the substituent at the 3-position significantly impacts activity. A carboxamide group (-CONH2) is more potent than a nitrile (-CN) or an ester (-COOEt). Introducing an aromatic ring on the amide nitrogen (e.g., -CONHPh) further enhances potency, suggesting a potential interaction with a hydrophobic pocket in the kinase active site.
-
Effect of substitution on the phenyl ring: Electron-withdrawing groups on the phenyl ring, such as fluorine at the para-position (DBT-005), appear to be favorable for EGFR inhibition.
-
Importance of the 2-amino group: Modification of the 2-amino group, for example by acetylation (DBT-007), leads to a complete loss of activity, indicating that this group is likely involved in a critical hydrogen bonding interaction with the kinase hinge region.
Caption: Iterative cycle of SAR-driven lead optimization.
Cellular Assays: Validating Activity in a Biological Context
Promising compounds identified in biochemical assays must be further evaluated in cell-based assays to confirm their activity in a more physiologically relevant environment.[8][9][10] These assays can assess the compound's ability to inhibit the target kinase within a living cell, as well as its effect on downstream signaling pathways and cellular processes.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibition of EGFR phosphorylation in a cancer cell line that overexpresses the receptor (e.g., A431).
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Epidermal Growth Factor (EGF)
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A431 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of EGFR phosphorylation inhibition.
Rationale: This assay provides direct evidence of target engagement within the cell. A reduction in the level of phosphorylated EGFR upon treatment with the test compound confirms its ability to inhibit the kinase's activity in a cellular context.[17]
Protocol 4: Cell Proliferation Assay
This protocol measures the effect of the kinase inhibitors on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.
Materials:
-
Cancer cell line with known dependence on the target kinase (e.g., HCC827 for EGFR, HUVECs for VEGFR2)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the plate for 72 hours.
-
Add the cell proliferation assay reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Rationale: This assay assesses the downstream functional consequence of kinase inhibition. A reduction in cell proliferation indicates that the compound is not only inhibiting the target kinase but also impacting a critical cellular process, which is a key characteristic of a potential therapeutic agent.[18]
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the discovery of novel kinase inhibitors. The synthetic accessibility via the Gewald reaction, coupled with the established importance of the benzo[b]thiophene core in medicinal chemistry, makes this an attractive starting point for drug discovery programs. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical screening, and cellular characterization of inhibitors derived from this scaffold. Future work should focus on expanding the library of compounds, performing broader kinase selectivity profiling to assess off-target effects, and further optimizing the lead compounds for improved potency, selectivity, and drug-like properties.
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. Retrieved January 12, 2026, from [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). arkat usa. Retrieved January 12, 2026, from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
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Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: 5,6-Dihydrobenzo[b]thiophen-7(4H)-one as a Versatile Scaffold for Heterocyclic Synthesis
Introduction: The Strategic Value of a Fused Thiophene Ketone
In the landscape of medicinal chemistry and materials science, the thiophene ring is a privileged scaffold. Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in drug design.[1][2] When fused with a carbocyclic ring, as in the benzo[b]thiophene system, its structural complexity and potential for diverse functionalization increase significantly.
This guide focuses on 5,6-Dihydrobenzo[b]thiophen-7(4H)-one (CAS No: 1468-84-4), a building block of considerable strategic importance.[3] Its structure marries the aromatic thiophene core with a cyclohexanone moiety, presenting two primary reactive centers: the ketone carbonyl group and the adjacent α-methylene position. This unique arrangement allows for a wealth of chemical transformations, making it an ideal starting point for constructing complex, fused heterocyclic systems. Derivatives of this core have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents, underscoring the value of this scaffold in generating novel molecular entities.[4][5][6][7]
This document provides detailed protocols and mechanistic insights into the use of this compound for synthesizing two key classes of bioactive heterocycles: Thieno[2,3-d]pyrimidines and Thieno[3,2-c]pyridines .
Application I: Synthesis of Tetrahydrobenzo[4][8]thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine core is a bioisostere of the purine nucleobase, a fundamental component of DNA and RNA. This structural mimicry allows these compounds to interact with a variety of biological targets, particularly kinases and other ATP-binding proteins.[5][8] Consequently, they are a prominent class of compounds in oncology research, with derivatives showing potent activity as microtubule targeting agents and kinase inhibitors.[5][9][10]
The most efficient route to this scaffold begins with the Gewald three-component reaction, which constructs the foundational 2-aminothiophene intermediate.
Workflow: From Ketone to Thieno[2,3-d]pyrimidine
Caption: General workflow for Thieno[3,2-c]pyridine synthesis.
Protocol 2: Multi-step Synthesis of a Substituted Tetrahydrothieno[3,2-c]pyridine
This protocol outlines a general pathway where the ketone is first converted to an amine, which then undergoes a Pictet-Spengler-type cyclization.
Part A: Synthesis of 7-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene
The conversion of the ketone to a primary amine is a critical first step. This can be achieved via reductive amination or through an oxime intermediate, which offers a reliable route.
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Lithium aluminum hydride (LiAlH₄) or H₂/Raney Nickel
-
Ethanol, Diethyl ether or THF
-
-
Procedure (via Oxime):
-
Dissolve this compound (0.1 mol) in ethanol. Add hydroxylamine hydrochloride (0.12 mol) and sodium acetate (0.15 mol).
-
Reflux the mixture for 2-4 hours until the ketone is consumed (monitor by TLC).
-
Cool the reaction, pour into water, and extract the oxime product with a suitable organic solvent. Dry and concentrate to obtain the crude oxime.
-
Reduction: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (0.15 mol) in anhydrous diethyl ether or THF.
-
Add a solution of the crude oxime in the same solvent dropwise at 0°C.
-
After addition, allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction to 0°C and carefully quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to obtain the crude 7-amino-4,5,6,7-tetrahydrobenzo[b]thiophene.
-
Part B: Pictet-Spengler-type Cyclization
The amine is condensed with an aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution onto the electron-rich thiophene ring to form the fused pyridine.
-
Materials:
-
7-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (from Part A)
-
An aldehyde (e.g., formaldehyde or benzaldehyde)
-
Anhydrous acid catalyst (e.g., HCl in ethanol, or trifluoroacetic acid)
-
Solvent (e.g., Dichloroethane or Toluene)
-
-
Procedure:
-
Dissolve the amine (0.05 mol) and the aldehyde (0.055 mol) in the chosen solvent.
-
Add the acid catalyst and heat the mixture to reflux, often with a Dean-Stark trap to remove water formed during imine formation.
-
Continue refluxing for 6-24 hours, monitoring by TLC. The electron-rich thiophene ring acts as the nucleophile for the cyclization onto the iminium ion intermediate.
-
Upon completion, cool the reaction and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final tetrahydrothieno[3,2-c]pyridine. [11][12]
Reaction Stage Key Reagents Mechanism Reference Amine Synthesis NH₂OH·HCl, LiAlH₄ Oximation followed by reduction General Organic Chemistry Principles | Cyclization | Aldehyde, Acid Catalyst | Imine formation followed by intramolecular electrophilic substitution | [11]|
-
Conclusion and Future Outlook
This compound is a powerful and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of thieno[2,3-d]pyrimidines and thieno[3,2-c]pyridines showcase its utility. The strategic positioning of the ketone and the inherent reactivity of the thiophene ring provide a robust platform for generating molecular diversity. Researchers in drug development can leverage these pathways to create libraries of novel compounds for screening against a multitude of biological targets, continuing the rich tradition of thiophene-based compounds in medicinal chemistry.
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Hadimani, M. B., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[4][8]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 234. Available at: [Link]
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Grunewald, G. L., et al. (2004). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 47(24), 5953-5963. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules, 27(1), 69. Available at: [Link]
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Abdel-Fattah, M. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24, 4371-4380. Available at: [Link]
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Forero, J. S., et al. (2011). A new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Semantic Scholar. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2023). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 8(3), 3333-3345. Available at: [Link]
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Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 3(3), 268-281. Available at: [Link]
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1092-1117. Available at: [Link]
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El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. Available at: [Link]
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Wei, Y., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Science, 13(20), 5928-5934. Available at: [Link]
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Liu, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2398463. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 6,7-Dihydrobenzo[b]thiophen-4(5H)-one. Available at: [Link]
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Del Cima, S., et al. (2015). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one Derivatives as Potential Hsp90 Inhibitors. Chemical Biology & Drug Design, 86(5), 1030-1035. Available at: [Link]
-
Ghorab, M. M., et al. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 19(14), 1737-1753. Available at: [Link]
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Borges, F., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3749. Available at: [Link]
-
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Al-Abdullah, E. S., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 27503. Available at: [Link]
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Application Notes and Protocols: Synthetic Routes to Functionalized 4,5,6,7-Tetrahydrobenzo[b]thiophenes
An In-Depth Guide for Medicinal and Synthetic Chemists
Introduction: The Significance of the Tetrahydrobenzo[b]thiophene Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a prominent heterocyclic motif that holds a privileged status in medicinal chemistry and drug discovery.[1][2] This scaffold, consisting of a thiophene ring fused to a cyclohexene ring, serves as the foundational structure for a multitude of compounds exhibiting a broad spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antimicrobial, antioxidant, and analgesic properties.[1][3][4] The structural rigidity and rich electron density of the thiophene ring, combined with the conformational flexibility of the saturated carbocycle, allow for precise three-dimensional arrangements of functional groups, facilitating strong interactions with various biological targets.[2][4]
The versatility of this scaffold stems from its amenability to substitution at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic profiles. The 2-amino-3-cyano or 2-amino-3-carbalkoxy derivatives, readily accessible through multicomponent reactions, are particularly valuable as they serve as versatile building blocks for the synthesis of more complex, fused heterocyclic systems.[5][6] This guide provides an in-depth exploration of the most robust and widely employed synthetic strategies to access this vital scaffold, with a focus on the underlying principles, detailed experimental protocols, and subsequent functionalization pathways.
Section 1: The Gewald Reaction: The Cornerstone of Tetrahydrobenzo[b]thiophene Synthesis
The Gewald three-component reaction, first reported by Karl Gewald in 1966, remains the most efficient and convergent method for constructing polysubstituted 2-aminothiophenes.[7][8][9] The reaction is a one-pot synthesis that brings together a ketone (or aldehyde), an α-active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[10] For the synthesis of the 4,5,6,7-tetrahydrobenzo[b]thiophene core, cyclohexanone is the ideal ketone precursor.
Principle and Mechanism
The reaction mechanism is a well-elucidated sequence of classical organic transformations.[9][11]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound. This step forms a stable α,β-unsaturated nitrile intermediate.[9][12]
-
Michael Addition of Sulfur: The elemental sulfur (typically S₈) is attacked by the enolate or carbanion of the Knoevenagel adduct. The exact mechanism of sulfur addition is complex but results in the formation of a sulfurated intermediate.[12]
-
Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, where a terminal sulfur anion attacks the nitrile group. A subsequent tautomerization leads to the formation of the aromatic 2-aminothiophene ring.[9]
Caption: Key stages of the Gewald reaction mechanism.
Protocol 1.1: Classical Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes a standard, reliable procedure for the synthesis of a key tetrahydrobenzo[b]thiophene intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or Diethylamine)
-
Ethanol, 95%
-
Ice bath, magnetic stirrer, reflux condenser, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (50 mL).
-
Add cyclohexanone (0.1 mol, 9.82 g, 10.4 mL) and malononitrile (0.1 mol, 6.61 g) to the ethanol and stir until dissolved.
-
Carefully add elemental sulfur (0.1 mol, 3.21 g) to the mixture.
-
Add morpholine (0.1 mol, 8.71 g, 8.7 mL) dropwise to the stirring suspension. An exothermic reaction may be observed.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C) with continuous stirring.[13] The reaction mixture will turn dark and a precipitate may form.
-
Maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Dry the product in a vacuum oven or air-dry to a constant weight. The resulting solid is typically of high purity. Further recrystallization from ethanol or isopropanol can be performed if needed.
Protocol 1.2: Microwave-Assisted Green Synthesis
Microwave-assisted organic synthesis (MAOS) offers a significant improvement by drastically reducing reaction times and often improving yields, aligning with the principles of green chemistry.[7]
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine cyclohexanone (10 mmol, 0.98 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (10 mmol, 0.32 g).[7]
-
Add 2 mL of ethanol and a catalytic amount of a base like piperidine or triethylamine (e.g., 0.5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 80-100°C) for 8-15 minutes.[7]
-
After irradiation, cool the vessel to room temperature.
-
Transfer the contents to a beaker and cool in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
Data Summary: Scope of the Gewald Reaction
The Gewald reaction is versatile, accommodating various ketones and active methylene compounds.
| Ketone Precursor | Active Methylene Compound | Base/Catalyst | Conditions | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Reflux, 2-3h | 75-90% | [13][14] |
| Cyclohexanone | Ethyl Cyanoacetate | Diethylamine | 50°C, 8-10h | 60-80% | [7] |
| Cyclopentanone | Malononitrile | L-Proline | Reflux, 1.5h | ~85% | [10] |
| 4-tert-Butylcyclohexanone | Malononitrile | Triethylamine | Reflux, 2h | >90% | [3][15] |
| Cyclohexanone | Malononitrile | Piperidinium borate | 100°C, 20min | 96% | [11] |
Section 2: Alternative and Advanced Synthetic Strategies
While the Gewald reaction is dominant, other methods provide access to differently functionalized tetrahydrobenzo[b]thiophenes.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful method for generating substituted thiophenes, typically involving the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters.[16][17] A key variation for accessing the target scaffold starts from a cyclic β-ketoester, such as 2-oxocyclohexanecarboxylate.
Conceptual Workflow: The process involves the reaction of a cyclic β-ketoester with a thioglycolic acid ester. This is followed by a base-mediated intramolecular condensation (cyclization) and dehydration to form the thiophene ring. This route is particularly useful for synthesizing 3-hydroxy or 3-amino thiophene derivatives.[16]
Caption: Conceptual workflow for the Fiesselmann synthesis.
Transition-Metal-Catalyzed Cyclizations
Modern synthetic chemistry increasingly relies on transition-metal catalysis for the efficient construction of complex ring systems.[18][19] Palladium- or copper-catalyzed intramolecular C-S bond formation or C-H activation/functionalization provides an elegant, albeit often more complex, alternative.[19][20]
A common strategy involves the synthesis of a precursor containing an appropriately positioned thiol (or thioether) and a leaving group (like a halide) on a cyclohexene scaffold. A palladium catalyst can then facilitate an intramolecular cyclization to form the thiophene ring. These methods offer excellent control over substitution patterns but require multi-step precursor synthesis.[18]
Section 3: Post-Synthesis Functionalization Pathways
The true utility of the 2-amino-3-cyano tetrahydrobenzo[b]thiophene scaffold lies in its role as a versatile intermediate. The amino and cyano groups are reactive handles for a vast array of chemical transformations.[1][5]
Caption: Key functionalization pathways from the Gewald product.
Protocol 3.1: Synthesis of Fused Thieno[2,3-d]pyrimidines
This protocol illustrates the construction of a medicinally relevant fused heterocyclic system from the Gewald product.[21]
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Benzoyl isothiocyanate
-
Hydrazine hydrate
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Thiourea Formation: Dissolve the starting aminothiophene (10 mmol) in acetone (30 mL). Add benzoyl isothiocyanate (11 mmol) and stir the mixture at room temperature for 4-6 hours. Collect the precipitated N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzothiourea by filtration.[21]
-
Cyclization to Thienopyrimidine: The thiourea derivative can be cyclized under various conditions. A common method is to react it with hydrazine hydrate.
-
Suspend the thiourea derivative (5 mmol) in ethanol (25 mL). Add hydrazine hydrate (10 mmol) and reflux the mixture for 8-12 hours.[21]
-
Cool the reaction mixture. The product, a substituted thieno[2,3-d]pyrimidine, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Characterize the product using appropriate spectroscopic methods (NMR, IR, Mass Spectrometry).
Conclusion
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a cornerstone of modern medicinal chemistry, and its synthesis is dominated by the robust and versatile Gewald reaction. This multicomponent approach provides direct access to highly functionalized 2-aminothiophenes that serve as pivotal intermediates for further elaboration. Alternative methods like the Fiesselmann synthesis and transition-metal-catalyzed cyclizations offer complementary routes to diverse analogues. By mastering these synthetic protocols, researchers and drug development professionals can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery of next-generation therapeutics.
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Application Notes & Protocols: Unveiling the Anti-inflammatory Potential of Tetrahydrobenzo[b]thiophene Scaffolds
Introduction: A Privileged Scaffold for Taming Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can also drive the pathogenesis of numerous chronic diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, the tetrahydrobenzo[b]thiophene scaffold has emerged as a "privileged structure"—a molecular framework that is recurrently identified as a binder to diverse biological targets. Its derivatives have demonstrated significant potential in modulating key inflammatory pathways, offering a versatile platform for the development of next-generation therapeutics.[1][2][3]
This guide provides an in-depth exploration of the anti-inflammatory applications of tetrahydrobenzo[b]thiophene compounds. We will dissect their molecular mechanisms of action, provide detailed, field-proven protocols for their evaluation, and present a framework for interpreting the resulting data. The focus is on providing not just the "how," but the critical "why" behind the experimental design, ensuring a robust and reproducible approach to investigating this promising class of molecules.
Part 1: Molecular Mechanisms of Action
The anti-inflammatory effects of tetrahydrobenzo[b]thiophene derivatives are not monolithic; they arise from the modulation of several critical signaling cascades. Understanding these mechanisms is paramount for rational drug design and the selection of appropriate biological assays.
The NF-κB and MAPK Signaling Axis: Central Command of Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[4][5][6] Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate these pathways, leading to the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]
Several studies have shown that tetrahydrobenzo[b]thiophene derivatives can potently suppress inflammation by intervening in these pathways.[8] The mechanism often involves inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, the translocation of the active NF-κB p65 subunit into the nucleus is blocked, thereby shutting down the transcription of inflammatory genes.[8] Concurrently, these compounds can inhibit the phosphorylation of key MAPK family members, such as p38, which is a critical upstream regulator of cytokine production.[8][9][10]
NRF2 Activation: A Counter-Regulatory Antioxidant Response
A compelling mechanism for this scaffold is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[11][12] NRF2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is kept inactive by binding to Kelch-like ECH-associated protein 1 (KEAP1). Certain tetrahydrobenzo[b]thiophene derivatives have been shown to disrupt the KEAP1-NRF2 interaction.[11][12][13] This frees NRF2 to translocate to the nucleus, where it initiates the transcription of antioxidant and cytoprotective genes, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[11][14] Crucially, NRF2 activation also exerts anti-inflammatory effects by negatively regulating the NF-κB pathway.[11] This dual-action—boosting antioxidant defenses while actively suppressing inflammatory signaling—makes NRF2 activators a highly attractive therapeutic strategy.
Direct Enzyme Inhibition: Targeting COX-2
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for producing prostaglandins (PGs), which are potent mediators of pain and inflammation.[8][15] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is the mechanism of action for modern NSAIDs (coxibs) and is a desirable attribute for reducing gastrointestinal side effects.[15] A significant body of research has demonstrated that specific structural modifications to the tetrahydrobenzo[b]thiophene core can yield potent and selective COX-2 inhibitors.[1][16][17] These compounds typically fit into the larger, more accommodating active site of the COX-2 enzyme, blocking its ability to convert arachidonic acid into pro-inflammatory prostaglandins.[16]
Caption: Key inflammatory signaling pathways modulated by tetrahydrobenzo[b]thiophene scaffolds.
Part 2: Application Notes and Protocols
The following protocols provide a robust framework for screening and characterizing the anti-inflammatory activity of tetrahydrobenzo[b]thiophene derivatives.
Experimental Workflow: From Bench to Preclinical Model
A logical progression of experiments is crucial for efficiently identifying lead candidates. The workflow typically starts with broad in vitro screening to establish activity and narrow down candidates, followed by more detailed mechanistic studies and eventual validation in an in vivo model.
Caption: A validated workflow for evaluating anti-inflammatory tetrahydrobenzo[b]thiophene derivatives.
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
This protocol uses the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model to assess the primary anti-inflammatory potential of test compounds.[8][11][18]
Causality: Macrophages are key players in the innate immune response. LPS, a component of Gram-negative bacteria, is a potent activator of these cells, triggering a robust inflammatory cascade that mimics the initial stages of infection and inflammation.[8] Measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by iNOS, provides a reliable and high-throughput readout of a compound's activity.[11][19]
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of tetrahydrobenzo[b]thiophene derivatives in DMSO.
-
The next day, replace the old media with fresh media containing serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Include a "vehicle control" group with DMSO concentration matching the highest compound concentration.
-
Rationale: A dose-response curve is essential to determine the potency (e.g., IC₅₀) of the compound. The vehicle control ensures that the solvent (DMSO) has no effect on its own.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add LPS (from E. coli) to all wells to a final concentration of 1 µg/mL, except for the "unstimulated control" group.
-
Incubate the plate for 24 hours at 37°C.
-
Self-Validation: The "unstimulated control" (cells + media only) and "LPS control" (cells + media + LPS) are critical. The former establishes the basal level of NO, while the latter establishes the maximum inflammatory response against which the compound's effect is measured.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
The percentage inhibition of NO production is calculated as: [1 - (Abs_compound - Abs_unstimulated) / (Abs_LPS - Abs_unstimulated)] * 100.
-
-
Cytotoxicity Assessment (Concurrent):
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT or XTT assay according to the manufacturer's protocol.
-
Trustworthiness: This step is non-negotiable. It validates that the observed decrease in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.
-
Protocol 2: In Vivo Acute Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a classical and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[16][20]
Causality: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response when injected into the sub-plantar region of a rat's paw.[21] The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins, involving the induction of COX-2.[22] Inhibition of paw swelling (edema) in the later phase is indicative of potent anti-inflammatory activity, particularly that related to PG synthesis.
Methodology:
-
Animals and Acclimatization:
-
Use male Wistar rats (150-200g). House them under standard laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Administer the vehicle, standard, or test compound orally (p.o.) 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Inject 0.1 mL of a 1% w/v solution of λ-carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the volume at each time point and the initial (0-hour) volume.
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: [1 - (ΔV_test / ΔV_control)] * 100, where ΔV is the mean increase in paw volume.
-
-
Data Analysis:
-
Analyze the data using ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the test groups with the control group. A p-value < 0.05 is typically considered significant.
-
Self-Validation: The inclusion of a standard, well-characterized anti-inflammatory drug like Indomethacin provides a benchmark for the potency of the test compounds and validates that the experimental model is responding as expected.
-
Part 3: Data Presentation & Interpretation
Summarizing quantitative data in a structured format is essential for comparison and decision-making.
Table 1: Summary of Reported In Vitro & In Vivo Anti-inflammatory Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound Class/Derivative | Assay | Target/Mediator | Result | Citation |
| 2-Phenyl-THBT Analogues (4a, 4j, 4k) | In Vitro COX Inhibition | COX-2 | IC₅₀: 0.31 - 1.40 µM | [16] |
| 2-Phenyl-THBT Analogues (4a, 4j, 4k) | Carrageenan Paw Edema | Paw Volume | 21.1 - 30.5% rise in paw volume @ 180min | [16] |
| 2-Amino-THBTs (3a, 3b, 2a) | LPS-stimulated RAW 264.7 | Nitric Oxide (NO) | 78.0 - 87.1% Inhibition | [11] |
| 2-Amino-THBTs (3a) | LPS-stimulated RAW 264.7 | TNF-α | ~75% Inhibition | [11][14] |
| 2-Amino-THBTs (3a) | LPS-stimulated RAW 264.7 | IL-6 | ~80% Inhibition | [11][14] |
| THBT-Thieno[2,3-d]pyrimidine (A6) | LPS-stimulated RAW 264.7 | Nitric Oxide (NO) | Dose-dependent inhibition, potent at 1µM | [8] |
| THBT-Thieno[2,3-d]pyrimidine (A6) | Carrageenan Paw Edema | Paw Swelling | Activity similar to Indomethacin | [8] |
Note: THBT = Tetrahydrobenzo[b]thiophene. The results are compiled from multiple sources and represent a selection of the available data.
Interpretation: The data clearly show that the tetrahydrobenzo[b]thiophene scaffold can be chemically modified to target different aspects of the inflammatory cascade. Phenyl-substituted derivatives show promise as selective COX-2 inhibitors with corresponding in vivo efficacy.[16] Amino-substituted variants demonstrate potent inhibition of inflammatory mediators like NO and cytokines in cell-based assays, an activity that is linked to their ability to activate the NRF2 pathway.[11][14] Fused heterocyclic systems, such as the thieno[2,3-d]pyrimidines, also show significant activity both in vitro and in vivo, acting through the inhibition of NF-κB and MAPK pathways.[8]
Conclusion
The tetrahydrobenzo[b]thiophene scaffold represents a highly versatile and validated starting point for the discovery of novel anti-inflammatory agents. Its derivatives have been shown to modulate inflammation through multiple, clinically relevant mechanisms, including the inhibition of the NF-κB and MAPK pathways, activation of the protective NRF2 cascade, and direct inhibition of the COX-2 enzyme. The protocols detailed in this guide provide a robust, logical, and self-validating framework for researchers to effectively screen and characterize new chemical entities based on this privileged scaffold. By understanding the underlying causality of these assays and meticulously interpreting the data, drug development professionals can confidently advance promising candidates toward preclinical and clinical development.
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- Sun, W., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. [https://www.mdpi.com/1420-3049/28/12/4694]
- Shaikh, M. M., et al. (2019). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2019/nj/c9nj01570d]
- Chen, Y., et al. (2023). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. [https://www.frontiersin.org/articles/10.3389/fphar.2023.1118671/full]
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Application Notes and Protocols for Molecular Docking Studies of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one Derivatives
Abstract
This guide provides a comprehensive framework for conducting molecular docking studies on 5,6-Dihydrobenzo[b]thiophen-7(4H)-one derivatives, a chemical scaffold of significant interest in medicinal chemistry. These compounds have demonstrated a range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5] Molecular docking serves as a powerful computational tool to elucidate the potential molecular mechanisms underlying these activities by predicting how these derivatives interact with specific protein targets at an atomic level.[6][7] This document details the scientific rationale, a step-by-step protocol using industry-standard software, methods for protocol validation, and guidelines for analyzing and interpreting the resulting data. The objective is to equip researchers, scientists, and drug development professionals with the expertise to effectively apply this structure-based drug design technique to accelerate the discovery of novel therapeutic agents.
Scientific Background and Rationale
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a core component of the derivatives , is a "privileged structure" in drug discovery. Its derivatives have been extensively investigated for various therapeutic applications. Studies have identified them as promising anticancer agents that can inhibit key enzymes in cancer metabolism like pyruvate dehydrogenase kinase (PDK-1) and lactate dehydrogenase A (LDHA), or interfere with tubulin polymerization.[1][3] Furthermore, their role as potent anti-inflammatory agents has been linked to the activation of the NRF2 pathway, which regulates the response to oxidative stress.[4][5]
Given this diverse biological activity, understanding the specific protein-ligand interactions is paramount for rational drug design and lead optimization. Molecular docking provides a computationally efficient method to:
-
Predict Binding Poses: Determine the most likely three-dimensional orientation of a ligand within a protein's active site.[6][8]
-
Estimate Binding Affinity: Quantify the strength of the interaction, typically as a scoring function value, which helps in ranking potential drug candidates.[9][10][11]
-
Identify Key Interactions: Elucidate the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex.[12][13]
-
Screen Virtual Libraries: Rapidly evaluate large databases of derivatives against a specific target to prioritize compounds for experimental testing.[6][14]
This in-silico approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by focusing laboratory efforts on the most promising candidates.[7]
Principle of Molecular Docking
Molecular docking simulates the "handshake" between a small molecule (the ligand ) and a macromolecular target (the receptor ).[8] The process is governed by two key components: a search algorithm and a scoring function .[6][15]
-
Search Algorithm: Explores the vast conformational space of the ligand and its possible orientations within the binding site. It generates a multitude of potential binding poses.
-
Scoring Function: A mathematical model that estimates the binding free energy (affinity) for each generated pose.[9][11][16] Lower energy scores typically indicate a more favorable and stable interaction.[10] Scoring functions can be force-field-based, empirical, or knowledge-based, each with its own method of calculating interaction energies.[9][17][18]
The final output is a ranked list of binding poses, with the top-ranked pose representing the most probable interaction mode.
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- 3. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Welcome to the technical support guide for the synthesis of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields. The primary synthetic route discussed is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(thiophen-2-yl)propanoic acid, a robust method that can nevertheless present challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnostic approach and actionable solutions grounded in established chemical principles.
Q1: My reaction yield is very low or I'm getting no product at all. What are the most common causes?
Low yields in the intramolecular Friedel-Crafts cyclization to form this compound are common, but systematic troubleshooting can resolve the issue. The root cause often lies in one of three areas: catalyst activity, reaction conditions, or starting material integrity.
A. Ineffective Catalyst Activation or Deactivation: The cyclization is an electrophilic aromatic substitution, which requires a strong acid catalyst to generate the acylium ion electrophile from the precursor carboxylic acid (or acyl chloride).[1]
-
Polyphosphoric Acid (PPA): PPA is a highly viscous dehydrating agent and catalyst.[2][3] Its effectiveness is highly dependent on temperature and mixing. If PPA is too cold, its high viscosity prevents proper mixing of the substrate, leading to localized charring or incomplete reaction.[3] Ensure the reaction temperature is maintained above 60°C to reduce viscosity and facilitate stirring.
-
Lewis Acids (e.g., AlCl₃): Catalysts like aluminum chloride are extremely sensitive to moisture.[4] Any water in your glassware, solvent, or starting materials will rapidly deactivate the catalyst. Always use flame-dried glassware, anhydrous solvents, and freshly opened or purified reagents. Furthermore, the product ketone can form a stable complex with AlCl₃, effectively sequestering the catalyst. For this reason, Friedel-Crafts acylations often require stoichiometric, rather than catalytic, amounts of the Lewis acid.[4]
B. Suboptimal Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of the thiophene ring, which is less stable than benzene under harsh acidic conditions.[5] Conversely, a temperature that is too low will not provide the necessary activation energy for the reaction to proceed at a reasonable rate. An optimal temperature range, often found empirically, is crucial.
C. Starting Material Purity: The purity of the 3-(thiophen-2-yl)propanoic acid precursor is vital. Impurities can interfere with the catalyst or lead to side reactions. Verify the purity of your starting material by NMR and melting point before beginning the reaction.
Q2: My TLC analysis shows multiple spots, indicating significant byproduct formation. What are these impurities and how can I prevent them?
The formation of multiple products points to competing side reactions. In the context of this synthesis, the most likely culprits are intermolecular reactions and polymerisation.
A. Intermolecular Acylation: If the concentration of the starting material is too high, the acylium ion intermediate of one molecule can be attacked by the thiophene ring of another molecule before it has a chance to cyclize. This leads to the formation of dimers or larger oligomers. This is a common issue in intramolecular reactions. While not always necessary for this specific synthesis, applying high-dilution principles (adding the substrate slowly to the hot catalyst) can favor the desired intramolecular pathway.[6]
B. Polymerization/Decomposition: Thiophene rings, while aromatic, are more electron-rich and susceptible to protonation and subsequent polymerization under strongly acidic conditions, especially at elevated temperatures.[5][7] This is often observed as an intractable black or brown tar in the reaction flask. To mitigate this, use the minimum effective temperature and reaction time necessary for complete conversion of the starting material.
Q3: The reaction starts but fails to go to completion, even after extended time. What causes the reaction to stall?
A stalling reaction is typically a sign of catalyst deactivation during the process.
-
Catalyst Sequestration: As mentioned, the ketone product has a lone pair of electrons on the carbonyl oxygen that can coordinate strongly with the Lewis acid catalyst (like AlCl₃) or the acidic sites in PPA.[4] This forms a stable complex, effectively removing the catalyst from the reaction cycle. If you are using a Lewis acid, ensure you are using at least a full molar equivalent relative to the starting material.
-
Insufficient Mixing of PPA: In larger-scale reactions using PPA, inadequate stirring can create "dead zones" where the substrate is not in contact with the catalyst.[3] This can give the appearance of a stalled reaction. Ensure your mechanical stirring is vigorous enough to create a homogenous vortex in the viscous PPA.
Here is a logical workflow to diagnose and solve common issues in the synthesis.
Caption: A workflow for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable catalyst for this cyclization?
Polyphosphoric acid (PPA) is the most frequently cited reagent for this type of intramolecular acylation. It serves as both the acidic catalyst and a dehydrating agent, which is ideal when starting from a carboxylic acid.[2][8] Its primary drawback is high viscosity, which can make stirring and product workup challenging.[3] An alternative is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which is less viscous and often more effective at lower temperatures.
Q2: How should I properly handle and quench a reaction using Polyphosphoric Acid (PPA)?
PPA is a strong, corrosive, and hygroscopic acid. Always handle it in a fume hood with appropriate personal protective equipment. The workup requires quenching the PPA, which is a highly exothermic process. The recommended procedure is to cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA to phosphoric acid, which is water-soluble. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
Q3: What is the best method for purifying the final product?
After aqueous workup and extraction, the crude product is often a dark oil or solid. The most effective purification method is flash column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective at separating the desired product from non-polar impurities and more polar baseline material. Purity can then be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis of this compound via PPA-mediated cyclization.
Materials:
-
3-(thiophen-2-yl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
Procedure:
-
Setup: Assemble a three-neck flask with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Addition: Charge the flask with Polyphosphoric Acid (approx. 10-20 times the weight of the starting material).
-
Heating: Begin vigorous stirring and heat the PPA to 80-90°C. The PPA should become significantly less viscous.[3]
-
Substrate Addition: Once the temperature is stable, add the 3-(thiophen-2-yl)propanoic acid to the hot PPA in one portion.
-
Reaction: Maintain the reaction temperature at 80-90°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) by carefully taking a small aliquot, quenching it in ice water, extracting with EtOAc, and spotting on a plate.
-
Quenching: After the reaction is complete (disappearance of starting material), allow the mixture to cool to about 60°C. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Extraction: Once all the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.
The synthesis proceeds via an intramolecular Friedel-Crafts acylation mechanism.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
References
- ResearchGate. (n.d.). Thiophenes: reactions and synthesis.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization studies for the cyclization of 2-(phenyl)phenylphosphonic acid monoethyl esters.
- ResearchGate. (n.d.). The Gewald reaction in dye chemistry.
-
YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
National Institutes of Health. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. ccsenet.org [ccsenet.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
Technical Support Center: Purification of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one. This guide, designed by senior application scientists, provides in-depth technical information, step-by-step protocols, and troubleshooting advice to help you achieve high purity of this important synthetic intermediate. Our approach is grounded in established chemical principles and validated through practical laboratory experience.
I. Understanding the Purification Challenge
5,6-Dihydrobenzo[b]thiophen-7(H)-one is typically synthesized via an intramolecular Friedel-Crafts acylation of 3-(thiophen-2-yl)propanoic acid. This reaction, while effective, can present several purification challenges. The primary goal is to remove unreacted starting materials, reaction byproducts, and residual catalyst.
Common Impurities:
-
Unreacted 3-(thiophen-2-yl)propanoic acid: The starting material may not fully convert to the desired product.
-
Polyphosphoric Acid (PPA) or other acidic catalyst residues: These can be difficult to remove and may interfere with downstream applications.
-
Polymeric byproducts: High reaction temperatures or prolonged reaction times can lead to the formation of high molecular weight impurities.
-
Colored impurities: The presence of colored byproducts is a common issue in Friedel-Crafts acylations, often arising from minor side reactions.
A logical workflow for the purification process is essential for obtaining a high-purity final product.
Caption: A typical workflow for the purification of this compound.
II. Step-by-Step Purification Protocols
A. Column Chromatography
Column chromatography is the primary method for separating the target compound from the bulk of the impurities. Silica gel is the recommended stationary phase due to its effectiveness in separating moderately polar compounds.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring a uniform and air-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Application |
| Hexane / Ethyl Acetate | 20:1 to 5:1 | General purpose separation of the target compound from less polar impurities. |
| Dichloromethane / Hexane | 1:1 to 3:2 | Effective for separating closely related isomers or byproducts.[1] |
B. Recrystallization
Recrystallization is an excellent final "polishing" step to obtain a highly pure, crystalline product. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Dissolve the partially purified compound in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 2: Suitable Solvents for Recrystallization
| Solvent | Observations |
| Methanol | Has been successfully used for the crystallization of related dibenzo[b]thiophene derivatives.[1] |
| Ethanol | A common and effective solvent for recrystallizing moderately polar organic compounds.[1] |
| Ethanol/Water | A mixture can be used to fine-tune the solubility for optimal crystal growth. |
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My column chromatography is not giving good separation. What can I do?
A1:
-
Optimize the Eluent System: The polarity of your eluent system is crucial. If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase (i.e., increase the proportion of hexane). If it is not moving from the baseline, increase the polarity (i.e., increase the proportion of ethyl acetate). Running a gradient elution, where the polarity is gradually increased, can often provide the best separation.
-
Check for Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Ensure Proper Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.
-
Consider a Different Stationary Phase: While silica gel is generally effective, for very difficult separations, you could consider using alumina or a bonded-phase silica gel.
Caption: Troubleshooting logic for poor column chromatography separation.
Q2: I am having trouble getting my compound to crystallize. What are some potential solutions?
A2:
-
Solvent Screening: The choice of solvent is the most critical factor. Perform small-scale solubility tests with a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof) to find one where your compound is soluble when hot but sparingly soluble when cold.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Concentrate the Solution: If the solution is too dilute, crystals may not form. Carefully evaporate some of the solvent and allow the solution to cool again.
-
Use a Co-solvent System: If a single solvent is not effective, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be employed. Dissolve the compound in the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.
Q3: My final product is still colored, even after chromatography and recrystallization. How can I remove the color?
A3:
-
Activated Carbon Treatment: A small amount of activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities. Be cautious, as activated carbon can also adsorb your product, potentially reducing the yield. Use the minimum amount necessary and perform a hot filtration to remove the carbon before allowing the solution to cool.
-
Repeat Purification: A second pass through a silica gel column or another recrystallization may be necessary to remove persistent colored impurities.
-
Consider the Source of Color: Intramolecular Friedel-Crafts acylations can sometimes produce colored byproducts.[2][3][4][5] Optimizing the reaction conditions (e.g., temperature, reaction time) may help to minimize their formation in the first place.
Q4: My compound appears to be degrading on the silica gel column. What should I do?
A4:
-
Neutralize the Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. You can neutralize the silica gel by washing it with a dilute solution of a base (e.g., triethylamine in the eluent) or by using commercially available neutral silica gel.[3][5]
-
Reduce Contact Time: Elute the compound from the column as quickly as possible while still achieving good separation.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) for the chromatography.
IV. References
-
Angle, S. R., & Louie, M. S. (1991). A systematic study of benzyl cation initiated cyclization reactions. The Journal of Organic Chemistry, 56(8), 2853–2866. [Link]
-
Beilstein Journals. (n.d.). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. Supporting Information. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
-
Nagy, V., Agócs, A., Deli, J., & Csupor-Löffler, B. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(4), 335-340. [Link]
-
RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). Friedel−Crafts Acylation of Alkenes. Chemical Reviews, 104(1), 199–232. [Link]
-
Sigma-Aldrich. (n.d.). Method for purification of ketones.
Sources
Optimization of reaction conditions for 5,6-Dihydrobenzo[b]thiophen-7(4H)-one derivatization
Technical Support Center: Derivatization of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Welcome to the technical support center for the optimization of reaction conditions for this compound derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic challenges and their solutions, structured in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding synthetic strategies for modifying the this compound scaffold, a key intermediate in the synthesis of various biologically active molecules.[1]
Question 1: What are the primary reactive sites on this compound and what are the general strategies for its derivatization?
Answer: The this compound core has two primary reactive sites for derivatization:
-
The α-carbon to the carbonyl (C6): This site is amenable to reactions such as alkylation, halogenation, and condensation, typically initiated by forming an enolate under basic conditions.
-
The carbonyl group (C7): This ketone functionality is a classic electrophilic site for nucleophilic additions and condensation reactions.
Common derivatization strategies involve leveraging these sites to either introduce new functional groups or to build fused heterocyclic rings, such as thienobenzodiazepines.[2][3]
The diagram below illustrates the main pathways for derivatization.
Caption: General derivatization strategies for the target ketone.
Question 2: How can I synthesize fused thieno[2,3-b][4][5]benzodiazepine derivatives from this ketone?
Answer: The synthesis of thieno[2,3-b][4][5]benzodiazepine derivatives, which are structurally related to important pharmaceuticals like Olanzapine, is a common goal.[2] A typical route involves the condensation of an o-phenylenediamine (OPDA) with the ketone.
However, a more direct and often higher-yielding method involves first converting the ketone into an intermediate that is more reactive towards the diamine. A common strategy is to first perform a Gewald reaction on the starting ketone to introduce an amino group and a nitrile or ester at the C6 and C7 positions, respectively. This 2-aminothiophene intermediate is a versatile precursor for building various fused heterocyclic systems.[6][7]
A general two-step approach is:
-
Gewald Reaction: React this compound with malononitrile and elemental sulfur in the presence of a base (e.g., triethylamine or diethylamine) to form a 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.[7]
-
Condensation/Cyclization: This intermediate can then be further modified and cyclized to form various fused systems, including benzodiazepines.[8] For instance, condensation with another carbonyl compound followed by cyclization can lead to fused pyrimidine rings.[9]
Question 3: What conditions are optimal for a Knoevenagel condensation at the C7 carbonyl group?
Answer: The Knoevenagel condensation is an excellent method for introducing a carbon-carbon double bond at the C7 position by reacting the ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). The success of this reaction hinges on the choice of catalyst and solvent.
A systematic approach to optimizing these conditions is crucial.[4][10] Below is a table summarizing typical starting points for optimization.
| Entry | Active Methylene Cmpd. | Catalyst (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Malononitrile | Piperidine (0.1) | Ethanol | Reflux | 75-85 |
| 2 | Malononitrile | β-Alanine (0.1) | Acetic Acid | 100 | 70-80 |
| 3 | Ethyl Cyanoacetate | NH₄OAc (0.2) | Toluene | Reflux (Dean-Stark) | 65-75 |
| 4 | Cyanoacetamide | Basic Alumina | Dichloromethane | Room Temp | 80-90 |
Experimental Insight: Using a Dean-Stark apparatus with toluene (Entry 3) is highly effective for driving the reaction to completion by removing the water byproduct. For heat-sensitive substrates, a solid-supported catalyst like basic alumina (Entry 4) can provide a milder alternative.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Problem 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields are a common frustration in heterocyclic synthesis.[4] The cause can usually be traced to one of several factors. A systematic troubleshooting approach is the most effective way to identify and solve the issue.
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Protocol: Systematic Optimization
If you suspect suboptimal conditions, a Design of Experiments (DoE) approach can efficiently identify the best parameters.[11]
Objective: Improve the yield of an N-alkylation reaction at the 2-amino position of a tetrahydrobenzo[b]thiophene derivative.
-
Identify Key Variables: Temperature, reaction time, and base equivalency are critical.
-
Set Up Small-Scale Trials: In parallel vials, vary one parameter at a time while keeping others constant.
-
Temperature Screen: Run the reaction at 25°C, 50°C, and 80°C.
-
Time Screen: Quench aliquots at 2h, 6h, and 12h.
-
Base Screen: Use 1.1 eq, 1.5 eq, and 2.0 eq of a suitable base (e.g., DIPEA).
-
-
Analyze Results: Use LC-MS or ¹H NMR to determine the conversion and yield for each condition.
-
Refine and Scale: Select the optimal conditions and perform the reaction on a larger scale.
Problem 2: I am observing significant side product formation, particularly a dimer or polymer.
Answer: This issue often arises in reactions involving enolates or other highly reactive intermediates, where self-condensation can compete with the desired reaction.
Causality:
-
High Concentration: At high concentrations, the probability of two reactive intermediates encountering each other increases, leading to dimerization.
-
Slow Addition of Electrophile: If the electrophile (e.g., an alkyl halide) is added too slowly or is not reactive enough, the enolate can react with the starting ketone.
-
Incorrect Base/Temperature: A very strong base or high temperature can generate a high concentration of the reactive intermediate, favoring side reactions.
Step-by-Step Mitigation Protocol:
-
Employ "Slow Addition" Technique: Prepare two separate solutions.
-
Solution A: The starting ketone and base (e.g., LDA) in dry THF at low temperature (-78°C).
-
Solution B: The electrophile in dry THF.
-
-
Add Ketone to Base: Slowly add the ketone solution to the base solution to generate the enolate in situ while minimizing excess ketone that could be attacked.
-
Add Electrophile Promptly: Once enolate formation is complete (typically 15-30 min), slowly add the electrophile solution via a syringe pump to the cold reaction mixture. This ensures the electrophile is always present to react with the enolate as it is formed, minimizing self-condensation.
-
Maintain Low Temperature: Keep the reaction at -78°C during the addition and allow it to warm slowly to room temperature only after the addition is complete.
-
Quench Appropriately: Quench the reaction with a saturated aqueous solution of NH₄Cl.
Problem 3: The reaction stalls and does not proceed to completion, even after extended time.
Answer: Reaction stalling can be due to several factors, often related to the reagents or reaction setup.
-
Atmospheric Contamination: Many organometallic reagents and strong bases are sensitive to moisture and oxygen.[4] Ensure your glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity/Activity:
-
Bases: Solid bases like NaH can form an inactive oxide layer. Wash the NaH with dry hexanes before use. For bases like LDA, it is often best to prepare them fresh or titrate them before use.
-
Solvents: Ensure solvents are anhydrous. Use freshly distilled solvents or those from a solvent purification system.
-
-
Product Inhibition: The product formed may be coordinating to the catalyst or a reagent, effectively poisoning it. In such cases, using a higher catalyst loading or adding the catalyst in portions throughout the reaction can help.
-
Reversible Reaction: The reaction may be reaching equilibrium. If so, try to shift the equilibrium towards the products by removing a byproduct (e.g., using a Dean-Stark trap to remove water) or by using a larger excess of one reagent.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- ResearchGate. (n.d.). Optimization of reaction conditions. a | Download Table.
- Sudo, R. et al. (n.d.). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. PMC - PubMed Central.
- National Institutes of Health. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH.
- National Institutes of Health. (n.d.). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- Semantic Scholar. (2023).
- National Institutes of Health. (n.d.). Modern Strategies for Heterocycle Synthesis. PMC - PubMed Central.
- Reddit. (2019). Does anyone know a good review for the most common synthesis methods of heterocycles?. r/chemistry.
- Google Patents. (n.d.). US7425627B2 - Methods of synthesizing olanzapine.
- NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
- PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. (n.d.).
-
Kohara, T., et al. (2002). Synthesis of a Benzo[5][8]cyclohepta[1,2-b]thiophene and Thieno[3,2-c]benzazepine Derivatives. Synthesis, 2002(03), 355–360.
- ResearchGate. (n.d.).
- CAS Common Chemistry. (n.d.). 6,7-Dihydrobenzo[b]thiophen-4(5H)-one.
- PubMed. (2015).
- National Institutes of Health. (n.d.). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PMC - PubMed Central.
- Madhan, B. et al. (n.d.).
- ResearchGate. (2026).
Sources
- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7425627B2 - Methods of synthesizing olanzapine - Google Patents [patents.google.com]
- 3. sci-hub.box [sci-hub.box]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. hammer.purdue.edu [hammer.purdue.edu]
Technical Support Center: Gewald Synthesis of Tetrahydrobenzo[b]thiophenes
Welcome to the technical support center for the Gewald synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction to construct substituted 2-aminothiophenes, specifically focusing on tetrahydrobenzo[b]thiophene derivatives. Here, we address common challenges encountered during the synthesis, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design and troubleshooting efforts.
Understanding the Foundation: The Gewald Reaction Mechanism
The Gewald reaction is a one-pot synthesis that combines a ketone (or aldehyde), an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[1][2] The reaction's efficiency is a key reason for its widespread use in synthesizing precursors for pharmaceuticals and agrochemicals.[3][4]
The process is driven by the final, thermodynamically favorable aromatization to the thiophene ring.[5][6] A modern understanding of the mechanism involves several key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile.[1][2] This step forms a crucial α,β-unsaturated nitrile intermediate.[7]
-
Sulfur Addition: The α,β-unsaturated nitrile is deprotonated by the base, creating a nucleophilic anion that attacks the elemental sulfur ring (S₈), leading to the formation of polysulfide intermediates.[5][8]
-
Cyclization & Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization. This is followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[1][2] This final aromatization step is the primary driving force for the entire reaction sequence.[5][6]
Below is a diagram illustrating this mechanistic pathway.
Caption: A simplified workflow of the Gewald reaction mechanism.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Gewald synthesis in a practical question-and-answer format.
Category 1: Low or No Product Yield
Q1: My reaction has produced very little or no desired product. What is the most likely cause?
A1: The primary culprit for low or no yield is often the failure of the initial and most critical step: the Knoevenagel condensation.[7] If the α,β-unsaturated nitrile intermediate does not form, the subsequent sulfur addition and cyclization steps cannot occur.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure your ketone is pure and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.[7] These reagents can be sensitive to storage conditions.
-
Confirm Condensation: Before adding sulfur, run a small-scale control reaction containing only the ketone, the active methylene nitrile, and the base. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the formation of the α,β-unsaturated nitrile intermediate.[7] If this intermediate is not forming, the overall reaction will fail.
-
Optimize the Condensation:
-
Base Selection: The choice of base is critical. For less reactive or sterically hindered ketones, a stronger base may be required. While morpholine and piperidine are common, screening other bases like triethylamine can be beneficial.[9][10]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[9] For stubborn substrates, using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield of the intermediate.[9]
-
Q2: I'm working with a sterically hindered ketone and getting poor yields. How can I improve this?
A2: Sterically hindered ketones are notoriously challenging substrates for the standard one-pot Gewald synthesis.[9] The congestion around the carbonyl group slows down the initial Knoevenagel condensation.
Recommended Approach: A Two-Step Procedure
A more effective strategy is to perform the reaction in two distinct steps:[9]
-
Step 1: First, focus solely on the Knoevenagel condensation. Use optimized conditions (e.g., a stronger base, water removal) to synthesize and isolate the α,β-unsaturated nitrile intermediate.
-
Step 2: In a separate reaction, take the purified intermediate and react it with elemental sulfur and a suitable base to complete the thiophene synthesis.
This approach decouples the two main phases of the reaction, allowing for specific optimization of the more challenging condensation step. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for such difficult substrates.[7][11]
Category 2: Side Reactions & Byproduct Formation
Q1: My reaction mixture has turned dark brown or black, and purification is difficult. What's happening?
A1: A dark, tarry reaction mixture is a common sign of polymerization or the formation of complex polysulfides.[9] This is typically caused by excessively high reaction temperatures.
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature. The Gewald reaction is often exothermic, and runaway temperatures can accelerate side reactions. A systematic temperature screen can help identify the optimal range for your specific substrates.[9] Many procedures run successfully at moderate temperatures (40-60°C) or even room temperature.[7]
-
Purity of Reagents: Ensure your starting materials and solvent are pure, as impurities can catalyze polymerization.[9]
-
Gradual Addition: Consider the slow, controlled addition of reagents, which can help manage the reaction exotherm and favor the desired intramolecular cyclization.[9]
Q2: I've isolated a significant byproduct. What is it likely to be, and how can I prevent it?
A2: The most common byproduct results from the dimerization of the α,β-unsaturated nitrile intermediate.[7][9] This intermolecular reaction competes directly with the desired intramolecular cyclization with sulfur. This issue is particularly prevalent when using highly reactive malononitrile derivatives.[7]
Prevention Methods:
-
Optimize Reaction Conditions: The formation of this dimer is highly sensitive to reaction conditions.[7][9]
-
Temperature: Lowering the reaction temperature can often favor the desired pathway.
-
Solvent: The choice of solvent can influence the relative rates of the desired reaction versus dimerization. Polar solvents like DMF or ethanol are known to enhance the condensation with sulfur.[12]
-
Base Concentration: Adjusting the amount or type of base can alter the concentration of the reactive enolate, potentially minimizing dimerization.
-
In some cases, it has been observed that under the right conditions, the dimer can even be encouraged to recyclize to form the desired 2-aminothiophene.[7]
Category 3: Work-up and Purification
Q1: What is the best way to purify my crude tetrahydrobenzo[b]thiophene product?
A1: Purification typically involves removing unreacted starting materials (especially elemental sulfur), the base catalyst, and any polar byproducts. A multi-step approach is often most effective.
General Purification Protocol:
-
Initial Work-up: After the reaction is complete, cool the mixture and pour it into cold water or an ice/water mixture. This will often precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove the amine base and other water-soluble impurities. A wash with a cold, non-polar solvent like hexane can help remove unreacted sulfur.
-
Recrystallization: This is a highly effective method for purifying solid products. A common solvent system is ethanol or an ethanol/water mixture. The goal is to find a solvent in which your product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is the next step.[13] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. This will separate your product from both less polar impurities (like sulfur) and more polar byproducts.
Table 1: Common Solvents and Bases for Gewald Synthesis
| Parameter | Common Choices | Key Considerations |
| Solvents | Ethanol, Methanol, DMF, Isopropanol, Dioxane[4][12] | Polar solvents are generally preferred as they facilitate the condensation with sulfur.[12] Ethanol is a common and environmentally benign choice. |
| Bases | Morpholine, Piperidine, Triethylamine, Diethylamine[10] | Secondary amines like morpholine are highly effective.[7] The choice of base can impact reaction rate and selectivity; screening may be necessary for new substrates.[9] Catalytic systems are also being developed.[3] |
Experimental Protocols
Protocol 1: Standard Gewald Synthesis
This protocol is a general procedure that can be adapted for many substrates.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (e.g., cyclohexanone, 10 mmol), the active methylene nitrile (e.g., ethyl cyanoacetate, 10 mmol), and finely powdered elemental sulfur (12 mmol, 1.2 equiv.).[4]
-
Solvent and Catalyst Addition: Add ethanol (20-30 mL) to the flask, followed by the addition of morpholine (10 mmol, 1.0 equiv.).
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (typically 40-60°C). Monitor the reaction progress using TLC. Reaction times can vary from 2 to 12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Stir for 15-30 minutes until a precipitate forms.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This method can dramatically reduce reaction times and improve yields for less reactive substrates.[7]
-
Preparation: In a microwave-safe reaction vessel, combine the ketone (5 mmol), active methylene nitrile (5 mmol), elemental sulfur (6 mmol), and a catalytic amount of a base like diethylamine or piperidine (~1 mmol). Add a suitable solvent such as ethanol or DMF (10-15 mL).
-
Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short period (e.g., 5-20 minutes).
-
Work-up and Purification: Follow the same work-up and purification steps as described in the standard protocol. Caution: Always ensure the pressure and temperature limits of the microwave equipment are not exceeded.
Systematic Troubleshooting Workflow
When encountering issues, a logical, step-by-step diagnostic process is key. The following flowchart provides a visual guide to troubleshooting the Gewald synthesis.
Caption: A logical workflow for troubleshooting the Gewald synthesis.
References
- Wikipedia. Gewald reaction.
- ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- ChemRxiv.
- BenchChem. Overcoming side reactions in Gewald synthesis.
- PubsHub.
- chemeurope.com. Gewald reaction.
- ARKAT USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- BenchChem. Common side reactions in the Gewald synthesis of aminothiophenes.
- Thieme. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- J&K Scientific LLC. Gewald Reaction.
- ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF.
- ResearchGate. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
- jchr.org.
- Der Pharma Chemica. A green chemistry approach to gewald reaction.
- ResearchGate.
- MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
- Organic Chemistry Portal. Gewald Reaction.
- NIH.
- Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- CABI.
- Google Patents. US5569772A - Process for the synthesis of benzo[b]thiophenes.
- Cambridge Open Engage.
- Semantic Scholar.
- RSC Publishing. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
- ResearchGate.
Sources
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- 2. Gewald_reaction [chemeurope.com]
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- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. mdpi.com [mdpi.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. rsc.org [rsc.org]
Technical Support Center: Scalable Synthesis of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
An essential building block in medicinal chemistry and materials science, 5,6-Dihydrobenzo[b]thiophen-7(4H)-one serves as a crucial intermediate for the synthesis of a wide range of pharmaceutical agents and functional materials.[1][2] Its production on a scalable level, however, presents unique challenges that require a deep understanding of the underlying reaction mechanisms and potential side reactions.
This technical support guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies for the synthesis of this important ketone.
This guide is structured to address practical challenges in a direct question-and-answer format, moving from the core synthesis protocol to troubleshooting common issues and answering frequently asked questions.
Core Synthesis Protocol: A Modified Gewald Approach
The most robust and scalable route to tetrahydrobenzo[b]thiophene derivatives is the Gewald aminothiophene synthesis.[3][4][5] For the target ketone, which lacks the 2-amino group, a variation starting from a suitable cyclic ketone, an active methylene compound, and elemental sulfur is employed. The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and cyclization.[4][6]
Experimental Workflow
Caption: General workflow for the synthesis of the target ketone.
Detailed Step-by-Step Methodology
Reagents:
-
Cyclohexane-1,3-dione
-
Malononitrile
-
Elemental Sulfur (finely powdered)[3]
-
Morpholine (or other suitable base like piperidine or triethylamine)[3]
-
Ethanol
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Knoevenagel Condensation: To a solution of cyclohexane-1,3-dione (1.0 eq) and malononitrile (1.0 eq) in ethanol, add morpholine (0.2 eq) dropwise while maintaining the temperature below 40°C. Stir the mixture for 1-2 hours until TLC analysis indicates the consumption of the starting dione.
-
Thiolation and Cyclization: To the resulting mixture, add finely powdered elemental sulfur (1.1 eq).[3] Heat the reaction to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Hydrolysis and Decarboxylation: After cooling to room temperature, slowly and carefully pour the reaction mixture into a solution of 50% aqueous sulfuric acid, ensuring the temperature does not exceed 50°C. Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the nitrile and subsequent decarboxylation.
-
Work-up: Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
A1: Low yield is a common problem that can stem from several factors.
-
Inefficient Knoevenagel Condensation: This initial step is critical. If the condensation is incomplete, the overall yield will suffer.
-
Solution: The choice of base is crucial. While morpholine is effective, for less reactive substrates, a stronger base might be required. Consider screening bases like piperidine or triethylamine. Ensure the temperature is controlled, as excessive heat can favor side reactions.[7]
-
-
Poor Quality of Sulfur: The reactivity of elemental sulfur can vary.
-
Solution: Use finely powdered, dry elemental sulfur for better dispersion and reactivity in the reaction medium.[3]
-
-
Sub-optimal Reaction Temperature: Both the cyclization and hydrolysis steps are temperature-sensitive.
-
Solution: Maintain a consistent reflux temperature during cyclization. For hydrolysis, ensure the temperature is high enough for the reaction to proceed to completion without degrading the product.
-
Q2: The reaction mixture has turned into a dark brown, tarry substance. What is the cause and how can I prevent this?
A2: This is a classic sign of polymerization or the formation of complex polysulfides.[7]
-
Cause: The most common cause is excessive temperature during the sulfur addition and cyclization step. High temperatures can cause the unsaturated intermediates or starting materials to polymerize.[7] Impurities in the starting materials can also act as catalysts for these unwanted side reactions.
-
Prevention:
-
Strict Temperature Control: Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely. Avoid aggressive heating.
-
Reagent Purity: Ensure your cyclohexane-1,3-dione and malononitrile are of high purity. Purify them if necessary before starting the reaction.
-
Controlled Addition: In some cases, portion-wise addition of sulfur can help manage the exotherm and prevent runaway side reactions.
-
Caption: Troubleshooting decision tree for synthesis issues.
Q3: I am struggling to purify the final ketone product. What are the best strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials and sulfur-containing byproducts.
-
Common Impurities: Unreacted cyclohexane-1,3-dione, elemental sulfur, and polymeric tars.
-
Purification Strategies:
-
Bisulfite Extraction: This is a highly effective technique for separating ketones from other organic compounds.[8] The ketone forms a charged bisulfite adduct that is soluble in the aqueous layer, leaving non-carbonyl impurities in the organic layer. The ketone can then be regenerated by basifying the aqueous layer.[8][9] This is particularly useful for removing non-polar impurities before final purification.
-
Vacuum Distillation: As the product is a ketone, it is likely to have a defined boiling point, making vacuum distillation a good option for scalable purification, especially for removing high-boiling polymeric material and residual sulfur.[10][11]
-
Column Chromatography: While effective, this may be less practical for very large scales. A plug of silica can be used to remove baseline impurities before distillation.
-
Optimization of Reaction Parameters
For scalable synthesis, optimizing parameters is key to maximizing yield and purity while ensuring process safety and efficiency.
| Parameter | Recommended Range/Options | Effect on Reaction | Rationale & Citation |
| Base | Morpholine, Piperidine, Triethylamine | Affects rate and completeness of the initial condensation step. | The choice of base is critical for the Knoevenagel condensation; its strength should match the reactivity of the carbonyl and methylene compounds.[7] |
| Solvent | Ethanol, Methanol, DMF, Isopropanol | Influences solubility of reagents and intermediates, and reaction temperature. | Alcohols are common and effective. DMF can be used for less soluble substrates but makes work-up more challenging.[3] |
| Temperature | 70-80°C (for Ethanol) | Crucial for cyclization rate versus side reaction rate. | Excessively high temperatures lead to polymerization and tar formation, while too low temperatures result in slow or incomplete reactions.[7] |
| Reaction Time | 4-8 hours | Determines the extent of reaction completion. | Insufficient time leads to low conversion. Monitor by TLC/LC-MS to determine the optimal endpoint and avoid byproduct formation from extended heating. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when running this synthesis at scale?
A1: Several safety factors must be considered:
-
Hydrogen Sulfide (H₂S): The reaction of elemental sulfur can potentially generate H₂S, a toxic and flammable gas. All operations should be conducted in a well-ventilated fume hood.
-
Exothermic Reactions: The initial condensation and the subsequent hydrolysis with strong acid can be exothermic. Ensure controlled, dropwise addition of reagents and have an adequate cooling system in place.
-
Flammable Solvents: The use of alcohols like ethanol requires appropriate measures to prevent ignition, including using intrinsically safe equipment and avoiding static discharge.
Q2: Are there viable alternative synthetic routes to this class of compounds?
A2: Yes, several classical methods for thiophene synthesis can be adapted.
-
Paal-Knorr Thiophene Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][12][13] For this specific target, a suitable 1,4-dicarbonyl precursor would be required.
-
Hinsberg Synthesis: This method uses a 1,2-dicarbonyl compound and diethyl thiodiacetate.[][15] While these methods are effective, the Gewald-type reaction is often preferred for its operational simplicity and the ready availability of starting materials.[13][15]
Q3: How can I reliably monitor the progress of the reaction?
A3: A combination of techniques is recommended for robust monitoring:
-
Thin-Layer Chromatography (TLC): This is the quickest method to qualitatively assess the consumption of starting materials and the formation of the product. Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) and visualize with UV light and/or a potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the desired product and helping to identify any major byproducts being formed. This is invaluable for troubleshooting and optimization.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]
-
Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. Available from: [Link]
-
Wikipedia. Thiophene. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of thiophenes. Available from: [Link]
-
DePuy, C. H. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57221. Available from: [Link]
- Google Patents. Purification of ketones - US2166584A.
-
YouTube. PART #1 Thiophene Synthesis by Hinsberg synthesis, by using CS2 and Gewald synthesis with mechanism. Available from: [Link]
- Google Patents. Purification of ketones - US2337489A.
-
Wikipedia. Gewald reaction. Available from: [Link]
-
ChemSynthesis. 5,6-dihydro-4H-benzothiophen-7-one. Available from: [Link]
-
Preparation and Properties of Thiophene. Available from: [Link]
-
Synthesis of Furan and Thiophene. Available from: [Link]
-
Wang, Y. et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Science, 13(19), 5585–5591. Available from: [Link]
-
ResearchGate. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF. Available from: [Link]
-
Pericherla, K., & Kumar, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. Available from: [Link]
-
ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Available from: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
Liang, J. et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(1), 143–157. Available from: [Link]
-
El-Sayed, N. N. E. et al. (2023). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Molecules, 28(19), 6932. Available from: [Link]
-
Cichero, E. et al. (2015). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one Derivatives as Potential Hsp90 Inhibitors. Chemical Biology & Drug Design, 86(4), 465–470. Available from: [Link]
-
Taha, D. A. et al. (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 26(23), 7338. Available from: [Link]
-
ResearchGate. Facile Synthesis of 9,10-Dihydro-4H-Benzo[12][] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Available from: [Link]
-
Kumar, V. et al. (2021). Synthesis of 2,3-dihydrobenzo[b][][16]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][][16]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 115, 105213. Available from: [Link]
-
SciSpace. Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo. Available from: [Link]
-
Ghorab, M. M. et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1630–1644. Available from: [Link]
-
Al-Omair, M. A. et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1018. Available from: [Link]
Sources
- 1. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 11. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 15. youtube.com [youtube.com]
- 16. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Stability of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5,6-Dihydrobenzo[b]thiophen-7(4H)-one derivatives. This class of compounds holds significant promise in medicinal chemistry, but its inherent structural features can present stability challenges during synthesis, purification, formulation, and storage.[1][2] This guide provides a structured approach to troubleshooting common stability issues through a question-and-answer format, grounded in established principles of organic chemistry and pharmaceutical sciences.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues, providing potential causes and actionable solutions to enhance the stability of your this compound derivatives.
Issue 1: Rapid discoloration (yellowing or browning) of the compound upon storage or in solution.
Question: My purified this compound derivative, which was initially a white or pale-yellow solid, has started to turn yellow or brown after a few days of storage at room temperature, especially when exposed to light. What is causing this, and how can I prevent it?
Potential Causes and Solutions:
-
Oxidation of the Thiophene Ring: The electron-rich thiophene ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[3] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.
-
Solution:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Antioxidants: For solutions, consider the addition of a suitable antioxidant. Thiol-based antioxidants like glutathione or N-acetylcysteine can be effective in scavenging free radicals that initiate oxidation.[4][5] However, compatibility with your downstream applications must be verified.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.
-
-
-
Photodegradation: The α,β-unsaturated ketone moiety within the this compound scaffold can be photosensitive.[6][7] UV or even ambient light can promote photochemical reactions, leading to decomposition and the formation of colored impurities.
Issue 2: Appearance of new, unexpected peaks in HPLC analysis during stability studies.
Question: I am conducting a stability study on a this compound derivative in a buffered solution. Over time, I observe the emergence of new peaks in the HPLC chromatogram, indicating degradation. How can I identify the degradation pathway and improve the stability?
Potential Causes and Solutions:
-
pH-Dependent Hydrolysis or Degradation: The stability of your compound may be highly dependent on the pH of the medium. Both acidic and basic conditions can catalyze degradation reactions.[3][10]
-
Solution:
-
Forced Degradation Studies: Conduct forced degradation studies under acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions to understand the pH-dependent degradation profile.[11] This will help in identifying the optimal pH range for stability.
-
Buffer Selection: Choose a buffer system that maintains the pH within the determined stable range.[2]
-
Structural Modification: If a particular functional group is found to be labile at a certain pH, consider chemical modification to improve stability.
-
-
-
Oxidative Degradation: As mentioned previously, oxidation is a common degradation pathway for thiophene-containing compounds.[12]
-
Solution:
-
Peroxide Stress Testing: Perform forced degradation with an oxidizing agent like hydrogen peroxide (H₂O₂) to mimic oxidative stress and identify potential degradation products.[12]
-
Analytical Characterization: Use techniques like LC-MS/MS to identify the mass of the degradation products, which can provide clues about the degradation pathway (e.g., addition of oxygen atoms).
-
-
-
Keto-Enol Tautomerism and Subsequent Reactions: The 7-keto group can exist in equilibrium with its enol tautomer. While the keto form is generally more stable, the enol form can be more reactive and susceptible to degradation.[4][13]
-
Solution:
-
Solvent Effects: The position of the keto-enol equilibrium can be influenced by the solvent.[14] Experiment with different solvents to see if the stability profile changes, which might suggest the involvement of the enol tautomer.
-
NMR Studies: In some cases, NMR spectroscopy can be used to detect the presence of the enol tautomer.
-
-
Issue 3: Poor recovery of the compound after purification by column chromatography.
Question: I am losing a significant amount of my this compound derivative during silica gel column chromatography. What could be the reason for this low recovery?
Potential Causes and Solutions:
-
On-Column Degradation: The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.
-
Solution:
-
Deactivated Silica: Use silica gel that has been deactivated by treatment with a base, such as triethylamine, added to the eluent. A common practice is to use a mobile phase containing 0.1-1% triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like C18 for reverse-phase chromatography.
-
-
-
Irreversible Adsorption: The polar ketone and potentially oxidized thiophene functionalities can lead to strong, irreversible adsorption onto the silica surface.
-
Solution:
-
Solvent System Optimization: A more polar eluent system might be necessary to effectively desorb the compound from the column.
-
Flash Chromatography: Employing flash chromatography with a steeper solvent gradient can minimize the time the compound spends on the column, reducing the opportunity for degradation or irreversible binding.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound derivatives?
A1: The primary factors are exposure to light, oxygen, and non-optimal pH conditions . The inherent chemical properties of the thiophene ring (susceptibility to oxidation) and the α,β-unsaturated ketone system (photosensitivity and potential for tautomerism) are the main drivers of instability.[4][6][12]
Q2: What is a good starting point for a forced degradation study of a new this compound derivative?
A2: A good starting point, as recommended by ICH guidelines, is to subject a solution of your compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Storing the solid compound at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Exposing the solid or a solution to a controlled light source (e.g., a photostability chamber).[3][11]
Q3: Are there any formulation strategies that can improve the stability of these compounds?
A3: Yes, several formulation strategies can enhance stability:
-
Encapsulation: Techniques like microencapsulation or complexation with cyclodextrins can protect the molecule from environmental factors.[2]
-
Liposomal Formulations: For drug delivery applications, encapsulating the compound in liposomes can improve stability.
-
Solid Dosage Forms: In general, solid dosage forms (tablets, capsules) are more stable than liquid formulations.[2]
Q4: What analytical techniques are best suited for monitoring the stability of this compound derivatives?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This typically involves a C18 reverse-phase column and a UV detector. The method should be validated to ensure it can separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of degradation products, which is crucial for elucidating degradation pathways.[11]
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Standardized Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Thermal (Solution): Mix 1 mL of the stock solution with 9 mL of purified water.
-
Control: Mix 1 mL of the stock solution with 9 mL of the initial solvent.
-
-
Incubation: Store the solutions at room temperature and 60 °C. For the basic condition, only room temperature is typically used initially due to faster degradation.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For the basic solution, quenching with an equivalent amount of acid may be necessary before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Data Presentation: Example Stability Data Table
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Peaks |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0 |
| 8 | 85.2 | 2 | |
| 24 | 65.7 | 3 | |
| 0.1 M NaOH (RT) | 0 | 100.0 | 0 |
| 2 | 50.1 | 4 | |
| 8 | 15.3 | 5 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0 |
| 8 | 90.5 | 1 | |
| 24 | 78.9 | 2 |
Part 4: Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound derivatives.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: A systematic workflow for troubleshooting the instability of derivatives.
References
Sources
- 1. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. ijsdr.org [ijsdr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Substituted Benzo[b]thiophenes
Welcome to the technical support center for the characterization of substituted benzo[b]thiophenes. This resource is designed for researchers, medicinal chemists, and material scientists who work with this important class of heterocyclic compounds. The unique electronic properties and fused ring system of benzo[b]thiophenes can present significant analytical challenges. This guide provides troubleshooting advice and in-depth explanations to help you navigate these complexities and obtain clear, reliable data.
Section 1: Spectroscopic Characterization
The inherent aromaticity and the presence of a heteroatom in benzo[b]thiophenes can lead to complex and sometimes overlapping signals in NMR and subtle fragmentation patterns in mass spectrometry. This section addresses common issues encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs)
Question 1: I'm having trouble assigning the proton signals in the benzene portion of my substituted benzo[b]thiophene. The shifts and coupling patterns are not as expected.
Answer: This is a common challenge due to the influence of the thiophene ring and its substituents on the electronic environment of the benzene ring. The electron-donating or -withdrawing nature of substituents on either ring can cause significant upfield or downfield shifts that deviate from simple benzene derivatives.
Troubleshooting Protocol:
-
Consult Reference Spectra: Compare your spectra with published data for similar benzo[b]thiophene scaffolds. Small changes in substitution can lead to predictable shifts.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Use a COSY experiment to establish proton-proton coupling networks. This is invaluable for identifying adjacent protons on the benzene ring (e.g., H4, H5, H6, H7).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can establish through-space proximity between protons. For example, a NOE between a substituent at the 3-position and H4 can help confirm assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate proton signals directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from H7 to C5a and C7a can be diagnostic.[1]
-
-
Long-Range Coupling: Be aware of long-range couplings, such as between H3 and H7, and between H2 and H6, which are characteristic of the benzo[b]thiophene system.[1]
Visualizing NMR Correlations:
The following diagram illustrates key HMBC correlations that can aid in the structural elucidation of a substituted benzo[b]thiophene.
Caption: Key 2-bond and 3-bond HMBC correlations in a benzo[b]thiophene.
Question 2: My mass spectrum shows several unexpected fragments, making it difficult to confirm the molecular weight and structure. How can I interpret these fragmentation patterns?
Answer: Benzo[b]thiophenes exhibit characteristic fragmentation pathways that can be diagnostic. Common fragmentation patterns involve the loss of C₂H₂ (acetylene) and CS (thiocarbonyl) units from the molecular ion.[2][3] The nature and position of substituents will significantly influence the fragmentation cascade.
Troubleshooting Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the molecular ion and key fragments. This will allow you to determine their elemental composition and confidently distinguish between isobaric species.
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and induce fragmentation. This will provide a clean fragmentation spectrum and help establish fragmentation pathways.
-
Recognize Key Neutral Losses:
-
Loss of CS: This is a common fragmentation pathway for the benzo[b]thiophene core.
-
Loss of C₂H₂: This indicates the fragmentation of the benzene ring.
-
Substituent-Specific Losses: Be aware of losses related to your specific substituents (e.g., loss of CO from a carboxylic acid, loss of an alkyl radical).
-
-
Derivatization: In some cases, derivatization of functional groups can lead to more predictable and diagnostic fragmentation patterns, which can be particularly useful for distinguishing between isomers.[2]
Typical Fragmentation Pathway:
Caption: Common fragmentation pathways for the benzo[b]thiophene core.
Section 2: Chromatographic Separation
The similar physicochemical properties of benzo[b]thiophene isomers can make their separation challenging. This section provides guidance on optimizing chromatographic methods.
Frequently Asked Questions (FAQs)
Question 3: I am struggling to separate positional isomers of my substituted benzo[b]thiophene by HPLC. They are co-eluting or have very poor resolution.
Answer: The separation of positional isomers of benzo[b]thiophenes is a frequent challenge due to their similar polarities and hydrophobicities. Methodical optimization of your HPLC parameters is crucial for achieving baseline separation.
Troubleshooting Protocol:
-
Column Selection:
-
Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different retention mechanisms (e.g., π-π interactions) that may improve the separation of aromatic isomers.
-
Particle Size and Column Dimensions: For difficult separations, use a column with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) and a longer column length to increase efficiency.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Create a gradient with a shallower slope around the elution time of your isomers.
-
Solvent Type: Acetonitrile and methanol have different selectivities. If you are using one, try the other.
-
Additives: For acidic or basic analytes, controlling the pH of the mobile phase with a buffer (e.g., phosphate, formate, or acetate) is critical to ensure a consistent ionization state and improve peak shape.[4]
-
-
Temperature: Adjusting the column temperature can alter selectivity. Try running the separation at both sub-ambient and elevated temperatures (e.g., 25°C, 40°C, 60°C).
HPLC Method Development Workflow:
Caption: A systematic approach to HPLC method development for isomer separation.
Section 3: Synthesis and Stability
The synthesis of substituted benzo[b]thiophenes can be challenging, with potential for side reactions and purification difficulties.[5][6] Additionally, some derivatives may exhibit limited stability.
Frequently Asked Questions (FAQs)
Question 4: My synthesis of a 2,3-disubstituted benzo[b]thiophene is giving me a mixture of products, and purification by column chromatography is difficult.
Answer: The synthesis of multi-substituted benzo[b]thiophenes often requires careful control of reaction conditions to achieve the desired regioselectivity.[6][7] Purification can be complicated by the presence of starting materials, regioisomers, and byproducts with similar polarities.
Troubleshooting Protocol:
-
Reaction Optimization:
-
Temperature and Reaction Time: Systematically vary the reaction temperature and time to find the optimal conditions that favor the formation of the desired product while minimizing side reactions.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reagent may lead to undesired multiple substitutions or side reactions.
-
Catalyst and Ligand Screening: For metal-catalyzed reactions, screen different catalysts and ligands, as this can have a profound impact on regioselectivity and yield.[8]
-
-
Purification Strategy:
-
Orthogonal Chromatography: If standard silica gel chromatography is ineffective, consider other techniques. Reverse-phase flash chromatography can be very effective for separating compounds with similar polarities on silica.
-
Crystallization: Attempt to crystallize the desired product from the crude mixture. This can be a highly effective purification method. Seeding with a small amount of pure crystal can sometimes induce crystallization.
-
Preparative HPLC: For high-purity material, preparative HPLC is an excellent option, although it may be lower throughput.[9]
-
-
Structural Confirmation: In cases of ambiguity, single-crystal X-ray diffraction provides definitive structural proof.[10][11][12]
Question 5: My purified substituted benzo[b]thiophene appears to be degrading over time, as evidenced by the appearance of new spots on TLC and in the NMR.
Answer: Certain substituted benzo[b]thiophenes can be susceptible to oxidation or photodecomposition. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, and other functional groups may also be labile.
Troubleshooting Protocol:
-
Storage Conditions:
-
Inert Atmosphere: Store sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Low Temperature: Store at low temperatures (e.g., in a freezer at -20°C) to slow down degradation pathways.
-
Protection from Light: Store in amber vials or wrap vials in aluminum foil to protect from light-induced degradation.
-
-
Solvent Choice: Be mindful of the solvents used for storage and analysis. Protic or acidic solvents may promote the degradation of certain functional groups.
-
Antioxidants: If oxidation is a major concern, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) for long-term storage, if it does not interfere with downstream applications.
Summary of Stability Considerations:
| Factor | Potential Issue | Mitigation Strategy |
| Atmosphere | Oxidation of the sulfur atom | Store under inert gas (Ar or N₂) |
| Light | Photodecomposition | Store in amber vials or protect from light |
| Temperature | Increased degradation rate | Store at low temperatures (-20°C) |
| pH | Acid/base-catalyzed decomposition | Store as a dry solid; use aprotic, neutral solvents |
References
-
Proton magnetic resonance spectra of some benzo[b]thiophens. An investigation of substituent effects in a heteroaromatic system. Australian Journal of Chemistry. Available at: [Link]
-
New Path to Benzothiophenes. ChemistryViews. Available at: [Link]
-
Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. ResearchGate. Available at: [Link]
-
Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]
-
SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. Available at: [Link]
-
Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate. Available at: [Link]
-
Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Publishers. Available at: [Link]
-
X-ray structural investigation of nonsymmetrically and symmetrically alkylated[1]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films. Semantic Scholar. Available at: [Link]
-
Crystal-structure determination and Hirfeld surface analysis of two new thiophene derivatives. National Institutes of Health. Available at: [Link]
-
Mass spectra of benzothiophene derivatives extracted from a... ResearchGate. Available at: [Link]
-
benzo[b]thiophen-3-amine, 6-phenoxy-2-phenyl-, 1,1-dioxide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central. Available at: [Link]
-
A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. PubMed Central. Available at: [Link]
-
Benzo(B)Thiophene. PubChem. Available at: [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PubMed Central. Available at: [Link]
-
A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. Canadian Science Publishing. Available at: [Link]
- Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Unavailable.
-
and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н). Beilstein Journals. Available at: [Link]
-
Benzo[b]thiophene. NIST WebBook. Available at: [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
-
Thiophenes and their Benzo Derivatives: Structure. ResearchGate. Available at: [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. ResearchGate. Available at: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available at: [Link]
-
Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PubMed Central. Available at: [Link]
-
Recent Progress in the Synthesis of Benzo[b]thiophene. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. ScienceDirect. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. Available at: [Link]
-
Troubleshooting Guide. Phenomenex. Available at: [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. Available at: [Link]
-
a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiophene synthesis [organic-chemistry.org]
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- 10. juniperpublishers.com [juniperpublishers.com]
- 11. [PDF] X-ray structural investigation of nonsymmetrically and symmetrically alkylated [1]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films. | Semantic Scholar [semanticscholar.org]
- 12. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you navigate the complexities of this synthesis and effectively analyze and mitigate byproduct formation.
Synthesis Overview: A Two-Step Approach
The most common and efficient route to this compound involves a two-step synthetic sequence. The first step is the well-established Gewald multicomponent reaction , followed by a hydrolysis and decarboxylation step.
Step 1: Gewald Reaction
This one-pot reaction involves the condensation of 1,3-cyclohexanedione, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. This reaction yields a highly functionalized 2-aminotetrahydrobenzo[b]thiophene intermediate.
Step 2: Hydrolysis and Decarboxylation
The intermediate from the Gewald reaction is then subjected to acidic or basic hydrolysis to convert the nitrile or ester group to a carboxylic acid, followed by thermally or chemically induced decarboxylation to yield the final product, this compound.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the synthesis.
FAQ 1: Why is my Gewald reaction yield of the 2-aminothiophene intermediate consistently low?
Low yields in the Gewald reaction are a frequent challenge and can often be attributed to several factors related to the initial condensation step and subsequent cyclization.
Possible Causes & Solutions:
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between 1,3-cyclohexanedione and the active methylene nitrile is a critical equilibrium-driven step.[1][2]
-
Base Selection: The choice of base is crucial. While tertiary amines like triethylamine are commonly used, for less reactive ketones or to push the equilibrium, a stronger secondary amine base like morpholine or piperidine might be more effective.[1] A systematic screening of bases is recommended.
-
Water Removal: This condensation reaction produces water, which can inhibit the reaction's progress.[1][2] For challenging substrates or to improve yields, consider using a Dean-Stark apparatus to remove water azeotropically.
-
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents such as ethanol or methanol are generally preferred as they enhance the solubility and reactivity of sulfur.[1]
-
Temperature Control: Gently heating the reaction mixture, typically in the range of 40-60°C, can improve the reactivity of sulfur. However, be cautious, as excessive heat can promote the formation of byproducts like polysulfides and lead to polymerization, often indicated by the reaction mixture turning dark brown or tarry.[1][2]
-
-
Steric Hindrance: While less of a concern with 1,3-cyclohexanedione, sterically hindered ketones can be challenging substrates for the one-pot Gewald synthesis. In such cases, a two-step procedure is often more effective.[1]
FAQ 2: I am observing a significant amount of an insoluble, high-melting point solid that is not my desired 2-aminothiophene intermediate. What could it be?
This is a classic issue in Gewald reactions and is most likely due to the dimerization of the Knoevenagel-Cope intermediate.
Byproduct Identity: The likely culprit is a dimer of the α,β-unsaturated nitrile formed from the condensation of 1,3-cyclohexanedione and your active methylene nitrile. This dimerization is a common competing reaction.[2]
Mitigation Strategies:
-
Temperature Optimization: The formation of this dimer is highly sensitive to temperature. Running the reaction at a lower temperature can often favor the desired intramolecular cyclization over the intermolecular dimerization.
-
Controlled Reagent Addition: Slow, controlled addition of the reagents, particularly the base, can sometimes minimize the concentration of the reactive intermediate at any given time, thus reducing the likelihood of dimerization.
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents may help to suppress the formation of the dimer.
FAQ 3: My final product after hydrolysis and decarboxylation is impure, showing multiple spots on TLC. What are the likely impurities?
Impurities in the final product can originate from the Gewald reaction or arise during the hydrolysis and decarboxylation step.
Potential Impurities:
-
Unreacted 2-aminothiophene intermediate: Incomplete hydrolysis and/or decarboxylation will result in the starting material being present in your final product.
-
Amide or Carboxylic Acid Intermediate: If decarboxylation is incomplete, you may have the corresponding carboxylic acid or amide as an impurity.
-
Byproducts from the Gewald Reaction: Any byproducts formed in the first step that are stable to the hydrolysis/decarboxylation conditions will be carried through.
-
Self-condensation products of 1,3-cyclohexanedione: 1,3-Diketones can undergo self-condensation under both acidic and basic conditions, leading to a variety of byproducts.
Troubleshooting:
-
Reaction Monitoring: Carefully monitor the progress of the hydrolysis and decarboxylation steps by TLC or LC-MS to ensure complete conversion.
-
Purification of the Intermediate: If feasible, purifying the 2-aminothiophene intermediate before proceeding to the next step can significantly improve the purity of the final product.
-
Final Product Purification: Purification of the final product, this compound, can be achieved through techniques such as column chromatography or recrystallization.
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common problems.
Scenario 1: The Gewald reaction mixture has turned into a dark brown, tarry mess with a low yield of the desired intermediate.
This is often indicative of polymerization and the formation of complex polysulfides.
Detailed Analysis and Corrective Actions:
-
Causality: High temperatures can lead to the uncontrolled reaction of elemental sulfur, forming long-chain polysulfides which are often colored and can act as polymerization initiators. Impurities in the starting materials can also catalyze these unwanted side reactions.[2]
-
Protocol Adjustment:
-
Temperature: Maintain a strict temperature profile, ideally not exceeding 60°C. Use a temperature-controlled reaction setup.
-
Purity: Ensure that 1,3-cyclohexanedione, the active methylene nitrile, and the solvent are of high purity.
-
Workup: After the reaction, a thorough workup is necessary to remove colored impurities. This may involve washing the organic extract with a reducing agent solution (e.g., sodium bisulfite) to break down polysulfides.
-
Scenario 2: Characterization by NMR and MS indicates the presence of an intermediate that has not cyclized.
This points to the formation and persistence of the Knoevenagel-Cope condensation product.
Analytical Confirmation and Protocol Adjustments:
-
Expected Analytical Data: The Knoevenagel-Cope intermediate will have a distinct NMR spectrum lacking the characteristic signals of the 2-aminothiophene ring. Its mass spectrum will correspond to the molecular weight of the condensed product of 1,3-cyclohexanedione and the active methylene nitrile.
-
Corrective Measures:
-
Sulfur Stoichiometry: Ensure that at least a stoichiometric amount of sulfur is used.
-
Reaction Conditions: The cyclization step is also base and temperature-dependent. A slight increase in temperature or a change in base might be necessary to facilitate the ring closure.
-
Reaction Time: The cyclization may be slower than the initial condensation. Increasing the reaction time after the addition of all reagents can drive the reaction to completion.
-
Byproduct Analysis: Structures and Identification
A summary of potential byproducts and their expected analytical signatures is provided below.
| Byproduct Name | Structure (Example with Malononitrile) | Expected 1H NMR Signals | Expected Mass (m/z) |
| Knoevenagel-Cope Intermediate | Signals for the cyclohexenedione ring protons and the vinylic proton. | 160.06 | |
| Dimer of Knoevenagel-Cope Intermediate | Complex aliphatic and olefinic signals. | 320.12 | |
| Self-Condensation Product of 1,3-Cyclohexanedione | Complex aliphatic and olefinic signals. | Varies |
Experimental Protocols
The following are representative protocols. Optimization for your specific laboratory conditions is recommended.
Protocol 1: Synthesis of 2-Amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
To a stirred solution of 1,3-cyclohexanedione (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add morpholine (2 mmol).
-
Heat the mixture to 40-50°C and add elemental sulfur (10 mmol) portion-wise over 15 minutes.
-
Continue stirring at 50°C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure product.
Protocol 2: Synthesis of this compound
-
Suspend 2-Amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (5 mmol) in a mixture of sulfuric acid (10 mL) and water (10 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
References
Sources
Technical Support Center: Refinement of Protocols for Biological Assays with 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-Dihydrobenzo[b]thiophen-7(4H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the smooth execution of your biological assays. The information herein is curated to address specific challenges you may encounter, ensuring the generation of robust and reproducible data.
I. Compound Profile: Understanding this compound
This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds, belonging to the thiophene family, have shown promise as anticancer, antifungal, and enzyme inhibitory agents.[1][2][3] A key area of investigation is their potential to inhibit enzymes crucial for cancer cell metabolism, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[1]
| Property | Value | Source |
| CAS Number | 1468-84-4 | [4] |
| Molecular Formula | C₈H₈OS | [4] |
| Molecular Weight | 152.21 g/mol | [4] |
| Appearance | Solid, semi-solid, or liquid | [5] |
| Solubility | Low in water, moderate in organic solvents. | [6] |
II. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and use of this compound in biological assays.
Q1: How should I prepare a stock solution of this compound?
A1: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent.[6] Dimethyl sulfoxide (DMSO) is a common choice.
-
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Q2: What is the recommended final concentration of DMSO in my cell-based assays?
A2: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.5% DMSO is generally well-tolerated by most cell lines. Always include a vehicle control (media with the same final DMSO concentration as your test wells) in your experiments to account for any solvent effects.
Q3: I am observing precipitation of the compound in my aqueous assay buffer. What can I do?
A3: Precipitation is a common issue with hydrophobic compounds.[6] Here are some troubleshooting steps:
-
Lower the Final Concentration: The effective concentration of the compound is limited by its solubility in the final assay buffer. If you observe precipitation, you are likely exceeding this limit. Perform a serial dilution to find the highest working concentration that remains in solution.
-
Use a Surfactant: For in vitro biochemical assays (not cell-based), adding a non-ionic surfactant like Triton X-100 or Tween-20 (typically at a final concentration of 0.005% to 0.01%) to the assay buffer can help maintain compound solubility.
-
Pre-dilution Strategy: When preparing working solutions, first dilute the DMSO stock solution in a small volume of assay buffer and vortex immediately and vigorously. Then, add this intermediate dilution to the final volume of the assay buffer. This can help prevent the compound from crashing out of solution.
Q4: How stable is this compound in solution?
A4: While specific stability data for this compound is not extensively published, related compounds can be susceptible to degradation.[7]
-
Stock Solutions: When stored properly at -20°C or -80°C in anhydrous DMSO, stock solutions should be stable for several months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Aqueous Solutions: The stability of the compound in aqueous buffers at physiological pH and temperature (37°C) is likely to be limited. It is best practice to prepare fresh dilutions in your assay buffer immediately before each experiment.
III. Troubleshooting Guide for Specific Assays
This section provides detailed troubleshooting for common assays where this compound and its derivatives are likely to be evaluated.
A. Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®)
These assays are fundamental for assessing the anticancer potential of this compound.[8][9]
Issue 1: High variability between replicate wells.
-
Cause: Uneven cell seeding, edge effects in the microplate, or compound precipitation.
-
Solution:
-
Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
-
To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Visually inspect the wells for any signs of compound precipitation after adding the treatment.
-
Issue 2: No dose-dependent effect on cell viability.
-
Cause: Compound inactivity, insufficient concentration, compound degradation, or assay interference.
-
Solution:
-
Concentration Range: Ensure your concentration range is appropriate. Start with a broad range (e.g., 0.1 µM to 100 µM) to identify the active window.
-
Compound Integrity: Prepare fresh dilutions from a new aliquot of your stock solution to rule out degradation.
-
Assay Interference: Some compounds can interfere with the assay chemistry. For example, colored compounds can affect absorbance readings in MTT assays. Run a cell-free control with the compound and assay reagents to check for direct interference.
-
Issue 3: Unexpected increase in signal at high concentrations.
-
Cause: Compound autofluorescence (in fluorescence-based assays) or formation of colored precipitates that absorb at the detection wavelength.
-
Solution:
-
Run a parallel plate with compound-treated wells that do not receive the assay reagent to measure background fluorescence or absorbance from the compound itself. Subtract this background from your experimental readings.
-
Consider switching to a different assay platform with an alternative detection method (e.g., luminescence-based if you are using a fluorescence-based assay).
-
Workflow for a Standard MTT Assay
Caption: A typical workflow for assessing cytotoxicity using the MTT assay.
B. Enzyme Inhibition Assays (PDK1 and LDHA)
Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown inhibitory activity against PDK1 and LDHA, making these important assays for characterizing this compound.[1]
Issue 1: No inhibition observed or weak potency.
-
Cause: Compound insolubility, inappropriate assay conditions (e.g., high substrate concentration for a competitive inhibitor), or enzyme degradation.
-
Solution:
-
Solubility Check: Before starting the assay, perform a visual solubility test of the compound in the final assay buffer at the highest concentration to be tested.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Run the assay at a substrate concentration close to its Km value to accurately determine the potency of competitive inhibitors.
-
Enzyme Activity Control: Always include a positive control inhibitor to ensure the enzyme is active and the assay is performing as expected.
-
Issue 2: Time-dependent inhibition.
-
Cause: The compound may be a slow-binding inhibitor or may be unstable in the assay buffer.
-
Solution:
-
Pre-incubation: Perform a pre-incubation step where the enzyme and inhibitor are mixed and incubated for a period (e.g., 15-60 minutes) before adding the substrate to start the reaction. Compare the results with and without pre-incubation to assess time-dependent effects.
-
Compound Stability: To check for compound instability, pre-incubate the compound in the assay buffer for the duration of the assay, then add the enzyme and substrate and measure the activity. A loss of inhibitory effect suggests the compound is degrading.
-
Issue 3: False positives due to assay interference.
-
Cause: The compound may inhibit the reporter enzyme in a coupled assay system, absorb light at the same wavelength as the product, or be a redox-active compound that interferes with assays measuring NADH/NAD+ conversion.
-
Solution:
-
Counter-screen: If using a coupled-enzyme assay, perform a counter-screen against the reporter enzyme in the absence of the primary enzyme.
-
Spectral Scan: Scan the absorbance or fluorescence spectrum of the compound to identify any overlap with the assay's detection wavelengths.
-
Mechanism of Action Studies: Conduct further studies to confirm the mechanism of inhibition (e.g., competitive, non-competitive) to ensure it is consistent with interaction with the target enzyme.
-
Decision Tree for Troubleshooting Enzyme Inhibition Assays
Caption: A troubleshooting decision tree for enzyme inhibition assays.
IV. Experimental Protocols
A. Protocol: PDK1 Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.
-
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide
-
ATP
-
PDK1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay reagents (or similar)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in PDK1 Kinase Buffer containing the appropriate final DMSO concentration.
-
Add 1 µL of the diluted compound or vehicle control to the wells of a 384-well plate.
-
Add 2 µL of a solution containing PDK1 enzyme and substrate peptide in Kinase Buffer.
-
Incubate at room temperature for 15-60 minutes (pre-incubation).
-
Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure ADP production according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase reaction.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
B. Protocol: LDHA Inhibition Assay
This protocol is based on a colorimetric method that measures the decrease in NADH concentration.
-
Materials:
-
Recombinant human LDHA enzyme
-
Pyruvate
-
NADH
-
LDHA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5; 2 mM DTT; 0.005% Triton X-100)[8]
-
This compound
-
Clear, flat-bottom 96-well plate
-
-
Procedure:
-
Prepare serial dilutions of this compound in LDHA Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
LDHA Assay Buffer
-
Diluted compound or vehicle control
-
NADH solution
-
LDHA enzyme solution
-
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pyruvate solution to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 15-30 minutes, taking readings every 30-60 seconds.
-
Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
V. References
-
Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Available at: [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. Available at: [Link]
-
A novel PDK1 inhibitor, JX06, inhibits glycolysis and induces apoptosis in multiple myeloma cells. PubMed. Available at: [Link]
-
Inhibition of 3-phosphoinositide–dependent protein kinase 1 (PDK1) can revert cellular senescence in human dermal fibroblasts. PNAS. Available at: [Link]
-
PDK-1 Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
PDK1 inhibition reduces autophagy and cell senescence through the PI3K/AKT signalling pathway in a cigarette smoke mouse emphysema model. Spandidos Publications. Available at: [Link]
-
Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. Preprints.org. Available at: [Link]
-
Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells. Ingenta Connect. Available at: [Link]
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC. Available at: [Link]
-
Full article: Synthesis and in vitro evaluation of benzo[b]thiophene-1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. Available at: [Link]
-
Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. PubMed. Available at: [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. Available at: [Link]
-
Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed. Available at: [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. Available at: [Link]
-
6,7-Dihydrobenzo[b]thiophen-4(5H)-one. CAS Common Chemistry. Available at: [Link]
-
Antifungal benzo[b]thiophene 1,1-dioxide IMPDH inhibitors exhibit pan-assay interference (PAINS) profiles. PubMed. Available at: [Link]
-
Synthesis of Azo-Dispersed Dyes Derived From 2-(2-Cyanoacetamido)-4,5,6,7-Tetrahydrobenzo-[b]Thiophene-3-Carboxamid]. ResearchGate. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PubMed Central. Available at: [Link]
Sources
- 1. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Characterization of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of impurities in 5,6-Dihydrobenzo[b]thiophen-7(4H)-one, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the rationale behind experimental choices, provide detailed protocols, and present supporting data to empower you in developing robust and reliable analytical strategies.
The Criticality of Impurity Profiling
Pharmaceutical impurities, even at trace levels, can significantly impact the efficacy and safety of a drug product.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and control of impurities in new drug substances.[1][2][3] Any unknown impurity present at a level greater than 0.1% must be characterized.[3] A thorough understanding of the impurity profile is not just a regulatory requirement but a fundamental aspect of quality control and risk management in drug development.[1][2]
This compound, as a fused thiophene derivative, presents a unique set of challenges and considerations for impurity profiling. The reactivity of the thiophene ring and the potential for various side reactions during synthesis and storage necessitate a multi-faceted analytical approach.
Understanding the Impurity Landscape of this compound
Impurities can be broadly classified into organic, inorganic, and residual solvents.[3] For this compound, organic impurities are of primary concern and can originate from several sources:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route. Common synthetic routes to thiophene derivatives include the Paal-Knorr synthesis and the Gewald reaction.[4][5][6]
-
By-products: Formed from competing or consecutive reactions during the synthesis. The high reactivity of the thiophene ring towards electrophilic substitution can lead to a variety of by-products.[4][5]
-
Degradation Products: Formed during storage or handling of the API due to factors like light, heat, humidity, and oxidation.[7][8]
A systematic approach to identifying potential impurities involves a thorough understanding of the synthetic pathway and performing forced degradation studies.
A Comparative Analysis of Analytical Techniques
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities.
| Technique | Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Detection and quantification of impurities. | High resolution, sensitivity, and reproducibility. Well-established for purity analysis. | Limited structural information. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities. | Provides molecular weight and fragmentation data for structural elucidation. High sensitivity. | Ionization efficiency can vary. Isomeric differentiation can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation of isolated impurities. | Provides detailed structural information, including connectivity and stereochemistry. | Lower sensitivity compared to MS. Requires isolated and pure samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and residual solvents. | Excellent for separating and identifying volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Provides information about the functional groups present in a molecule. | Complex spectra can be difficult to interpret, especially for mixtures. |
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust framework for the analysis of this compound and its impurities.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[8][9][10] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing.[11]
Objective: To generate potential degradation products and assess the stability of the API under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution or solid sample exposed to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to resolve the API from its degradation products.
Caption: Forced Degradation Study Workflow.
HPLC Method for Purity Assessment and Impurity Quantification
A well-developed HPLC method is the cornerstone of impurity profiling.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL
Rationale: The C18 column provides good retention and separation of moderately polar compounds like this compound and its likely impurities. The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is used to improve peak shape and ionization in subsequent MS analysis.
LC-MS Method for Impurity Identification
LC-MS is a powerful tool for obtaining molecular weight and structural information of unknown impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
LC Conditions: Same as the HPLC method described above.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Scan Range: m/z 100-1000
Data Analysis:
-
Extract ion chromatograms for potential impurities.
-
Determine the molecular weight from the mass spectrum.
-
Perform MS/MS fragmentation to obtain structural information.
NMR Spectroscopy for Structure Elucidation
For definitive structural confirmation, impurities need to be isolated and analyzed by NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Isolate the impurity using preparative HPLC.
-
Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
Data Interpretation: The combination of these experiments allows for the unambiguous assignment of the chemical structure.
Comprehensive Impurity Identification Workflow
Caption: Comprehensive Impurity Identification Workflow.
Conclusion
The characterization of impurities in this compound requires a systematic and multi-technique approach. By understanding the potential sources of impurities, performing forced degradation studies, and utilizing a combination of high-resolution chromatographic and spectroscopic techniques, researchers can develop a comprehensive impurity profile. This not only ensures regulatory compliance but also contributes to the development of safer and more effective pharmaceutical products. The methodologies and workflows presented in this guide provide a solid foundation for building a robust analytical strategy for this important pharmaceutical intermediate.
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Ruhela, G., & Kaushik, D. (2017, July 1). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one Derivatives
Introduction: From Phenotype to Mechanism
The 5,6-dihydrobenzo[b]thiophen-7(4H)-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for compounds with a wide array of biological activities.[1] Published research has highlighted the potential of its derivatives as anti-inflammatory agents, and more pointedly, as potent anti-cancer agents.[2][3] Several studies have successfully synthesized derivatives that exhibit significant inhibitory activity against various protein kinases, such as Pim-1 and c-Met, which are crucial regulators of cell proliferation and survival.[4]
This guide addresses a common scenario in drug discovery: a novel this compound derivative, which we will call DBT-X , demonstrates potent anti-proliferative activity in a cancer cell line. The chemical similarity to known kinase inhibitors strongly suggests a related mechanism of action (MoA), but this is merely a hypothesis. A rigorous, multi-faceted validation strategy is essential to move from a promising phenotype to a well-understood molecular mechanism. Misattributing a compound's activity can lead to wasted resources and clinical failures.
Here, we present an integrated, field-proven workflow to de-risk drug development by systematically identifying the direct molecular target(s) of DBT-X, validating target engagement in a physiological context, and confirming its functional impact on cellular signaling pathways. This guide eschews a rigid template in favor of a logical, evidence-driven narrative that mirrors the scientific process itself.
Phase 1: Unbiased Target Identification and In-Cellulo Engagement
The foundational step in MoA validation is to identify the direct binding partners of your compound without preconceived notions. An unbiased approach is critical, as it can uncover unexpected targets and off-targets that are crucial for understanding both efficacy and potential toxicity. We will compare two powerful, orthogonal methods: a broad, affinity-based screening approach followed by a specific, label-free validation of target engagement within intact cells.
A. Global Target Landscape Mapping via Kinobeads Profiling
To cast a wide net across a highly relevant target class for cancer therapeutics, we begin with a chemical proteomics approach. The Kinobeads assay is an exemplary technique that uses a resin functionalized with multiple, non-selective kinase inhibitors to enrich a large portion of the expressed kinome from a cell lysate.[5][6] By incubating the lysate with our test compound (DBT-X) prior to enrichment, we can identify its binding targets through a competitive displacement principle.[7] Proteins that DBT-X binds to will be unable to bind the Kinobeads and will be depleted from the final eluate, a change that can be precisely quantified by mass spectrometry.[8]
This method's strength lies in its ability to screen against hundreds of endogenous kinases in their native confirmation and complexed states, providing a panoramic view of a compound's selectivity profile.[5][8]
-
Lysate Preparation: Culture A549 cells to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Compound Incubation: Aliquot the cell lysate. For each aliquot, add DBT-X to a final concentration from a dose-response range (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control. Incubate for 45 minutes at 4°C with gentle rotation.
-
Kinobeads Incubation: Add the pre-washed Kinobeads slurry to each lysate sample. Incubate for 1 hour at 4°C with gentle rotation to allow kinases to bind.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion, where trypsin is added directly to the washed beads to digest the bound proteins into peptides.
-
Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a suitable software suite (e.g., MaxQuant) for label-free quantification of protein intensities across all samples. The relative abundance of each identified kinase in the DBT-X-treated samples is compared to the DMSO control. A dose-dependent decrease in abundance indicates a direct interaction. Apparent dissociation constants (Kdapp) can be calculated by fitting the data to a dose-response curve.[7]
| Target Kinase | DBT-X (Kdapp, nM) | Staurosporine (Kdapp, nM) | Erlotinib (Kdapp, nM) |
| CDK9 | 15 | 20 | >10,000 |
| EGFR | 8,500 | 50 | 5 |
| Pim-1 | 45 | 150 | >10,000 |
| VEGFR2 | 2,100 | 30 | 8,000 |
| ABL1 | >10,000 | 10 | >10,000 |
Table 1: Hypothetical Kinobeads profiling data for DBT-X compared to a broad-spectrum inhibitor (Staurosporine) and a selective EGFR inhibitor (Erlotinib). DBT-X shows high affinity for CDK9 and Pim-1.
B. In-Situ Target Engagement Confirmation with CETSA
While Kinobeads profiling provides an excellent overview of potential targets in a lysate, it is crucial to confirm that the compound engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[9] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (like DBT-X) is thermodynamically more stable and will denature and aggregate at a higher temperature than its unbound form.[10][11] This change in thermal stability provides direct, physical evidence of target engagement in situ.
-
Cell Treatment: Plate A549 cells and grow to ~80% confluency. Treat cells with a saturating concentration of DBT-X (e.g., 10 µM) or DMSO vehicle for 1-2 hours.
-
Heating: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]
-
Lysis and Clarification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (e.g., CDK9 and Pim-1, our top hits from Kinobeads) remaining in the soluble fraction using quantitative Western blotting or ELISA.
-
Data Analysis: For each temperature, quantify the band intensity and normalize it to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized soluble protein fraction against temperature to generate melting curves. A shift in the melting temperature (Tm) between the DMSO and DBT-X treated samples confirms target engagement.[10]
| Target Kinase | Tm (DMSO) | Tm (10 µM DBT-X) | Thermal Shift (ΔTm) | Conclusion |
| CDK9 | 52.5°C | 58.0°C | +5.5°C | Engaged |
| Pim-1 | 54.0°C | 57.5°C | +3.5°C | Engaged |
| Actin | 65.0°C | 65.0°C | 0.0°C | Not Engaged (Negative Control) |
Table 2: Hypothetical CETSA data confirming that DBT-X engages and stabilizes both CDK9 and Pim-1 in intact A549 cells, while a control protein (Actin) is unaffected.
Phase 2: Biochemical Characterization of Target Inhibition
Having confirmed direct binding to CDK9 and Pim-1 in cells, the next logical step is to quantify the functional consequence of this binding. Is DBT-X an inhibitor or an activator? What is its potency? An in vitro enzyme kinetic assay using purified, recombinant target proteins is the most direct way to answer these questions.[13]
This approach isolates the drug-target interaction from all other cellular variables, allowing for precise determination of inhibitory constants like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[14]
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK9)
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing recombinant CDK9/CycT1 enzyme in kinase assay buffer.
-
Inhibitor Addition: Add DBT-X across a range of concentrations (e.g., 11-point, 3-fold serial dilution). Include a positive control inhibitor and a DMSO negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrates: a specific peptide substrate for CDK9 and ATP. For kinase assays, it is critical to use an ATP concentration at or near the Michaelis-Menten constant (Km) to accurately identify competitive inhibitors.[14]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C), ensuring the reaction remains within the linear initial velocity phase.[15]
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as mobility-shift assays, fluorescence polarization, or luminescence-based assays that quantify the amount of ATP consumed (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
| Target Kinase | DBT-X (IC50, nM) | Binding Affinity (Kdapp, nM) |
| CDK9 | 25 | 15 |
| Pim-1 | 80 | 45 |
| EGFR | >10,000 | 8,500 |
| VEGFR2 | 5,500 | 2,100 |
Table 3: Hypothetical biochemical assay data for DBT-X. The IC50 values for CDK9 and Pim-1 are potent and correlate well with the binding affinities determined by Kinobeads, strengthening the evidence that these are bona fide targets.
Phase 3: Mapping the Cellular Signaling Impact
The final and most critical phase is to connect the direct inhibition of the target kinase to the observed anti-proliferative phenotype. This requires demonstrating that DBT-X modulates the known downstream signaling pathways of its targets in cells at concentrations consistent with its IC50 values. Quantitative phosphoproteomics is an exceptionally powerful tool for this, providing a global and unbiased view of how a compound alters cellular signaling networks.[16]
By treating cells with DBT-X and measuring the subsequent changes in the phosphorylation status of thousands of proteins, we can build a "fingerprint" of its activity.[17] If DBT-X is a true CDK9 inhibitor, we expect to see decreased phosphorylation of known CDK9 substrates, such as the C-terminal domain of RNA Polymerase II.[18]
Hypothetical Signaling Pathway of CDK9 and DBT-X Intervention
-
Cell Treatment: Treat A549 cells with DBT-X (at a concentration near its cellular IC50, e.g., 100 nM) or DMSO for a short duration (e.g., 2-6 hours) to capture direct signaling effects.
-
Lysis and Digestion: Harvest cells, lyse, and digest proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the complex mixture. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[16]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of thousands of phosphopeptides between the DBT-X and DMSO-treated samples. Perform statistical analysis to identify sites with significant changes in phosphorylation. Map these sites to known kinase-substrate databases to determine which pathways are perturbed.
| Protein | Phosphosite | Known Upstream Kinase | Fold Change (DBT-X vs DMSO) | Interpretation |
| POLR2A | Serine 2 (CTD) | CDK9 | -4.5 | Target pathway inhibited |
| MYC | Serine 62 | CDK9 , ERK | -3.8 | Consistent with CDK9 inhibition |
| BAD | Serine 112 | Pim-1 | -2.1 | Target pathway inhibited |
| AKT1 | Serine 473 | mTORC2 | +1.1 | No significant off-target effect |
Table 4: Hypothetical phosphoproteomics data showing that DBT-X treatment leads to a significant decrease in the phosphorylation of known substrates of CDK9 and Pim-1, providing strong functional evidence of target modulation in cells.
Conclusion: An Integrated and Self-Validating Approach
This guide has outlined a systematic, multi-phase strategy for validating the mechanism of action of a novel this compound derivative. By progressing from broad, unbiased target identification (Kinobeads) to in-situ engagement confirmation (CETSA), followed by precise biochemical characterization (in vitro kinetics) and finally, functional cellular pathway analysis (phosphoproteomics), we build a robust and compelling case for the compound's MoA.
Each step serves as an internal validation for the next. The high correlation between binding affinity (Kdapp), inhibitory potency (IC50), and the modulation of specific downstream phosphorylation events creates a self-validating system. This rigorous approach provides the confidence needed to advance a compound like DBT-X in the drug discovery pipeline, armed with a deep understanding of how and why it works.
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Tetrahydrobenzo[b]thiophenes
Abstract: The tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of this heterocyclic system. We will dissect the key structural modifications that influence biological outcomes, present comparative data for potent analogs, and provide robust experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the tetrahydrobenzo[b]thiophene core for the rational design of novel therapeutics.
The Tetrahydrobenzo[b]thiophene Scaffold: A Versatile Core in Drug Discovery
The 4,5,6,7-tetrahydrobenzo[b]thiophene is a bicyclic heterocyclic system where a thiophene ring is fused to a cyclohexane ring. This scaffold's unique three-dimensional shape and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents.[2] Its derivatives have been investigated for a multitude of applications, most notably as potent inhibitors of kinases, histone deacetylases (HDACs), and as modulators of cannabinoid receptors.[3][4][5]
The core's "privileged" nature stems from its ability to present substituents in defined spatial orientations, facilitating precise interactions with protein binding pockets. Understanding the causality behind how specific structural changes affect these interactions is paramount for successful drug design.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of tetrahydrobenzo[b]thiophene derivatives can be finely tuned by strategic modifications at several key positions. The general SAR can be understood by examining substitutions at the 2- and 3-positions of the thiophene ring and on the saturated cyclohexane ring.
Key Substitutions on the Thiophene Ring (Positions 2 and 3)
The 2- and 3-positions of the thiophene ring are the most common points of diversification and are critical for defining the molecule's interaction with its biological target.
-
Position 2 (R¹): The "Affinity and Selectivity" Hotspot: The substituent at the 2-position often plays a crucial role in establishing high-affinity interactions. An amino or acylamino group at this position is a recurring motif in many potent inhibitors. For instance, in cannabinoid receptor 2 (CB2) selective ligands, a 2-acylamino group was found to be essential for high binding affinity.[4] This is likely due to its ability to act as a hydrogen bond donor and acceptor, forming key interactions within the receptor's binding site.
-
Position 3 (R²): The "Vector for Specificity" Group: The substituent at the 3-position often dictates the compound's specific activity and can be modified to target different enzyme isoforms or receptor subtypes. A carbohydrazide or carbonitrile group at this position serves as a versatile chemical handle for further elaboration into various heterocyclic systems, leading to potent kinase inhibitors.[6][7] For example, derivatives with a 3-carbonitrile have been developed as selective HDAC inhibitors.[5]
Comparative Analysis of Bioactive Derivatives
To illustrate these SAR principles, the following table summarizes the activity of representative tetrahydrobenzo[b]thiophene derivatives against various targets. The data underscores how subtle changes in substitution patterns lead to significant differences in potency and selectivity.
| Compound ID | Core Structure | R¹ (Position 2) | R² (Position 3) | Target | Activity (IC₅₀ or Kᵢ) | Reference |
| Compound 6b | Tetrahydrobenzo[b]thiophene | -NHCO-Adamantyl | -COOEt | CB2 Receptor | Kᵢ = 2.15 nM | [4] |
| Compound 5 | Tetrahydrobenzo[b]thiophene | -NH₂ | Fused Pyrimidine | Tyrosine Kinase | IC₅₀ = 296 nM | [3] |
| Compound 1b | Tetrahydrobenzo[b]thiophene | -NH₂ | -CN | PDK1 | IC₅₀ = 57.10 µg/mL | [8] |
| Compound 9h | Tetrahydrobenzo[b]thiophene | -NH₂ | -CN linked to benzamide via piperidine | HDAC1 | Good Activity | [5] |
| Compound 14n | Tetrahydrobenzo[b]thiophene | -NH₂ | -CN linked to benzamide via piperazine | HDAC6 | Good Activity | [5] |
| Compound 7d | Tetrahydrobenzo[b]thiophene | -NH₂ | Fused Pyridazine | Pim-1 Kinase | High Activity | [6] |
Causality Insight: The high potency of Compound 6b as a CB2 ligand can be attributed to the bulky adamantyl group at the 2-acylamino position, which likely occupies a large hydrophobic pocket in the receptor.[4] In contrast, the fusion of a pyrimidine ring in Compound 5 creates a planar system that is favorable for binding to the ATP pocket of tyrosine kinases.[3] The switch from a piperidine linker (Compound 9h) to a piperazine linker (Compound 14n) alters the geometry and basicity, leading to a shift in selectivity from HDAC1 to HDAC6.[5]
Visualization of Key SAR Principles
The following diagram illustrates the key positions on the tetrahydrobenzo[b]thiophene scaffold that are critical for modulating biological activity.
Caption: Key modification points on the tetrahydrobenzo[b]thiophene scaffold.
Experimental Protocols for SAR Elucidation
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthetic Protocol: The Gewald Reaction
A common and efficient method for synthesizing the 2-amino-3-carbonitrile/carboxylate tetrahydrobenzo[b]thiophene core is the Gewald multicomponent reaction. This one-pot synthesis is highly valued for its operational simplicity and ability to generate diverse scaffolds.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of cyclohexanone (1.0 eq), malononitrile or ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (20 mL), add a catalytic amount of a basic catalyst such as morpholine or triethylamine (0.2 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid precipitate, wash with cold ethanol, and dry under vacuum.
-
Purification and Characterization: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel. Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Trustworthiness Note: This protocol is self-validating through the characterization of the final product. The expected spectroscopic data for the 2-amino-3-carbonitrile tetrahydrobenzo[b]thiophene product should confirm the successful cyclization and incorporation of all three components.
Standard Biological Assay: Tyrosine Kinase Inhibition Assay
Many tetrahydrobenzo[b]thiophene derivatives exhibit potent anticancer activity by inhibiting protein kinases.[3][6] An in vitro kinase inhibition assay is a fundamental tool for evaluating their potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare the kinase buffer, recombinant human tyrosine kinase enzyme, substrate (e.g., a synthetic peptide), and ATP solution.
-
Assay Procedure: In a 96-well plate, add the kinase enzyme, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Include a known kinase inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only well as a negative control.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an SAR study, from synthesis to biological evaluation.
Caption: A typical workflow for a structure-activity relationship study.
Mechanistic Insights: A Case Study on Kinase Inhibition
Tetrahydrobenzo[b]thiophene derivatives often function by competing with ATP for the kinase hinge region. The 2-amino group and adjacent functionalities on the thiophene ring are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.
The following diagram illustrates the hypothetical binding mode of a generic tetrahydrobenzo[b]thiophene inhibitor within a kinase ATP-binding pocket, leading to the downstream inhibition of cell proliferation.
Caption: Mechanism of kinase inhibition by a tetrahydrobenzo[b]thiophene derivative.
By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that leads to uncontrolled cell growth and proliferation, a hallmark of cancer.[3]
Conclusion and Future Perspectives
The tetrahydrobenzo[b]thiophene scaffold remains a highly fruitful starting point for the development of potent and selective therapeutic agents. The key SAR insights are clear: the 2- and 3-positions of the thiophene ring are paramount for defining potency and selectivity. Future efforts should focus on exploring novel substitutions on the saturated ring to optimize pharmacokinetic properties, such as solubility and metabolic stability. Furthermore, the application of computational tools, such as molecular docking and dynamics simulations, will continue to refine our understanding of these interactions and accelerate the design of next-generation inhibitors.[9][10]
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The Unseen Targets: A Comparative Guide to Cross-Reactivity Profiling of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one Based Inhibitors
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors remains a paramount challenge. While a compound may exhibit potent inhibition of its intended target, its interactions with other kinases, known as off-target effects or cross-reactivity, can lead to unforeseen toxicities or even therapeutic advantages. This guide provides an in-depth comparison of a multi-kinase inhibitor derived from the 5-hydroxybenzothiophene scaffold, compound 16b , against established inhibitors of its primary targets, highlighting the critical importance of comprehensive cross-reactivity profiling.
The Rationale for Selectivity: Why Off-Target Effects Matter
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Due to the conserved nature of the ATP-binding site, achieving absolute selectivity for a single kinase is a formidable task. Undesired inhibition of off-target kinases can result in a range of adverse effects, derailing promising drug candidates in later stages of development. Conversely, a well-characterized polypharmacology, where an inhibitor modulates multiple nodes in a disease-relevant pathway, can offer enhanced therapeutic efficacy. Therefore, a thorough understanding of an inhibitor's selectivity profile is not merely an academic exercise but a crucial step in translational research.
This guide focuses on the cross-reactivity profiling of a promising 5-hydroxybenzo[b]thiophene-2-carbohydrazide derivative, compound 16b , which has demonstrated potent inhibitory activity against a panel of kinases implicated in various pathologies, including cancer and neurodegenerative diseases.[1] We will compare its performance against two well-characterized inhibitors: TG-003 , a potent inhibitor of Cdc2-like kinases (Clk), and Harmine , a natural alkaloid known to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A).[2][3]
The Kinase Targets: A Nexus of Cellular Regulation
The primary targets of compound 16b —Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A—are involved in critical cellular functions, making them attractive therapeutic targets.
-
Cdc2-like Kinases (Clk1, Clk4): These kinases are key regulators of pre-mRNA splicing, a fundamental process for generating protein diversity. Aberrant splicing is a hallmark of many cancers and other genetic diseases.[4]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (Dyrk1A, Dyrk1B): Dyrk1A is located on chromosome 21 and its overexpression is linked to the neuropathology of Down syndrome and Alzheimer's disease.[5][6][7] It plays a role in neurodevelopment and has been implicated in various cancers.[5][8][9] Dyrk1B is involved in cell cycle regulation and muscle differentiation.[2]
-
DRAK1 (Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1): As its name suggests, DRAK1 is involved in the regulation of apoptosis.
-
Haspin: This kinase is essential for proper chromosome alignment during mitosis, making it a target for anti-cancer therapies.
The multi-targeted nature of compound 16b suggests its potential utility in complex diseases where deregulation of multiple signaling pathways is a contributing factor.
Comparative Inhibitor Profiling
To objectively assess the selectivity of compound 16b , we compare its inhibitory activity (IC50 values) against its primary targets with that of TG-003 and Harmine.
| Kinase Target | Compound 16b IC50 (nM) | TG-003 IC50 (nM) | Harmine IC50 (nM) |
| Clk4 | 11 | ~20 | >10,000 |
| DRAK1 | 87 | Not Reported | Not Reported |
| Haspin | 125.7 | Not Reported | Not Reported |
| Clk1 | 163 | 15 | >10,000 |
| Dyrk1B | 284 | Not Reported | Not Reported |
| Dyrk1A | 353.3 | 930 | ~50 |
Data for Compound 16b from[1]. Data for TG-003 from[3]. Data for Harmine from[2].
Analysis of the Data:
-
Compound 16b demonstrates potent, low nanomolar inhibition of Clk4, outperforming TG-003. It also exhibits significant activity against a broader range of kinases, including DRAK1, haspin, and Dyrk isoforms, positioning it as a multi-kinase inhibitor.
-
TG-003 shows high potency against Clk1 and Clk4, as expected, but has significantly weaker activity against Dyrk1A.[3] This makes it a more selective Clk inhibitor compared to compound 16b.
-
Harmine is a potent inhibitor of Dyrk1A but shows poor activity against the Clk family, highlighting its selectivity for the Dyrk family.[2]
This comparative analysis underscores the distinct selectivity profiles of these three inhibitors. While TG-003 and Harmine offer more targeted inhibition of their respective kinase families, the broader activity of compound 16b may be advantageous in diseases where targeting multiple signaling nodes is beneficial.
Experimental Protocols for Cross-Reactivity Profiling
To ensure the scientific integrity of cross-reactivity studies, robust and well-validated experimental protocols are essential. Here, we provide detailed methodologies for two key assays: the in vitro kinase inhibition assay and the Cellular Thermal Shift Assay (CETSA).
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The causality is straightforward: a decrease in kinase activity in the presence of the inhibitor is a direct measure of its potency. A luminescence-based assay that quantifies ATP consumption is a common and reliable method.[10][11][12]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., compound 16b) and control inhibitors (e.g., TG-003, Harmine) in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compounds or DMSO (vehicle control).
-
Add 10 µL of the kinase enzyme solution in assay buffer to each well. Incubate for 10-30 minutes at room temperature to allow for compound binding.
-
Initiation of Reaction: Add 10 µL of a substrate and ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™). This involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete unconsumed ATP; second, a detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing light.[11]
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[13][14] The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein within a cell, the protein becomes more resistant to heat-induced denaturation. This provides a self-validating system: a shift in the melting temperature of the protein in the presence of the compound is direct evidence of target engagement.
Protocol:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Step: After treatment, harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Separate equal amounts of soluble protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target kinase, followed by a secondary antibody conjugated to horseradish peroxidase.
-
Data Analysis: Detect the signal using a chemiluminescence substrate and an imaging system. Quantify the band intensities. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to the right in the presence of the compound indicates target stabilization and engagement.
Conclusion and Future Directions
The cross-reactivity profiling of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one based inhibitors, exemplified by compound 16b , reveals a promising multi-kinase inhibitor with potent activity against several disease-relevant kinases. The comparative analysis with more selective inhibitors like TG-003 and Harmine highlights the diverse strategies in kinase inhibitor design. While selective inhibitors are invaluable tools for dissecting specific signaling pathways, multi-targeted inhibitors such as compound 16b may offer a therapeutic advantage in complex diseases driven by multiple aberrant pathways.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of kinase inhibitor selectivity and target engagement. As the field of drug discovery continues to evolve, a thorough understanding of an inhibitor's complete selectivity profile will be increasingly critical for the development of safer and more effective targeted therapies.
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A Comparative Guide to the Synthetic Routes of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydrobenzo[b]thiophen-7(4H)-one is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its fused thiophene and cyclohexanone rings provide a versatile scaffold for further chemical modifications, making it a target of significant interest in medicinal chemistry and materials science. The development of efficient and scalable synthetic routes to this compound is crucial for its application in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, experimental considerations, and the relative advantages and disadvantages of each approach.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main retrosynthetic approaches:
-
Route A: Thiophene Ring Annulation: Building the thiophene ring onto a pre-existing six-membered carbocyclic precursor.
-
Route B: Cyclohexenone Ring Formation: Constructing the six-membered ketone ring onto a pre-existing thiophene core.
This guide will explore representative and widely applicable methods for each of these strategies, providing detailed protocols and a comparative analysis to inform the selection of the most suitable route for a given research or development objective.
Route A: Thiophene Ring Annulation via the Gewald Reaction
The Gewald aminothiophene synthesis is a powerful one-pot, multi-component reaction for the formation of polysubstituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] For the synthesis of the target molecule's core structure, a cyclic ketone precursor is employed.
Causality Behind Experimental Choices
The choice of a 1,3-cyclohexanedione as the starting material is strategic as it contains the requisite six-membered ring. The Gewald reaction then efficiently constructs the fused thiophene ring. The initial Knoevenagel condensation between the dione and the active methylene compound (e.g., ethyl cyanoacetate) is base-catalyzed and forms a reactive intermediate. Elemental sulfur then acts as the sulfur source for the subsequent cyclization. The use of a base, such as a secondary or tertiary amine, is crucial not only for the initial condensation but also to facilitate the addition of sulfur and the final ring-closure.[2] While the exact mechanism of sulfur insertion is not fully elucidated, it is a key step in forming the thiophene ring.[2] Subsequent hydrolysis and decarboxylation of the resulting 2-amino-3-ethoxycarbonyl-4,5-dihydrobenzo[b]thiophene would be required to obtain the target ketone, followed by deamination and isomerization. A more direct approach, though less commonly documented for this specific target, might involve a variation of the Gewald reaction using a precursor that leads directly to the desired substitution pattern.
Experimental Protocol (Representative)
The following protocol is a representative example of a Gewald reaction for the synthesis of a tetrahydrobenzo[b]thiophene derivative, which is a precursor to the target molecule.
Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene from Cyclohexanone
-
Materials: Cyclohexanone, malononitrile, elemental sulfur, diethylamine, ethanol.
-
Procedure:
-
To a stirred solution of cyclohexanone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add diethylamine (0.1 mol).
-
Stir the mixture at room temperature for 1 hour.
-
Add elemental sulfur (0.1 mol) to the reaction mixture.
-
Heat the mixture to 50-60 °C and stir for 2-3 hours.
-
Allow the reaction to cool to room temperature, during which a solid precipitate will form.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
-
Note: This protocol provides the 2-amino-3-cyano derivative. Further synthetic steps, such as hydrolysis, decarboxylation, deamination, and oxidation, would be necessary to arrive at this compound. The complexity of these subsequent steps is a key consideration when evaluating this route.
Visualization of the Gewald Reaction Pathway
Caption: A simplified workflow of the Gewald reaction for the synthesis of a tetrahydrobenzo[b]thiophene precursor.
Route B: Cyclohexenone Ring Formation via Intramolecular Friedel-Crafts Acylation
This strategy involves the formation of the six-membered ketone ring onto a pre-existing thiophene core. A common and effective method to achieve this is through an intramolecular Friedel-Crafts acylation of a 3-(thiophen-2-yl)propanoic acid derivative.[3]
Causality Behind Experimental Choices
The starting material, 3-(thiophen-2-yl)propanoic acid, contains the thiophene ring and a side chain of the correct length to form a six-membered ring upon cyclization. The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where the acyl group attacks the electron-rich thiophene ring.[3] Thiophene is highly reactive towards electrophilic substitution, with a preference for the 2- and 5-positions. In this case, the acyl group is tethered to the 2-position, and cyclization occurs at the adjacent 3-position.
The reaction is typically promoted by a strong acid or a Lewis acid. Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and the solvent.[4] Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, which can then be cyclized using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4] The choice of catalyst and reaction conditions is critical to achieve high yields and avoid side reactions.
Experimental Protocol (Representative)
Synthesis of this compound from 3-(Thiophen-2-yl)propanoic acid
-
Materials: 3-(Thiophen-2-yl)propanoic acid, polyphosphoric acid (PPA).
-
Procedure:
-
Place 3-(thiophen-2-yl)propanoic acid (10 g) in a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (100 g) to the flask.
-
Heat the mixture to 80-90 °C with vigorous stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled, viscous mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 100 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.
-
Visualization of the Intramolecular Friedel-Crafts Acylation Pathway
Caption: A workflow for the synthesis of the target molecule via intramolecular Friedel-Crafts acylation.
Comparison of Synthetic Routes
| Feature | Route A: Gewald Reaction | Route B: Intramolecular Friedel-Crafts Acylation |
| Starting Materials | Readily available cyclic ketones and active methylene compounds. | Requires synthesis of 3-(thiophen-2-yl)propanoic acid. |
| Number of Steps | One-pot for the core structure, but requires multiple subsequent steps for the target molecule. | Typically a two-step process: preparation of the precursor followed by cyclization. |
| Reagents & Conditions | Base-catalyzed, elemental sulfur, moderate temperatures. | Strong acid (PPA) or Lewis acid (AlCl₃), often at elevated temperatures. |
| Yield | Can be high for the initial thiophene formation, but overall yield for the target may be lower due to multiple steps. | Generally good to excellent yields for the cyclization step. |
| Scalability | The multi-component nature can be advantageous for library synthesis, but scaling up may present challenges. | Generally scalable, with the handling of viscous PPA being a potential consideration. |
| Versatility | Allows for the introduction of various substituents on the thiophene ring based on the starting materials. | Substituents on the thiophene ring need to be incorporated into the precursor. |
| Safety Considerations | Use of elemental sulfur and amines. | Handling of corrosive and viscous polyphosphoric acid or moisture-sensitive Lewis acids. |
Conclusion
Both the Gewald reaction and intramolecular Friedel-Crafts acylation represent viable and robust strategies for the synthesis of this compound.
-
Route A (Gewald Reaction) is an excellent choice for constructing the tetrahydrobenzo[b]thiophene core from simple cyclic precursors in a single step. However, the subsequent transformations required to reach the target ketone add to the overall step count and may impact the final yield. This route is particularly well-suited for creating libraries of substituted analogs by varying the initial components.
-
Route B (Intramolecular Friedel-Crafts Acylation) offers a more direct and often higher-yielding approach to the final target molecule, provided the 3-(thiophen-2-yl)propanoic acid precursor is readily accessible. This method is generally more straightforward for achieving the specific structure of this compound on a larger scale.
The selection of the optimal synthetic route will ultimately depend on the specific goals of the project, including the desired scale of synthesis, the availability and cost of starting materials, and the need for structural diversity in the final products. For targeted synthesis of the title compound, the intramolecular Friedel-Crafts acylation is often the more efficient pathway. For the exploratory synthesis of a range of related analogs, the Gewald reaction provides a powerful and flexible platform.
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A Researcher's Guide to Correlating In Vitro and In Vivo Efficacy of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one and its Analogs as Anticancer Agents
In the landscape of modern oncology drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and intricate. The benzothiophene core, a privileged heterocyclic structure, has consistently yielded derivatives with a wide spectrum of pharmacological activities, including potent anticancer properties.[1] This guide focuses on 5,6-Dihydrobenzo[b]thiophen-7(4H)-one, a representative of the tetrahydrobenzo[b]thiophene class, to illuminate the critical process of establishing a robust correlation between in vitro activity and in vivo efficacy. While specific experimental data for this exact molecule is emerging, we will draw upon established data from its close analogs to provide a comprehensive and technically grounded comparison.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simplistic protocols to explain the causal reasoning behind experimental choices, ensuring that every step is part of a self-validating system for assessing therapeutic potential. We will delve into the mechanistic underpinnings, comparative efficacy, and the methodological nuances required for a successful preclinical evaluation.
The Benzothiophene Scaffold: A Foundation for Anticancer Drug Design
Benzothiophene and its derivatives, including the tetrahydrobenzo[b]thiophene series, are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Numerous studies have demonstrated their potential as anticancer agents, acting through various mechanisms such as kinase inhibition, apoptosis induction, and disruption of microtubule dynamics.[2][3][4] The this compound scaffold represents a key starting point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: A Focus on Microtubule Dynamics
A prominent mechanism of action for several potent anticancer benzothiophene derivatives is the inhibition of tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport.[6][7] Compounds that disrupt microtubule dynamics can arrest the cell cycle in mitosis, leading to apoptosis in rapidly dividing cancer cells. This makes tubulin an attractive and clinically validated target for cancer therapy.[5]
Below is a conceptual signaling pathway illustrating how a benzothiophene derivative might exert its anticancer effects through the inhibition of tubulin polymerization.
Caption: Proposed mechanism of action for a benzothiophene derivative.
In Vitro Evaluation: The First Step in Efficacy Assessment
The initial assessment of anticancer potential begins with a series of well-defined in vitro assays. These experiments are designed to quantify the cytotoxic and mechanistic activity of the compound in a controlled cellular environment.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[8][9] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals, the amount of which is quantified spectrophotometrically.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 490-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanistic Assay: Tubulin Polymerization Inhibition
To validate the proposed mechanism of action, a cell-free tubulin polymerization assay is essential. This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[6] The increase in turbidity or fluorescence upon polymerization is monitored over time.[6][7]
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare 10x stocks of test compounds, a positive control (e.g., Nocodazole or Combretastatin A4), and a vehicle control.[6]
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compounds and controls.
-
Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin solution supplemented with GTP to each well.[6]
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for one hour.[11]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC₅₀ for polymerization inhibition is determined by plotting the maximum polymerization rate against the compound concentration.[7]
Comparative In Vitro Data
The following table presents a comparative summary of the in vitro cytotoxicity of our lead compound, this compound, against a panel of cancer cell lines, alongside data for known benzothiophene analogs from the literature.
| Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) | Source |
| This compound | Tubulin Polymerization Inhibitor (putative) | MCF-7 (Breast) | 8.5 | Illustrative Data |
| HCT-116 (Colon) | 6.2 | Illustrative Data | ||
| A549 (Lung) | 10.1 | Illustrative Data | ||
| Compound 5[2] | Apoptosis Inducer, Tyrosine Kinase Inhibitor | MCF-7 (Breast) | ~8.0 | [2] |
| HCT-116 (Colon) | ~6.0 | [2] | ||
| HepG2 (Liver) | ~10.0 | [2] | ||
| Compound 12[2] | Apoptosis Inducer | MCF-7 (Breast) | ~16.0 | [2] |
| HCT-116 (Colon) | ~12.0 | [2] | ||
| HepG2 (Liver) | ~14.0 | [2] | ||
| Acrylonitrile Analog 6[5] | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.033 | [5] |
| HCT-116 (Colon) | 0.022 | [5] | ||
| NCI-H460 (Lung) | 0.027 | [5] |
In Vivo Evaluation: Assessing Efficacy in a Biological System
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complexity of a whole-organism system, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential toxicities, necessitates in vivo testing. The human tumor xenograft mouse model is a cornerstone of preclinical oncology research for this purpose.[12][13][14]
Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice, where they grow to form a solid tumor.[12][13] The effect of the test compound on tumor growth is then monitored over time.
Experimental Protocol: Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[14]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.[13]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.[12]
-
Drug Administration: Formulate the test compound in a suitable vehicle. Administer the compound to the treatment group according to a predetermined dose and schedule (e.g., 50 mg/kg, daily, by oral gavage). The control group receives the vehicle only.[12]
-
Tumor Monitoring: Measure the tumor volume using calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[12]
-
Endpoint and Analysis: At the end of the study (e.g., 21 days or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage.
Comparative In Vivo Data
The table below summarizes the in vivo efficacy of a benzothiophene derivative from a published study, providing a benchmark for our lead compound.
| Compound | Mouse Model | Cancer Cell Line | Dose and Schedule | Tumor Growth Inhibition (TGI) % | Source |
| This compound | Nude Mice | HCT-116 | 50 mg/kg, daily, p.o. | 45% | Projected Data |
| Compound 7b[15] | SEC-bearing mice | Solid Ehrlich Carcinoma | Not Specified | 42.9% | [15] |
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
Establishing a strong correlation between in vitro potency and in vivo efficacy is the ultimate goal of this preclinical evaluation. This correlation provides confidence that the in vitro assays are predictive of the in vivo response and helps in the selection of the most promising candidates for further development.
The workflow for establishing IVIVC is a multi-step, iterative process.
Caption: Workflow for establishing in vitro-in vivo correlation.
A successful IVIVC is often dependent on understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound. For instance, a compound with high in vitro potency may show poor in vivo efficacy if it has poor oral bioavailability or is rapidly metabolized. Therefore, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies should be run in parallel with efficacy studies to build a comprehensive profile of the compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. This guide has outlined a systematic and scientifically rigorous approach to evaluating its potential, from initial in vitro screening to in vivo efficacy studies. By focusing on a plausible mechanism of action, employing validated experimental protocols, and comparing the results with known analogs, researchers can build a strong data package to support the advancement of lead candidates.
The key to a successful translation from the bench to the clinic lies in the meticulous correlation of in vitro and in vivo data. This requires not only the generation of high-quality experimental results but also a deep understanding of the underlying biological and pharmacological principles. Future work should focus on synthesizing novel derivatives of the this compound core to improve potency and drug-like properties, with the ultimate goal of identifying a clinical candidate for the treatment of cancer.
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A Comparative Guide to the X-ray Crystallographic Analysis of Dihydrobenzo[b]thiophen-7(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,6-dihydrobenzo[b]thiophen-7(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications. A precise understanding of the three-dimensional arrangement of atoms and intermolecular interactions within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating these structural intricacies.
This guide provides a comprehensive comparison of the X-ray crystallographic analysis of dihydrobenzo[b]thiophen-7(4H)-one derivatives, offering insights into experimental protocols, comparative structural analysis, and a critical evaluation against alternative analytical techniques.
The Unambiguous Power of Single-Crystal X-ray Diffraction
At its core, single-crystal XRD provides an atomic-resolution map of a molecule's structure as it exists in a crystalline solid. This technique is unparalleled in its ability to determine:
-
Molecular Conformation: The precise spatial arrangement of atoms and functional groups.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate crystal packing.
For the dihydrobenzo[b]thiophen-7(4H)-one scaffold, these parameters are critical. For instance, the planarity of the thiophene ring, the conformation of the dihydro-thiapyrone ring, and the orientation of substituents can significantly influence a molecule's interaction with a biological target.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is intrinsically linked to the quality of the initial crystal.
Computational Validation of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one Binding Modes: A Comparative Guide
Introduction: The Imperative for Rigorous Binding Mode Validation
In the landscape of modern drug discovery, the identification of novel small-molecule inhibitors for therapeutic targets is a critical endeavor. The compound 5,6-Dihydrobenzo[b]thiophen-7(4H)-one belongs to the broader class of tetrahydrobenzo[b]thiophenes, derivatives of which have demonstrated promising anticancer activities by modulating key cellular pathways.[1][2] Specifically, related compounds have been identified as inhibitors of enzymes such as Pyruvate Dehydrogenase Kinase (PDK), a crucial regulator of cellular metabolism that is often dysregulated in cancer.[1]
This guide puts forth a hypothetical yet plausible scenario where this compound is investigated as a potential inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). PDK1 is a key enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex, thereby promoting the metabolic shift towards glycolysis seen in many cancer cells (the Warburg effect).[3][4] Inhibition of PDK1 is a validated strategy to reverse this effect and is an active area of cancer drug discovery.[5][6][7]
The central challenge, however, lies not just in identifying a hit compound but in definitively characterizing its interaction with the target protein. A precise understanding of the binding mode—the specific orientation and interactions of the ligand within the protein's binding site—is paramount for rational lead optimization. Computational methods offer a powerful, cost-effective means to predict and analyze these binding modes, but their predictions demand rigorous validation.
This guide provides a comparative analysis of two widely-used computational approaches for validating the binding mode of this compound with its hypothetical target, PDK1: Molecular Docking and Molecular Dynamics (MD) Simulations coupled with Binding Free Energy Calculations . We will explore the causality behind the choice of these methods, detail their protocols, and contextualize their results with a corresponding experimental validation framework.
I. Computational Prediction and Initial Assessment: Molecular Docking
Molecular docking is a foundational computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[8] It employs scoring functions to estimate the binding affinity for different poses, providing a static, time-averaged snapshot of the interaction.
Causality of Choice: Why Start with Docking?
Molecular docking is the logical first step due to its computational efficiency. It allows for the rapid screening of potential binding poses and provides an initial structural hypothesis.[8] For novel inhibitors like our subject compound, where no experimental structure of the complex exists, docking serves to generate a viable starting model for more rigorous computational and experimental follow-up. We utilize AutoDock Vina, a widely adopted tool known for its speed and accuracy.[8]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Objective: To prepare the PDK1 protein structure for docking.
-
Procedure:
-
The crystal structure of human PDK1 is obtained from the Protein Data Bank (PDB ID: 2Q8G).[2][9]
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to approximate the electrostatic potential. This is accomplished using AutoDock Tools.
-
The prepared receptor is saved in the PDBQT file format, which includes atomic charges and atom types.
-
-
-
Ligand Preparation:
-
Objective: To generate a 3D conformer of this compound and prepare it for docking.
-
Procedure:
-
A 3D structure of the ligand is generated using a molecular builder and energy-minimized using a suitable force field (e.g., MMFF94).
-
Rotatable bonds within the ligand are defined, and Gasteiger charges are assigned.
-
The prepared ligand is saved in the PDBQT format.
-
-
-
Docking Execution:
-
Objective: To predict the binding pose and affinity of the ligand to PDK1.
-
Procedure:
-
A grid box is defined to encompass the ATP-binding site of PDK1, which is the target for many kinase inhibitors.[10][11] The coordinates for this box are determined based on the location of known co-crystallized inhibitors in similar structures.
-
AutoDock Vina is run with a specified exhaustiveness parameter (e.g., 32) to control the thoroughness of the conformational search.[12]
-
Vina samples different conformations of the ligand within the grid box and scores them. The output provides a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Data Presentation: Interpreting Docking Results
The primary outputs from molecular docking are the binding poses and their corresponding scores. The pose with the lowest energy score is considered the most likely binding mode.
| Metric | Description | Hypothetical Result for this compound |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy, calculated by the Vina scoring function. More negative values indicate stronger predicted binding. | -7.8 |
| Predicted Interactions | Analysis of the top-ranked pose reveals key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. | Hydrogen bond with the backbone of Val288; Pi-sulfur interaction with Met280. |
II. Rigorous Validation and Refinement: Molecular Dynamics (MD) Simulations
While docking provides a valuable static picture, biological systems are dynamic. MD simulations offer a way to observe the time-evolution of the protein-ligand complex, providing insights into the stability of the docked pose and a more accurate estimation of binding free energy.[13][14][15][16]
Causality of Choice: Why MD Simulation is a Necessary Next Step
MD simulations are crucial for validating the docking results because they account for protein flexibility and the explicit presence of solvent (water).[13] A predicted binding pose that is unstable over a simulation of tens to hundreds of nanoseconds is unlikely to be physiologically relevant. Furthermore, post-processing of MD trajectories allows for the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which are generally more accurate than docking scores.[17][18][19]
Workflow: From Docked Pose to Dynamic Complex
Caption: Workflow for MD simulation and MM/GBSA analysis of the PDK1-ligand complex.
Experimental Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Objective: To prepare the docked complex for simulation.
-
Procedure:
-
The coordinates of the top-ranked docked pose are used as the starting structure.
-
The complex is parameterized using a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).
-
The system is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
-
Simulation:
-
Objective: To simulate the dynamic behavior of the complex.
-
Procedure:
-
Energy Minimization: The system's energy is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (300 K) and equilibrated at the target pressure (1 bar) in two phases (NVT and NPT ensembles). Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to relax around them.
-
Production MD: A production simulation is run for an extended period (e.g., 200 nanoseconds) without restraints, during which the trajectory (atomic coordinates over time) is saved.
-
-
-
MM/GBSA Binding Free Energy Calculation:
-
Objective: To calculate the binding free energy from the simulation trajectory.
-
Procedure:
-
Snapshots are extracted from the stable portion of the production MD trajectory.
-
For each snapshot, the binding free energy (ΔG_bind) is calculated using the MM/GBSA method. This involves calculating the molecular mechanics energy, the polar solvation energy (using the Generalized Born model), and the nonpolar solvation energy for the complex, receptor, and ligand individually.[18][19]
-
The final ΔG_bind is the average over all snapshots.
-
-
Data Presentation: Comparing Computational Approaches
MD simulations provide a much richer dataset than docking alone.
| Feature | Molecular Docking (AutoDock Vina) | MD Simulation + MM/GBSA (GROMACS) |
| Receptor Flexibility | Generally rigid or limited flexibility. | Fully flexible. |
| Solvent Model | Implicit (part of the scoring function). | Explicit (individual water molecules). |
| Output | Static poses and a scoring function-based affinity. | Dynamic trajectory, interaction stability, and a more rigorous binding free energy. |
| Computational Cost | Low (minutes to hours). | High (days to weeks). |
| Primary Use Case | Initial pose prediction, virtual screening. | Pose validation, binding affinity refinement, understanding dynamic interactions. |
| Metric | Hypothetical Result | Interpretation |
| Ligand RMSD | 0.8 Å (average over 200 ns) | A low and stable Root Mean Square Deviation (RMSD) of the ligand relative to the protein indicates that the binding pose is stable. |
| ΔG_bind (MM/GBSA) | -45.5 ± 5.2 kcal/mol | A strongly negative binding free energy suggests a favorable binding interaction. The standard deviation provides an estimate of the calculation's precision. |
III. Experimental Validation: Bridging Simulation and Reality
Computational predictions, no matter how rigorous, must be anchored in experimental reality. An in vitro biochemical assay is the gold standard for validating the functional effect of a predicted inhibitor.
Causality of Choice: Why a Functional Assay is Essential
A functional assay directly measures the compound's ability to inhibit the target enzyme's activity.[20][21] This provides the ultimate validation of the computational hypothesis. A discrepancy between a strong predicted binding affinity and weak experimental inhibition would prompt a re-evaluation of the computational model, perhaps indicating an incorrect binding pose or limitations of the force field. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for measuring the activity of kinases like PDK1.[20]
Workflow: In Vitro PDK1 Inhibition Assay
Caption: Principle of the ADP-Glo™ assay for measuring PDK1 inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
Objective: To allow PDK1 to phosphorylate its substrate in the presence of the inhibitor.
-
Procedure:
-
Recombinant human PDK1 enzyme, a suitable peptide substrate, and ATP are combined in a kinase buffer.
-
This compound is added at various concentrations (typically a serial dilution). A DMSO control (no inhibitor) is also prepared.
-
The reaction is incubated at room temperature for 60 minutes.
-
-
-
Signal Generation and Detection:
-
Objective: To quantify the amount of ADP produced, which is proportional to kinase activity.
-
Procedure:
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP.
-
This newly synthesized ATP is then used by a luciferase enzyme to produce a luminescent signal, which is measured by a luminometer.
-
-
Data Presentation: Correlating Computational and Experimental Data
The experimental output is a dose-response curve from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is derived.
| Method | Predicted/Measured Value |
| MM/GBSA (Computational) | ΔG_bind = -45.5 kcal/mol |
| ADP-Glo™ Assay (Experimental) | IC50 = 5.2 µM |
A strong negative binding free energy from MM/GBSA should correlate with a low IC50 value from the in vitro assay. This concordance provides strong evidence that the computationally-derived binding mode is correct and that the compound is a genuine inhibitor of the target.
Conclusion
The validation of a small molecule's binding mode is a multi-faceted process that benefits from a synergistic interplay between different computational techniques and experimental verification. This guide has demonstrated a hierarchical approach, starting with the rapid, hypothesis-generating power of molecular docking , followed by the rigorous, dynamic refinement offered by molecular dynamics simulations , and culminating in the definitive functional validation provided by an in vitro biochemical assay .
By comparing these methods, we understand their respective strengths and limitations. Docking is an invaluable scouting tool, while MD simulations provide a deeper, more physically realistic assessment of binding stability and affinity. Ultimately, the correlation of these computational predictions with experimental data, such as an IC50 value, provides the highest level of confidence in the proposed binding mode. This validated structural understanding is the bedrock upon which successful, structure-guided drug design campaigns are built.
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Selective 3-Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibitors: Dissecting the Function and Pharmacology of PDK1. (2012, August 23). ACS Publications. Retrieved from [Link]
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An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. (2021, April 20). National Center for Biotechnology Information. Retrieved from [Link]
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2Q8G: Structure of pyruvate dehydrogenase kinase isoform 1 in complex with glucose-lowering drug AZD7545. (2007, July 24). RCSB PDB. Retrieved from [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023, August 6). YouTube. Retrieved from [Link]
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Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]
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9M3O: Crystal structure of human pyruvate dehydrogenase kinase isoform 1 in complex with ATP competitive inhibitor 8. (2023, April 2). RCSB PDB. Retrieved from [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 7). YouTube. Retrieved from [Link]
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End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. Retrieved from [Link]
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Pyruvate dehydrogenase lipoamide kinase isozyme 1. (n.d.). Wikipedia. Retrieved from [Link]
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AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. (2007, June 19). ACS Publications. Retrieved from [Link]
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Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 22). YouTube. Retrieved from [Link]
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Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Discovery of PDK1 kinase inhibitors with a novel mechanism of action by ultrahigh throughput screening. (2010, June 11). National Center for Biotechnology Information. Retrieved from [Link]
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Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. (2023, August 6). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Safety and Environmental Integrity in Chemical Waste Management.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 5,6-Dihydrobenzo[b]thiophen-7(4H)-one is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4) [1][2]
-
Causes serious eye irritation (Eye irritation, Category 2) [1][2]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) [1][2]
Given these properties, direct contact must be avoided, and all handling procedures must be designed to prevent ingestion, skin/eye contact, and inhalation of dust or vapors.
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 1468-84-4 | [1] |
| Molecular Formula | C₈H₈OS | [1] |
| Molecular Weight | 152.21 g/mol | [1] |
| Appearance | Solid | [3] |
| GHS Pictograms | [1][2] | |
| Signal Word | Warning | [1][2] |
The Core Principle: Segregation and Containment as Hazardous Waste
Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5][6] Its chemical nature and toxicological profile necessitate its treatment as hazardous chemical waste. The primary goal of the in-lab procedure is to safely package and label the compound for collection by a licensed environmental waste management service.
The decision-making process for the disposal of this compound is outlined in the workflow diagram below.
Detailed Experimental Protocol for Disposal Preparation
This protocol provides the step-by-step methodology for preparing both bulk solid and trace amounts of this compound for disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles with side shields, and a lab coat.
-
Designated hazardous waste container: A clean, dry, leak-proof container with a screw-top lid, compatible with organic solids. The original container is often a good choice if it is in good condition.[1][7]
-
Hazardous waste labels.
-
For trace amounts: A designated non-halogenated solvent waste container.
-
A non-halogenated solvent such as ethanol or acetone.
-
A clear plastic bag for contaminated solid waste.
Procedure for Bulk Solid Waste:
-
Don PPE: Before handling the chemical, ensure you are wearing all required PPE.
-
Work in a Ventilated Area: Conduct all transfers in a chemical fume hood to minimize inhalation risk.
-
Label the Waste Container: Affix a hazardous waste label to your designated solid waste container. Fill in all required information, including "this compound," and the date you are starting to accumulate the waste.[2][8]
-
Transfer the Solid: Carefully transfer the solid this compound into the labeled hazardous waste container. Avoid generating dust.
-
Secure the Container: Tightly seal the container lid.
-
Dispose of Contaminated Items: Any items lightly contaminated with the chemical, such as weighing paper or gloves, should be placed in a clear plastic bag, which is then sealed and labeled as solid chemical waste.[1][2]
-
Store Appropriately: Place the sealed waste container and the bag of contaminated items in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[5]
Procedure for Trace Amounts and Contaminated Glassware:
-
Don PPE and Work in a Fume Hood: Follow the same initial safety precautions as for bulk solid.
-
Rinse with a Suitable Solvent: Rinse the contaminated glassware with a small amount of a non-halogenated organic solvent like ethanol or acetone.[9] The principle of "like dissolves like" suggests a polar organic solvent should be effective.[3]
-
Collect the Rinsate: Collect this solvent rinse in a designated non-halogenated liquid hazardous waste container. This prevents the unnecessary halogenation of the waste stream, which can be more expensive and complicated to treat.[9]
-
Label and Store: Ensure the liquid waste container is properly labeled with all its components and stored in the Satellite Accumulation Area.
The Scientific Rationale for Disposal via Incineration
The ultimate fate of this compound, when handled by a licensed waste management facility, will be high-temperature incineration. This is the preferred and most effective method for the destruction of solid organic chemical waste.[10][11]
Mechanism of Destruction:
Incineration is a controlled combustion process that breaks down organic compounds into their simpler, more stable inorganic components.[10] For this compound (C₈H₈OS), complete combustion in the presence of excess oxygen will yield carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂).[11][12]
The high temperatures of a hazardous waste incinerator (typically 850-1200°C) ensure the complete destruction of the parent compound, preventing the release of the hazardous organic molecule into the environment.[10]
Managing the Byproducts:
While CO₂ and H₂O are relatively benign, sulfur dioxide is a significant air pollutant. Modern incineration facilities are equipped with flue gas treatment systems, often referred to as "scrubbers," to manage such byproducts.[12] These systems typically use a wet or dry process to react the acidic SO₂ with an alkaline sorbent, such as calcium carbonate (limestone) or calcium hydroxide (lime), to form a solid salt (calcium sulfite or calcium sulfate), which can be safely collected and landfilled.[12]
This two-step process—complete thermal destruction of the organic hazard followed by chemical neutralization of the inorganic byproduct—ensures a high level of environmental protection.
Conclusion: A Commitment to the Full Chemical Lifecycle
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the protocols outlined in this guide, researchers can ensure they are not only compliant with safety regulations but are also actively participating in the protection of our shared environment. This commitment to the entire lifecycle of a chemical, from acquisition to disposal, is a hallmark of scientific integrity and trustworthiness.
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Navigating the Safe Handling of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
The prudent handling of research chemicals is the cornerstone of laboratory safety and scientific integrity. This guide provides essential, direct guidance on the personal protective equipment (PPE), operational protocols, and disposal procedures for 5,6-Dihydrobenzo[b]thiophen-7(4H)-one. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven insights that empower researchers to work safely and effectively. This document is structured to provide not just a list of procedures, but the scientific rationale behind them, ensuring a deep, applicable understanding of safe laboratory practice.
The Hierarchy of Controls: A Foundational Approach to Safety
Before delving into specific PPE recommendations, it is imperative to understand the hierarchy of controls, a systematic approach to minimizing workplace hazards.[1][2][3][4] This framework prioritizes control methods from most to least effective, emphasizing that PPE is the last line of defense.
-
Elimination and Substitution: The most effective control is to eliminate the hazard entirely or substitute it with a less hazardous alternative.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.[2][4] Examples include using the chemical within a certified chemical fume hood or a glove box.
-
Administrative Controls: These are changes to work practices and procedures, such as developing standard operating procedures (SOPs) and providing thorough training.
-
Personal Protective Equipment (PPE): This is the final barrier between the individual and the hazard and should be used in conjunction with the higher-level controls.
Personal Protective Equipment (PPE): Your Final Layer of Defense
The selection of appropriate PPE is critical when engineering and administrative controls cannot eliminate all risks. For this compound, which is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation, the following PPE is mandatory.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the serious eye irritation potential of this compound, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, safety glasses with side shields that comply with OSHA's 29 CFR 1910.133 standard are required for all manipulations of this compound.[5][6][7][8]
-
Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., when transferring large quantities or preparing solutions), a full-face shield should be worn in addition to safety glasses.
Hand Protection: Selecting the Right Gloves
The "protective gloves" recommendation from a Safety Data Sheet (SDS) is a starting point. A deeper analysis is required for appropriate selection.
-
Glove Material: While nitrile gloves are a common choice in laboratories, they offer poor resistance to many ketones.[9][10][11][12][13] Therefore, for prolonged contact or immersion, it is advisable to use gloves made of butyl rubber or neoprene, which offer better protection against ketones.[9][14][15] For short-duration tasks with a low risk of splash, double-gloving with nitrile gloves may be an acceptable alternative, but gloves should be changed immediately upon contamination.
-
Glove Thickness and Inspection: A thicker glove generally provides greater chemical resistance.[14][15] Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, as well as for pinholes or tears before each use.
Body Protection: Beyond the Standard Lab Coat
"Protective clothing" must be carefully selected to prevent skin contact.
-
Lab Coat Selection: A standard cotton-polyester blend lab coat may not offer sufficient protection against significant splashes of this compound. A lab coat made of 100% polyester or a specialized chemical-resistant material is recommended, especially when handling larger quantities.[16][17]
-
Design Features: Opt for lab coats with tight-fitting cuffs (knitted or elastic) and snap closures for quick removal in an emergency.[18][19]
-
Additional Protection: For tasks with a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Guarding Against Inhalation Hazards
Given that this compound may cause respiratory irritation, respiratory protection should be considered, particularly when handling the solid material outside of a fume hood.
-
For Solid Particulates: If there is a risk of generating dust, a NIOSH-approved N95 particulate respirator is recommended.[20][21][22]
-
For Vapors: If the material is heated or if there is a potential for vapor generation, an air-purifying respirator with organic vapor cartridges may be necessary.[23][24] A comprehensive respiratory protection program, including fit testing, is essential when respirators are required.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring small quantities of solid in a fume hood | Safety glasses with side shields | Double nitrile gloves or neoprene/butyl gloves | 100% polyester or chemical-resistant lab coat | Not typically required |
| Preparing solutions in a fume hood | Safety glasses with side shields and a face shield | Neoprene or butyl gloves | 100% polyester or chemical-resistant lab coat with a chemical-resistant apron | Not typically required |
| Handling the solid outside of a fume hood (not recommended) | Safety glasses with side shields and a face shield | Neoprene or butyl gloves | 100% polyester or chemical-resistant lab coat with a chemical-resistant apron | NIOSH-approved N95 respirator |
Operational Plan: Safe Handling and Spill Response
A proactive approach to safety includes having a clear plan for both routine handling and emergency situations.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the SDS and this guide.
-
Engineering Controls: Perform all manipulations of this compound within a certified chemical fume hood.
-
Weighing: When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
-
Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Housekeeping: Clean any minor spills or dust immediately with a damp paper towel (wearing appropriate gloves) and dispose of it as hazardous waste.
Spill Cleanup Protocol
In the event of a spill, a swift and correct response is crucial to minimize exposure and contamination.[25][26][27][28][29]
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Hazard: From a safe distance, assess the extent of the spill and any immediate dangers.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For a solid spill, carefully cover the material with a damp paper towel to prevent the generation of dust. For a liquid spill, create a dike around the spill with an inert absorbent material.
-
Cleanup:
-
Solid Spill: Carefully scoop the contained solid into a designated hazardous waste container.
-
Liquid Spill: Use an inert absorbent material to absorb the spilled liquid, then scoop the absorbent into a hazardous waste container.
-
-
Decontamination: Wipe the spill area with a damp cloth, followed by a dry one. Dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Caption: Workflow for the safe response to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of the laboratory safety lifecycle.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, contaminated gloves, weigh boats, and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Harmful").
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
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- University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
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- 3M. (1998, April 1). NIOSH Policy Statement.
- Centers for Disease Control and Prevention. (n.d.). Respirator Fact Sheet | NIOSH.
- Safety+Health. (2018, September 12). NIOSH publishes guide on air-purifying respirator selection.
- Washington State University Spokane. (n.d.). GLOVE SELECTION CHART.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
